molecular formula C4H9N5O5S B140154 6-Hydroxy-2,4,5-triaminopyrimidine sulfate CAS No. 35011-47-3

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Número de catálogo: B140154
Número CAS: 35011-47-3
Peso molecular: 239.21 g/mol
Clave InChI: RSKNEEODWFLVFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5,6-Triamino-4(3H)-pyrimidinone Sulfate is used in the preparation of guanines and other purine derivatives with antiviral activities.>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propiedades

IUPAC Name

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNEEODWFLVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1004-75-7 (Parent)
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80192518
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39267-74-8, 35011-47-3
Record name 2,5,6-Triamino-4-hydroxypyrimidine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39267-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35011-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Triamino-4-pyrimidinol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 167378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35011-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5,6-triaminopyrimidin-4(1H)-one sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Abstract: this compound is a pivotal chemical intermediate with significant applications in pharmaceutical development, biochemical research, and agriculture.[1] Its unique structure, featuring a pyrimidine core with multiple amino groups and a hydroxyl group, allows for versatile chemical reactions and interactions with biological systems.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic pathway and mechanism of action.

Chemical and Physical Properties

This compound is typically a slight yellow to beige crystalline powder.[1][3] It is known to exist in both anhydrous and hydrated forms, which can lead to variations in reported data and multiple CAS registry numbers.[2][4] The compound exhibits keto-enol tautomerism, with the enol form being predominant in the crystalline state.[2]

Data Presentation

The quantitative properties of this compound are summarized in the table below. Note the existence of multiple CAS numbers, which may refer to anhydrous, hydrated, or different salt forms. The most consistently reported data are presented.

PropertyValueReference(s)
IUPAC Name 2,5,6-Triaminopyrimidin-4-ol;sulfuric acid[5]
Synonyms 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 2,5,6-Triamino-4-pyrimidinol sulfate, Folic acid EP impurity B sulfate[1][2][3]
CAS Number 35011-47-3 (anhydrous), 1603-02-7, 39267-74-8, 1266615-54-6 (monohydrate)[2][3][6][7]
Molecular Formula C₄H₇N₅O · H₂SO₄[1][7][8]
Molecular Weight 239.21 g/mol [1][2][7]
Appearance Slight yellow to yellow-beige crystalline powder[1][3]
Melting Point ≥300 °C (decomposes)[3][5][9]
Solubility Very low solubility in water, Soluble in DMSO[3][10]
Stability Stable in water for up to 24 hours when mixed with a suitable antioxidant[5][11]
Storage Conditions Store in a cool, dark place; recommended temperatures range from 0-8 °C to below 30 °C[1][12][13]
UV-Vis Spectrum (λmax) pH 1: 262 nm (ε = 13535)pH 7: 208 nm (ε = 15177), 262 nm (ε = 4524)pH 13: 276 nm (ε = 2285)[5]
Crystallography (Monohydrate) System: TriclinicSpace Group: P1Cell Parameters: a=7.231Å, b=7.458Å, c=10.382Å; α=76.12°, β=79.45°, γ=64.33°[2]

Experimental Protocols

Detailed methodologies are crucial for the consistent synthesis and analysis of this compound. The following protocols are based on established methods for this compound and related pyrimidine derivatives.[14][15]

Synthesis via Catalytic Hydrogenation

This protocol describes the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate by the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).[14][16]

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

  • Deionized water

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Aqueous sodium hydroxide (NaOH)

  • Aqueous sulfuric acid (H₂SO₄)

  • High-pressure autoclave reactor

Procedure:

  • Suspension Preparation: Prepare an aqueous suspension of DAHNP (e.g., 1.5 to 2.5 mols/liter) in a high-pressure autoclave.

  • Catalyst Addition: Add the 5% Pd/C catalyst to the suspension. The pH of the mixture should be maintained in an acidic to weakly alkaline range (pH 3 to 8.5) before hydrogenation begins.[14]

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 10 to 60 bar) and heat to the reaction temperature (e.g., 70 to 120 °C).[14]

  • Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring. The reaction is complete when hydrogen uptake ceases. Continue stirring for an additional 30-60 minutes to ensure full conversion.[14][16]

  • Product Solubilization: After cooling and venting the reactor, add a sufficient amount of aqueous NaOH to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product, adjusting the pH to approximately 12.[14][16]

  • Catalyst Removal: Filter the hot, alkaline solution to remove the Pd/C catalyst.

  • Precipitation of Sulfate Salt: Slowly add the filtrate to a stirred solution of aqueous sulfuric acid. Adjust the pH to 0.2-0.5 to precipitate the this compound.[2]

  • Isolation and Drying: Cool the mixture (e.g., 0 to 10 °C) to complete precipitation.[2] Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

G cluster_synthesis Synthesis Workflow DAHNP DAHNP Suspension in Water Hydrogenation Catalytic Hydrogenation (Pd/C, H₂, 70-120°C) DAHNP->Hydrogenation pH 3-8.5 Dissolution Product Dissolution (add NaOH, pH ~12) Hydrogenation->Dissolution Reaction Complete Filtration Catalyst Filtration Dissolution->Filtration Precipitation Precipitation (add H₂SO₄, pH 0.2-0.5) Filtration->Precipitation Alkaline Filtrate FinalProduct 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Precipitation->FinalProduct G Compound 6-Hydroxy-2,4,5- triaminopyrimidine sulfate Target1 Riboswitch Domain (mRNA) Compound->Target1 Binds as Agonist Target2 Nucleotide Synthesis Enzymes Compound->Target2 Acts as Inhibitor Effect1 Modulation of Gene Expression Target1->Effect1 Effect2 Inhibition of Cellular Processes / Proliferation Target2->Effect2 G cluster_analysis Characterization Techniques cluster_results Determined Properties Sample Synthesized Product HPLC HPLC Sample->HPLC NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR DSC DSC Sample->DSC Purity Purity & Identity HPLC->Purity Structure Molecular Structure NMR->Structure Bonds Functional Groups FTIR->Bonds Thermal Thermal Stability DSC->Thermal

References

An In-depth Technical Guide to 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,5-Triamino-6-hydroxypyrimidine sulfate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a particular focus on its role as a purine riboswitch agonist.

Chemical Structure and Properties

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative with the chemical formula C₄H₇N₅O · H₂SO₄. It is also known by several synonyms, including 6-Hydroxy-2,4,5-triaminopyrimidine sulfate and is recognized by the CAS Number 35011-47-3.[1][2][3] The molecule features a pyrimidine ring substituted with three amino groups and one hydroxyl group. The sulfate salt form enhances its stability.[3]

The structure of 2,4,5-Triamino-6-hydroxypyrimidine allows for tautomerism, existing in both keto and enol forms.[1] X-ray diffraction studies of the related free base reveal a triclinic crystal system.[1]

Below is a visual representation of the chemical structure.

SynthesisWorkflow A 2,4-Diamino-6-hydroxypyrimidine B 2,4-Diamino-5-nitroso-6-hydroxypyrimidine A->B Nitrosation (NaNO₂ / Acid) C 2,4,5-Triamino-6-hydroxypyrimidine B->C Catalytic Hydrogenation (e.g., Pd/C, H₂) D 2,4,5-Triamino-6-hydroxypyrimidine Sulfate C->D Sulfuric Acid Treatment RiboswitchMechanism cluster_off Gene Expression OFF cluster_on Gene Expression ON A 2,4,5-Triamino-6- hydroxypyrimidine sulfate (Ligand) B Purine Riboswitch (Aptamer Domain) A->B C Conformational Change in Riboswitch B->C Binding D Formation of Terminator Hairpin C->D E Transcription Termination D->E F Decreased Gene Product E->F G No Ligand H Purine Riboswitch (Aptamer Domain) G->H I Formation of Anti-terminator Hairpin H->I J Transcription Continues I->J K Gene Product Synthesized J->K

References

Technical Guide: Aqueous Solubility of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a pyrimidine derivative of significant interest in pharmaceutical and biochemical research.[1][2] Its structural similarity to guanine enables it to interact with biological systems, notably as a ligand for riboswitches, making it a valuable tool in studying gene regulation and for the development of novel therapeutic agents.[3] This technical guide provides an in-depth analysis of the aqueous solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₄H₇N₅O · H₂SO₄[2]
Molecular Weight 239.21 g/mol [4]
Appearance Yellow-beige crystalline powder[4][5]
Melting Point ≥300 °C[4][5]
Solubility in DMSO Soluble[4][6]

Aqueous Solubility Data

The aqueous solubility of this compound has been reported with some variation in qualitative descriptions. While some sources describe it as having "very low solubility in H2O," others state that the sulfate salt form enhances its water solubility.[2][4] A quantitative value for its solubility in water has been determined and is presented in the table below.

ParameterValueConditionsReference
Water Solubility 2 g/L20 °C[7]
pH of 2 g/L solution 2 - 320 °C[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from standard shake-flask protocols for pyrimidine derivatives.

4.1. Materials

  • This compound

  • Deionized water

  • Analytical balance

  • 20 mL screw-cap glass vials

  • Constant temperature shaker bath

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound (e.g., 50 mg) and add it to a glass vial containing a known volume of deionized water (e.g., 10 mL).

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to 20 °C (or the desired temperature). Shake the vials at a constant rate (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.

    • UV-Vis Spectrophotometry: Dilute the filtered solution with deionized water to fall within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound and calculate the concentration using a standard calibration curve.

  • Data Analysis: Calculate the solubility in g/L from the determined concentration of the saturated solution.

Visualization of Biological Interaction

6-Hydroxy-2,4,5-triaminopyrimidine, due to its structural similarity to purines, can act as a ligand for guanine riboswitches.[3] Riboswitches are regulatory segments of messenger RNA that can bind to small molecules and alter gene expression.[8] The binding of 6-Hydroxy-2,4,5-triaminopyrimidine to a guanine riboswitch can lead to a conformational change in the RNA, subsequently inhibiting the translation of the downstream gene.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_0 Cellular Environment cluster_1 Experimental Workflow Compound 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Riboswitch Guanine Riboswitch (on mRNA) Compound->Riboswitch Binds to aptamer domain Ribosome Ribosome Riboswitch->Ribosome Conformational change blocks ribosome binding site Gene Target Gene Ribosome->Gene Translation inhibited Protein Protein Product (Synthesis Blocked) Start Start: Excess Compound in Water Shake Shake at Constant Temperature (24-48h) Start->Shake Settle Settle (24h) Shake->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Analyze Quantify Concentration (HPLC or UV-Vis) Filter->Analyze End End: Determine Aqueous Solubility Analyze->End

Proposed mechanism of action and experimental workflow.

Conclusion

This technical guide provides essential information on the aqueous solubility of this compound for researchers and professionals in drug development. The provided quantitative data and detailed experimental protocol will aid in the design and execution of experiments involving this compound. The visualization of its interaction with a guanine riboswitch offers a conceptual framework for understanding its biological activity and potential as a modulator of gene expression. Further research into the solubility under varying pH and temperature conditions would provide a more comprehensive understanding of its behavior in aqueous solutions.

References

An In-depth Technical Guide to the Biological Activity of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a pyrimidine derivative, presents a molecule of interest in pharmacological and biochemical research. This technical guide provides a comprehensive overview of its known biological activities, mechanisms of action, and its role as a key chemical intermediate. While quantitative data on its biological efficacy remains limited in publicly available literature, this document consolidates existing knowledge to guide future research and development efforts. The compound is noted for its potential antimicrobial and enzyme-inhibiting properties, with a proposed mechanism involving the modulation of guanine riboswitches. This guide outlines detailed experimental protocols for assessing these biological activities and visualizes the underlying biochemical pathways and synthetic processes.

Chemical and Physical Properties

This compound is characterized by a pyrimidine core substituted with three amino groups and one hydroxyl group, with the sulfate salt enhancing its water solubility.[1][2]

PropertyValueReference(s)
Synonyms 2,5,6-Triamino-4(1H)-pyrimidinone sulfate, TAHP-sulfate[3]
CAS Number 35011-47-3 (anhydrous), 1603-02-7 (hydrate)[3][4]
Molecular Formula C₄H₉N₅O₅S[5]
Molecular Weight 239.21 g/mol [5]
Appearance White to off-white/yellowish crystalline powder[5]
Solubility Soluble in water and DMSO[3][5]
Melting Point ≥300 °C[5]

Biological Activities and Mechanism of Action

Antimicrobial Activity

Some studies indicate that this compound may possess antibacterial properties.[1][2] The proposed mechanism for this activity is through its action as a guanine analog, which allows it to bind to and modulate guanine-sensing riboswitches in bacteria.[3]

Signaling Pathway: Guanine Riboswitch Regulation

Guanine riboswitches are regulatory RNA elements found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in purine metabolism. When guanine levels are high, guanine binds to the riboswitch, inducing a conformational change in the RNA that leads to the formation of a terminator stem, prematurely halting transcription. By mimicking guanine, this compound can potentially bind to the guanine riboswitch, leading to the downregulation of essential genes for bacterial survival, even in low guanine conditions.

Guanine_Riboswitch_Mechanism Guanine Riboswitch Regulation by this compound cluster_low_guanine Low Guanine Concentration cluster_high_guanine High Guanine or Presence of Analog Transcription_Start_L Transcription Start Riboswitch_L Guanine Riboswitch (Aptamer Domain) Transcription_Start_L->Riboswitch_L Transcription Antiterminator_L Antiterminator Stem Formation Riboswitch_L->Antiterminator_L No Guanine Binding Gene_Expression_L Gene Expression (Purine Biosynthesis/Transport) Antiterminator_L->Gene_Expression_L Transcription Continues Compound This compound (Guanine Analog) Riboswitch_H Guanine Riboswitch (Aptamer Domain) Compound->Riboswitch_H Binds to Transcription_Start_H Transcription Start Transcription_Start_H->Riboswitch_H Transcription Terminator_H Terminator Stem Formation Riboswitch_H->Terminator_H Conformational Change Gene_Repression_H Gene Repression Terminator_H->Gene_Repression_H Premature Transcription Termination

Caption: Mechanism of guanine riboswitch modulation.

Enzyme Inhibition

The compound is suggested to inhibit enzymes involved in metabolic pathways, particularly nucleotide synthesis.[1][2] This activity is plausible given its structural similarity to natural purine precursors. However, specific enzymes inhibited by this compound and corresponding IC₅₀ values have not been detailed in the reviewed literature.

Antioxidant Properties

The presence of hydroxyl and amine groups on the pyrimidine ring suggests potential antioxidant activity.[1] Studies on the parent compound, 6-Hydroxy-2,4,5-triaminopyrimidine, have indicated some antioxidant capacity.[1] However, quantitative antioxidant data (e.g., from DPPH, ABTS, or ORAC assays) for the sulfate salt is not currently available.

Effects on Cell Proliferation

Research indicates potential effects on cell growth and differentiation, which could be relevant in cancer research.[1] However, specific cell lines affected and cytotoxic concentrations (IC₅₀ values) have not been reported. A report from the European Commission's Scientific Committee on Consumer Safety (SCCS) on 2,5,6-Triamino-4-pyrimidinol sulfate (an alternative name for the compound) for its use in hair dyes provides some toxicological data, but not in the context of cancer cell proliferation.[2][6]

Role as a Chemical Intermediate

A significant application of this compound is as an intermediate in the synthesis of other biologically active molecules, most notably guanine and its derivatives like the antiviral drug acyclovir.[3][7]

Synthetic Pathway: Guanine Synthesis

The synthesis of guanine from this compound typically involves a ring-closure reaction.

Guanine_Synthesis Synthesis of Guanine Start This compound Reaction Ring Closure Reaction (Heating) Start->Reaction Reagent Formamide or Formic Acid Reagent->Reaction Product Guanine Reaction->Product Antimicrobial_Susceptibility_Workflow Antimicrobial Susceptibility Testing Workflow Start Prepare serial dilutions of This compound in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at the optimal temperature and duration for the microbe Inoculate->Incubate Observe Visually assess for microbial growth (turbidity) Incubate->Observe Determine_MIC Determine the MIC: the lowest concentration with no visible growth Observe->Determine_MIC

References

6-Hydroxy-2,4,5-triaminopyrimidine Sulfate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine, often supplied as its sulfate salt for improved stability and solubility, is a small molecule with structural similarities to purine precursors.[1][2] This structural analogy is the basis for its proposed biological activities, which are thought to primarily stem from its ability to interact with biological systems that recognize purines.[1] The core hypotheses surrounding its mechanism of action center on two key areas: the modulation of gene expression through binding to riboswitches and the inhibition of enzymatic activity in essential metabolic pathways.[1][2] Its potential applications are broad, with preliminary studies suggesting possible antimicrobial, antiviral, and anticancer properties.[1]

Putative Mechanisms of Action

Riboswitch Agonism

Riboswitches are structured non-coding RNA elements found predominantly in the 5'-untranslated regions of bacterial messenger RNA (mRNA). They directly bind to specific small molecule metabolites, leading to a conformational change in the RNA that regulates the expression of downstream genes. The guanine riboswitch, in particular, is a well-characterized class that controls the expression of genes involved in purine biosynthesis and transport.[3][4]

6-Hydroxy-2,4,5-triaminopyrimidine is a structural mimic of guanine. This similarity suggests that it may act as an agonist, binding to the aptamer domain of the guanine riboswitch.[2] By doing so, it could induce the same conformational change as the natural ligand, leading to the downregulation of genes essential for bacterial survival. This mechanism presents a promising avenue for the development of novel antibiotics.

Inferred Signaling Pathway: Guanine Riboswitch Regulation

G_riboswitch_pathway cluster_ligand Ligand Binding cluster_rna RNA Regulation cluster_gene Gene Expression Ligand 6-Hydroxy-2,4,5-triaminopyrimidine Riboswitch Guanine Riboswitch Aptamer Ligand->Riboswitch Binds to Conformation Conformational Change Riboswitch->Conformation Induces Terminator Formation of Transcription Terminator Conformation->Terminator Leads to Transcription Transcription of Purine Biosynthesis/Transport Genes Terminator->Transcription Blocks Expression Decreased Gene Expression Transcription->Expression Results in

Caption: Inferred signaling pathway of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate acting as a guanine riboswitch agonist.

Enzyme Inhibition

The structural similarity of 6-Hydroxy-2,4,5-triaminopyrimidine to purines also suggests its potential as an enzyme inhibitor for proteins involved in nucleotide metabolism.[1][2] Many enzymes in these pathways have active sites that are specifically shaped to bind purine-based substrates. By competing with the natural substrate, 6-Hydroxy-2,4,5-triaminopyrimidine could block the enzyme's activity, leading to a disruption of essential cellular processes. This mechanism is a cornerstone of many anticancer and antiviral therapies.

Quantitative Data Summary

A comprehensive review of the available literature did not yield specific quantitative data (e.g., IC50, Ki, Kd, MIC) for this compound. The following tables are provided as templates for how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.

Table 1: Hypothetical Riboswitch Binding Affinity

Riboswitch ClassLigandDissociation Constant (Kd)Assay Method
Guanine (Bacillus subtilis)6-Hydroxy-2,4,5-triaminopyrimidine[Value] nM/µMIsothermal Titration Calorimetry
Guanine (E. coli)6-Hydroxy-2,4,5-triaminopyrimidine[Value] nM/µMSurface Plasmon Resonance

Table 2: Hypothetical Enzyme Inhibition Data

Target EnzymeLigandIC50KiInhibition Type
[Enzyme Name]6-Hydroxy-2,4,5-triaminopyrimidine[Value] µM[Value] µMCompetitive/Non-competitive/Uncompetitive
[Enzyme Name]6-Hydroxy-2,4,5-triaminopyrimidine[Value] µM[Value] µMCompetitive/Non-competitive/Uncompetitive

Table 3: Hypothetical Antimicrobial Activity

Bacterial StrainAntibioticMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli (ATCC 25922)This compound[Value]
Staphylococcus aureus (ATCC 29213)This compound[Value]

Table 4: Hypothetical Anticancer Cytotoxicity

Cell LineTissue of OriginIC50 (µM) after 72h exposure
MCF-7Breast Cancer[Value]
A549Lung Cancer[Value]
HeLaCervical Cancer[Value]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action and biological activity of this compound.

Riboswitch Binding Assay (Isothermal Titration Calorimetry)

This protocol outlines the determination of the binding affinity of 6-Hydroxy-2,4,5-triaminopyrimidine to a target riboswitch.

Experimental Workflow: Riboswitch Binding Assay

riboswitch_binding_workflow cluster_prep Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Prep_RNA Synthesize and Purify Guanine Riboswitch RNA Load_ITC Load RNA into ITC cell and Ligand into syringe Prep_RNA->Load_ITC Prep_Ligand Prepare Stock Solution of This compound Prep_Ligand->Load_ITC Titration Titrate Ligand into RNA solution at constant temperature Load_ITC->Titration Measure_Heat Measure Heat Change upon each injection Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve Fit Data to a Binding Isotherm Model Plot_Data->Fit_Curve Determine_Kd Calculate Dissociation Constant (Kd) Fit_Curve->Determine_Kd

Caption: Workflow for determining riboswitch binding affinity using Isothermal Titration Calorimetry.

Materials:

  • Lyophilized this compound

  • Synthesized and purified guanine riboswitch RNA

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare a stock solution of this compound in the binding buffer.

  • Prepare a solution of the guanine riboswitch RNA in the same buffer.

  • Degas both solutions before use.

  • Load the RNA solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the ligand into the RNA solution while monitoring the heat change.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at different concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the substrate concentration to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard.

  • Dilute the bacterial inoculum in CAMHB and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line.

Experimental Workflow: MTT Cytotoxicity Assay

mtt_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_1 Incubate for 24h for cell attachment Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of This compound Incubate_1->Add_Compound Incubate_2 Incubate for 72h Add_Compound->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solvent Read_Absorbance Measure Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a molecule of interest due to its structural similarity to guanine, which suggests potential roles in riboswitch modulation and enzyme inhibition. While direct, quantitative evidence of its biological activity is sparse in the reviewed literature, the theoretical basis for its mechanism of action is sound. This guide provides the necessary framework and detailed experimental protocols for researchers to systematically investigate its therapeutic potential. The generation of quantitative data through these methods will be crucial in validating its proposed mechanisms and exploring its future applications in drug development.

References

A Technical Guide to the Potential Applications of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a versatile pyrimidine derivative with significant potential across various scientific and industrial sectors. This technical guide provides an in-depth overview of its core applications, focusing on its pivotal role as a chemical intermediate in the synthesis of pharmaceuticals, its function in cosmetic formulations, and its emerging biological activities. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biochemical and chemical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

2,4,5-Triamino-6-hydroxypyrimidine sulfate, a substituted 5-aminopyrimidine, is a stable crystalline solid that serves as a crucial building block in organic synthesis.[1][2] Its multi-functional structure, featuring three amino groups and a hydroxyl group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic compounds.[3] Historically, its synthesis in the mid-20th century was driven by investigations into pyrimidine derivatives for their biological relevance in pharmaceutical chemistry.[1] This guide explores its primary applications as an intermediate in the synthesis of purine derivatives with antiviral activity, such as guanine and acyclovir, and in the production of the essential vitamin, folic acid.[4][5][6] Furthermore, this document will detail its use in oxidative hair dye formulations and touch upon its potential as an antioxidant and a modulator of biological pathways through mechanisms like riboswitch binding.[7][8]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of 2,4,5-triamino-6-hydroxypyrimidine sulfate is presented in Table 1. This data is essential for its handling, formulation, and safety assessment in research and development.

PropertyValueReference(s)
Chemical Formula C₄H₇N₅O · H₂SO₄[9]
Molecular Weight 239.21 g/mol [10]
Appearance White to yellow-beige crystalline powder[11][12]
Melting Point >300 °C[10][11]
Solubility Very low solubility in water, soluble in DMSO[10][11]
pH (2 g/L in H₂O) 2 - 3[9][13]
LD₅₀ (oral, rat) > 3000 mg/kg[9]
Storage Temperature Room Temperature, in an inert atmosphere[2][10]

Core Applications and Experimental Protocols

Intermediate in Pharmaceutical Synthesis

The primary application of 2,4,5-triamino-6-hydroxypyrimidine sulfate is as a key intermediate in the synthesis of various pharmaceuticals.[3][14] Its pyrimidine core is a foundational element for building more complex heterocyclic systems like purines.

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a direct precursor to guanine, a fundamental component of nucleic acids. The synthesis involves a ring-closure reaction.[4][15]

Experimental Protocol: Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate [4][15]

  • Reaction Setup: In a one-liter flask equipped with a condenser, place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide.

  • Heating: Heat the flask in an oil bath to approximately 170-180°C for 2 hours.

  • Isolation of Crude Product: After cooling, the formed guanine will precipitate. Filter the precipitate.

  • Purification:

    • Dissolve the crude product in a sodium hydroxide solution.

    • Add activated carbon and stir at 60°C for 1 hour.

    • Filter the solution while hot.

    • To the supernatant, add formic acid dropwise until the pH reaches 9.5 to precipitate the purified guanine.

    • Filter the purified guanine.

A general workflow for the synthesis of guanine is depicted below.

G cluster_synthesis Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate cluster_guanine Guanine Synthesis 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Hydrogenation Hydrogenation 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine->Hydrogenation Pd/C or Na2S2O4 TAHPS 2,4,5-Triamino-6- hydroxypyrimidine Sulfate Hydrogenation->TAHPS Ring Closure Ring Closure TAHPS->Ring Closure Formamide Formamide Formamide->Ring Closure 170-180°C Guanine Guanine Ring Closure->Guanine

Workflow for Guanine Synthesis

Folic acid (Vitamin B9) is another critical pharmaceutical synthesized using 2,4,5-triamino-6-hydroxypyrimidine sulfate as a starting material.[5][6][16] The synthesis involves a condensation reaction with other precursors.

Experimental Protocol: Synthesis of Folic Acid [2]

  • Reaction Mixture: In a reaction flask, combine 100 g of N-p-aminobenzoylglutamic acid, 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 160 g of 1,1,3-trichloroacetone, 140 g of sodium metabisulfite, and 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄).

  • Reaction Conditions: Stir the mixture at 20-30°C for 2 hours. During the reaction, maintain the pH at 3.0-3.5 by adding a sodium hydroxide solution.

  • Isolation of Crude Folic Acid: After the reaction, filter the mixture to obtain crude folic acid.

  • Purification:

    • Add the crude folic acid to 4.5 L of purified water and heat to 80-90°C with stirring.

    • Adjust the pH to 8-9 with a 2N sodium chloride solution.

    • Add 15 g of activated carbon and stir for 30 minutes, then filter while hot.

    • Control the filtrate temperature at 80-90°C and add dilute hydrochloric acid (2N) to adjust the pH to 3.0-3.5.

    • Slowly cool to room temperature, filter, and dry the purified folic acid in a vacuum oven at 60-65°C for 5 hours.

Application in Oxidative Hair Dyes

2,4,5-Triamino-6-hydroxypyrimidine sulfate is used in oxidative hair dye formulations, where it can function as a dye precursor or coupler.[8][17] Oxidative hair dyes work by a chemical reaction between precursors and couplers in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger color molecules within the hair shaft.[18][19][20]

General Experimental Workflow for Oxidative Hair Dyeing

  • Formulation: The hair dye product is typically supplied as two separate components: a dye formulation containing the precursors and couplers (including 2,4,5-triamino-6-hydroxypyrimidine sulfate) and a developer containing an oxidizing agent (e.g., hydrogen peroxide).

  • Mixing: Immediately before application, the dye formulation and the developer are mixed.

  • Application: The mixture is applied to the hair.

  • Development: The mixture is left on the hair for a specified period (e.g., 30-45 minutes) to allow the oxidative reaction and color formation to occur within the hair shaft.

  • Rinsing: The hair is rinsed thoroughly to remove unreacted chemicals.

The general process of oxidative hair dyeing is illustrated in the following diagram.

G Dye Precursors Dye Precursors (e.g., p-phenylenediamine) Oxidative Coupling Oxidative Coupling Dye Precursors->Oxidative Coupling Couplers Couplers (e.g., 2,4,5-Triamino-6- hydroxypyrimidine sulfate) Couplers->Oxidative Coupling Oxidizing Agent Oxidizing Agent (e.g., H2O2) Oxidizing Agent->Oxidative Coupling Large Dye Molecules Large Dye Molecules Oxidative Coupling->Large Dye Molecules Hair Shaft Hair Shaft Large Dye Molecules->Hair Shaft Trapped inside

Oxidative Hair Dyeing Process
Potential Biological Activities

Recent research has indicated that 2,4,5-triamino-6-hydroxypyrimidine and its derivatives possess interesting biological activities, including antioxidant properties and the ability to interact with biological macromolecules.

Substituted 5-aminopyrimidines have been noted for their antioxidative activity.[2] While specific quantitative data for 2,4,5-triamino-6-hydroxypyrimidine sulfate is not extensively available, its structural similarity to other known antioxidants suggests potential in this area.

A significant area of interest is the interaction of a tautomeric form of this compound, 2,5,6-triaminopyrimidin-4-one, with the guanine riboswitch.[7] Riboswitches are regulatory segments of mRNA that can bind to small molecules, leading to a change in the expression of the proteins encoded by that mRNA.[1][4] The binding of a ligand to the aptamer domain of a riboswitch can induce a conformational change in the expression platform, often leading to the termination of transcription.[3][4]

The guanine riboswitch, found in bacteria like Bacillus subtilis, controls the expression of genes involved in purine metabolism and transport.[3][4] By binding to the guanine riboswitch, 2,5,6-triaminopyrimidin-4-one can act as a guanine analog and potentially down-regulate the expression of these genes.[7] This mechanism presents a potential avenue for the development of novel antimicrobial agents.

The signaling pathway of the guanine riboswitch is depicted below.

G cluster_riboswitch Guanine Riboswitch Regulation Ligand Ligand (Guanine or Analog like 2,5,6-triaminopyrimidin-4-one) Binding Binding Ligand->Binding Aptamer Domain Aptamer Domain of mRNA Aptamer Domain->Binding Conformational Change Conformational Change in Expression Platform Binding->Conformational Change Terminator Stem Formation of Terminator Stem-Loop Conformational Change->Terminator Stem Transcription Termination Transcription Termination Terminator Stem->Transcription Termination Gene Expression Downregulated Down-regulation of Purine Metabolism/Transport Genes Transcription Termination->Gene Expression Downregulated

Guanine Riboswitch Signaling Pathway

Pyrimidine derivatives are known to be inhibitors of a wide range of enzymes, including kinases and metabolic enzymes.[5][21][22] While specific enzyme inhibition data for 2,4,5-triamino-6-hydroxypyrimidine sulfate is limited, its structural features suggest it could be a candidate for screening against various enzymatic targets. For example, pyrimidine-based compounds have shown inhibitory activity against enzymes like glutathione reductase, which is a target in cancer and malaria treatment.[22] This opens up possibilities for its investigation in drug discovery programs targeting enzymes with pyrimidine-binding pockets.

Conclusion

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a chemical compound of significant industrial and research interest. Its primary value lies in its role as a versatile and economical precursor for the synthesis of high-value pharmaceuticals, including guanine and folic acid. Its application in the cosmetics industry for oxidative hair dyeing further underscores its commercial importance. The emerging understanding of its biological activities, particularly its interaction with the guanine riboswitch, presents exciting opportunities for the development of novel therapeutics, especially in the area of antimicrobials. This technical guide provides a foundational resource for professionals to explore and leverage the potential of this multifaceted compound in their respective fields. Further research into its specific enzyme inhibitory activities and a more detailed quantitative analysis of its antioxidant properties would be valuable areas for future investigation.

References

An In-depth Technical Guide to 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Pharmaceutical and Biological Research

This technical guide provides a comprehensive overview of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a pivotal chemical compound with a rich history and significant applications in drug development and biological research. Tailored for researchers, scientists, and professionals in the field of drug development, this document details its discovery, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

Discovery and History

The discovery of 6-Hydroxy-2,4,5-triaminopyrimidine is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on purine synthesis at the beginning of the 20th century. In his seminal 1900 publication in Berichte der deutschen chemischen Gesellschaft, Traube detailed a novel method for synthesizing guanine and xanthine, which laid the groundwork for the synthesis of a wide range of purine derivatives.[1][2] A key step in this process was the synthesis of 2,4,5-triamino-6-hydroxypyrimidine.[3] Traube's method involved the nitrosation of a 4-aminopyrimidine derivative, followed by reduction to introduce the 5-amino group, and subsequent ring closure to form the purine structure. This foundational work established 2,4,5-triamino-6-hydroxypyrimidine as a crucial intermediate in purine chemistry. The sulfate salt of this compound has since become a commercially available and widely used reagent due to its relative stability.

Physicochemical Properties

This compound is a yellow-beige crystalline powder.[4] It is known to exist in both anhydrous and hydrated forms, which are associated with different CAS registry numbers. The sulfate salt form enhances its solubility in water, which is advantageous for its use in various laboratory and biological applications.[5]

PropertyValueReferences
Molecular Formula C₄H₇N₅O · H₂SO₄[6]
Molecular Weight 239.21 g/mol [4][7]
CAS Number 35011-47-3 (for sulfate)[7]
1603-02-7 (for sulfate salt)[6][8]
Appearance Yellow-beige crystalline powder[4]
Melting Point ≥300 °C (decomposes)[4][7]
Solubility Soluble in DMSO. Very low solubility in water.[4][7]
Storage Inert atmosphere, Room Temperature[7]

Note: The molecular formula and weight provided are for the sulfate salt. Different CAS numbers may refer to the anhydrous or hydrated forms of the salt.

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

  • Infrared (IR) Spectroscopy: An article on the synthesis of a guanine derivative reports the following IR peaks (KBr, cm⁻¹) for 2,4,5-triamino-6-hydroxy pyrimidine sulphate: 3321.8, 3093.6, 2728, 2510.2, 1669.7, 1586, 1129.9, 1078.8, 541.1.[9]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that has been refined over the years. Below are representative protocols based on published literature and patents.

Classical Laboratory Synthesis (Traube Method Adaptation)

This method is an adaptation of the original Traube synthesis, starting from guanidine and a cyanoacetate derivative.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine Guanidine nitrate is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.[9]

Step 2: Nitrosation to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine The 2,4-diamino-6-hydroxypyrimidine is then treated with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the 5-position.[9]

Step 3: Reduction to 2,4,5-triamino-6-hydroxypyrimidine The nitroso group is reduced to an amino group. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation (e.g., using a Palladium catalyst).[9][12]

Step 4: Formation of the Sulfate Salt The resulting 2,4,5-triamino-6-hydroxypyrimidine is treated with sulfuric acid to precipitate the sulfate salt, which can then be isolated by filtration.[9]

Industrial Scale Synthesis via Catalytic Hydrogenation

Modern industrial processes often utilize catalytic hydrogenation for the reduction step due to its efficiency and cleaner reaction profile.

Protocol Outline:

  • Reaction Setup: A suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water is placed in a stirred autoclave.

  • Catalyst Addition: A noble metal catalyst, such as palladium on charcoal (Pd/C), is added to the suspension.[12][13]

  • Hydrogenation: The autoclave is pressurized with hydrogen gas (e.g., 10-60 bar), and the mixture is heated (e.g., 70-120 °C) with stirring.[12]

  • pH Adjustment and Product Isolation: After the reaction is complete, the pH of the mixture is adjusted with a base (e.g., sodium hydroxide) to dissolve the product. The catalyst is then filtered off.

  • Precipitation of Sulfate Salt: The filtrate containing the dissolved product is then added to a sulfuric acid solution to precipitate the this compound. The product is collected by filtration, washed, and dried.[12]

Biological Significance and Signaling Pathways

6-Hydroxy-2,4,5-triaminopyrimidine and its derivatives have garnered significant interest for their ability to act as agonists for the guanine riboswitch .

The Guanine Riboswitch: A Bacterial Gene Regulator

Riboswitches are structured RNA elements, typically found in the 5'-untranslated region of bacterial messenger RNA (mRNA), that can directly bind to small molecule metabolites to regulate gene expression.[14] The guanine riboswitch specifically controls the expression of genes involved in the transport and biosynthesis of purines.

The mechanism of action of the guanine riboswitch is as follows:

  • "Off" State (Low Guanine/Agonist Concentration): In the absence of its ligand (guanine or an agonist like 6-Hydroxy-2,4,5-triaminopyrimidine), the riboswitch adopts a conformation that allows for the formation of an "anti-terminator" structure. This structure permits RNA polymerase to continue transcription of the downstream genes.[15]

  • "On" State (High Guanine/Agonist Concentration): When guanine or an agonist binds to the aptamer domain of the riboswitch, it induces a conformational change. This change stabilizes a "terminator" hairpin structure in the mRNA. The formation of this terminator structure signals the RNA polymerase to dissociate from the DNA template, prematurely halting transcription.[14][15][16]

This regulatory mechanism makes the guanine riboswitch an attractive target for the development of novel antimicrobial agents. By designing molecules that can mimic guanine and bind to the riboswitch, it is possible to artificially suppress the expression of essential genes in bacteria, leading to growth inhibition. 6-Hydroxy-2,4,5-triaminopyrimidine and its analogs are being actively investigated for this purpose.

Mandatory Visualizations

Signaling Pathway: Guanine Riboswitch Regulation

Guanine_Riboswitch_Pathway cluster_low_guanine Low Guanine/Agonist Concentration cluster_high_guanine High Guanine/Agonist Concentration Low_Guanine Low Guanine Riboswitch_Unbound Riboswitch (Aptamer Unbound) Low_Guanine->Riboswitch_Unbound No Binding Anti_Terminator Anti-Terminator Formation Riboswitch_Unbound->Anti_Terminator Transcription_Continues Transcription Proceeds Anti_Terminator->Transcription_Continues Gene_Expression Gene Expression ON Transcription_Continues->Gene_Expression High_Guanine High Guanine or Agonist (e.g., 6-Hydroxy-2,4,5-triaminopyrimidine) Riboswitch_Bound Riboswitch (Aptamer Bound) High_Guanine->Riboswitch_Bound Binding Terminator Terminator Formation Riboswitch_Bound->Terminator Transcription_Termination Premature Transcription Termination Terminator->Transcription_Termination Gene_Repression Gene Expression OFF Transcription_Termination->Gene_Repression

Caption: Guanine riboswitch signaling pathway.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Materials: Guanidine Nitrate & Ethyl Cyanoacetate Step1 Step 1: Ring Formation (Base Catalyzed) Start->Step1 Intermediate1 2,4-diamino-6-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Nitrosation (NaNO2, Acid) Intermediate1->Step2 Intermediate2 2,4-diamino-6-hydroxy-5-nitrosopyrimidine Step2->Intermediate2 Step3 Step 3: Reduction (Catalytic Hydrogenation) Intermediate2->Step3 Intermediate3 2,4,5-triamino-6-hydroxypyrimidine Step3->Intermediate3 Step4 Step 4: Salt Formation (H2SO4) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Generalized workflow for the synthesis of the target compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a key intermediate in the preparation of various biologically active molecules, including guanine and other purine derivatives with antiviral properties.[1][2] The synthesis is a multi-step process commencing with the formation of a pyrimidine ring, followed by nitrosation and subsequent reduction to yield the desired triaminopyrimidine, which is then precipitated as its sulfate salt. This protocol compiles information from established synthetic routes, offering a comprehensive guide for laboratory preparation. The compound is notable for its potential applications in pharmaceutical development and biochemical research.[3][4]

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine and its sulfate salt are versatile precursors in organic synthesis.[5] The arrangement of three amino groups and a hydroxyl group on the pyrimidine ring imparts unique biochemical properties.[3] A common and effective synthetic strategy involves the initial construction of a 2,4-diamino-6-hydroxypyrimidine ring, followed by nitrosation at the 5-position and subsequent reduction of the nitroso group to an amine.[1][6] This application note details a widely cited method using sodium dithionite as the reducing agent and also discusses an alternative catalytic hydrogenation route.

Chemical Structures and Properties

Compound NameThis compound
Synonyms 2,5,6-Triamino-4(1H)-pyrimidinone sulfate, TAHP-sulfate[7]
CAS Number 35011-47-3 (anhydrous), 1603-02-7[7]
Molecular Formula C₄H₇N₅O · H₂SO₄
Molecular Weight 239.21 g/mol
Appearance White to off-white or yellow-beige crystalline powder[2][8]
Melting Point ≥300 °C[2]
Solubility Very low solubility in water, soluble in DMSO[2]

Experimental Protocol: Synthesis via Reduction of a Nitroso Intermediate

This protocol is divided into three main stages:

  • Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Reduction of the nitroso-pyrimidine to 2,4,5-triamino-6-hydroxypyrimidine.

  • Formation and isolation of the sulfate salt.

Materials and Equipment
  • 2,4-diamino-6-hydroxypyrimidine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Distilled water

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Beakers (various sizes)

  • Three-liter beaker

  • One-liter flask with condenser

  • Magnetic stirrer and stir bar

  • Water bath

  • Oil bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Stage 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (2)[1]
  • In a three-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water.

  • Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the beaker.

  • While stirring the mixture with a magnetic stirrer, slowly add 40 mL of glacial acetic acid drop-wise. The solution will turn red.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Filter the resulting precipitate, wash it with distilled water and then with ethanol.

  • Dry the product to obtain 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. A typical yield is around 80% (59 g).[1]

Stage 2 & 3: Synthesis of this compound (3)[1]
  • In a beaker, heat 440 mL of distilled water to 80°C.

  • Add 52 g of the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine prepared in Stage 1 to the hot water.

  • Place the beaker in a water bath set to 90°C and stir the suspension for at least 1 hour.

  • To increase the solubility of the suspension, add 46 mL of a 20% sodium hydroxide solution to the mixture.

  • Add 105 g of sodium dithionite in portions of approximately 20 g every 20 minutes.

  • After the addition is complete, cool the supernatant, filter the precipitate, and wash it with cold water.

  • Prepare a dilute sulfuric acid solution by adding 56 mL of concentrated sulfuric acid to 500 mL of water. Add this solution to the precipitate.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • The precipitate, which is the desired this compound, should be washed with distilled water and then ethanol.

  • Dry the final product at 80°C. The expected yield is approximately 70%.[1]

Alternative Synthesis Route: Catalytic Hydrogenation

An alternative to using sodium dithionite is the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[9] This method is often considered a greener and more efficient process.

  • An aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is prepared.

  • The hydrogenation is carried out in the presence of a noble metal catalyst, such as 5% palladium on charcoal.[9]

  • The reaction is typically performed at elevated temperatures (e.g., 70-100°C) and hydrogen pressures (e.g., 15-30 bar).[9]

  • The hydrogenation is conducted in an acidic, neutral, or weakly alkaline medium (pH below 9).[9]

  • After the reaction is complete, an alkaline agent like sodium hydroxide is added to dissolve the product, allowing for the separation of the catalyst by filtration.[9]

  • The final product is then precipitated from the filtrate by acidification with sulfuric acid.[6]

Data Summary

StepStarting MaterialProductReagentsYieldMelting PointReference
Stage 1 2,4-diamino-6-hydroxypyrimidine2,4-diamino-6-hydroxy-5-nitrosopyrimidineNaNO₂, Acetic Acid~80%-[1]
Stage 2 & 3 2,4-diamino-6-hydroxy-5-nitrosopyrimidineThis compoundNaOH, Na₂S₂O₄, H₂SO₄~70%>300 °C[1]

Purification

The sulfate salt of 6-Hydroxy-2,4,5-triaminopyrimidine has very low solubility in water, which facilitates its isolation.[2] For higher purity, a method involving conversion to the more soluble dihydrochloride salt and subsequent reconversion to the sulfate salt can be employed.[2]

  • Suspend the crude sulfate salt in water containing a stoichiometric amount of barium chloride and heat.

  • Filter off the insoluble barium sulfate.

  • Acidify the filtrate with hydrochloric acid and evaporate to dryness to obtain the hydrochloride salt.

  • Recrystallize the hydrochloride salt from water by adding concentrated HCl.

  • Dissolve the purified hydrochloride in hot water and add an equivalent amount of sulfuric acid to precipitate the pure sulfate salt.

  • Filter, wash thoroughly with water, and dry.[2]

Visualized Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Nitrosation cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Salt Formation cluster_purification Purification A 2,4-diamino-6-hydroxypyrimidine B 2,4-diamino-6-hydroxy-5-nitrosopyrimidine A->B NaNO2, Acetic Acid RT, 16h C 2,4,5-triaminopyrimidine (in solution) B->C 1. NaOH 2. Sodium Dithionite 90°C D 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (precipitate) C->D H2SO4 Boiling water bath, 90 min E Wash with H2O, Ethanol D->E F Dry at 80°C E->F

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Sodium dithionite can be unstable and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution. Always add acid to water, not the other way around.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development.

References

Application Notes and Protocols: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial vitamin in numerous biological processes, including nucleotide synthesis and amino acid metabolism.[1][2] Its deficiency can lead to significant health issues, making its chemical synthesis a vital process for the pharmaceutical and food industries. A key intermediate in the industrial production of folic acid is 6-Hydroxy-2,4,5-triaminopyrimidine sulfate .[3][4] This document provides detailed application notes and experimental protocols for the synthesis of folic acid utilizing this pyrimidine derivative.

The primary synthetic route involves the condensation of three key components: a pyrimidine moiety (this compound), a C3 aldehyde or ketone equivalent, and a p-aminobenzoyl-L-glutamic acid side chain.[5][6] This document will detail the preparation of the necessary intermediates and the final condensation reaction to yield folic acid.

Key Intermediates and their Synthesis

The overall synthesis of folic acid from this compound is a multi-step process. The primary reactants are:

  • This compound

  • N-(p-Aminobenzoyl)-L-glutamic acid

  • A three-carbon electrophile (e.g., 1,1,3-trichloroacetone or 3-halogenated pyruvaldehyde oxime)

Synthesis of this compound

This key pyrimidine intermediate is typically prepared by the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[7][8]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in hot distilled water (approximately 80°C).[7]

  • Solubilization: Add a 20% sodium hydroxide solution to the suspension while stirring to aid in the dissolution of the starting material.[7]

  • Reduction: Portion-wise, add sodium dithionite to the reaction mixture at regular intervals (e.g., every 20 minutes).[7]

  • Precipitation: After the reduction is complete, add a solution of sulfuric acid to the mixture and heat in a boiling water bath for approximately 90 minutes.[7]

  • Isolation and Purification: Cool the mixture and filter the resulting precipitate. Wash the filter cake with distilled water and ethanol, then dry under vacuum at 80°C to yield this compound.[7]

Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid

This intermediate provides the side chain of the folic acid molecule. A common method for its synthesis involves the reduction of N-p-nitrobenzoyl-L-glutamic acid.[9][10]

Experimental Protocol: Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid

  • Reaction Setup: Dissolve N-p-nitrobenzoyl-L-glutamic acid in methanol in a reaction vessel.[9]

  • Catalyst Addition: Add a 10% Palladium on carbon (Pd/C) catalyst to the solution.[9]

  • Reduction: Slowly add ammonium formate to the reaction mixture and stir at room temperature for 30 minutes.[9]

  • Catalyst Removal: After the reaction is complete, filter the mixture to recover the Pd/C catalyst.[9]

  • Precipitation and Isolation: Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol. Allow the product to precipitate, then filter and wash the crystals with a small amount of methanol. Dry the product to obtain N-(p-aminobenzoyl)-L-glutamic acid.[9]

Folic Acid Synthesis via Condensation Reaction

The final step in the synthesis is the condensation of this compound, N-(p-aminobenzoyl)-L-glutamic acid, and a three-carbon component. Traditionally, 1,1,3-trichloroacetone has been used, though newer methods utilize safer alternatives like 3-halogenated pyruvaldehyde oximes to reduce waste and improve reaction conditions.[4][6]

Experimental Protocol: Folic Acid Synthesis

  • Reaction Mixture Preparation: In a reaction flask, combine N-(p-aminobenzoyl)-L-glutamic acid, this compound, 1,1,3-trichloroacetone, and sodium metabisulfite in the presence of a suitable solvent or ionic liquid like 1-ethyl-3-methylimidazolium tetrafluoroborate.[4]

  • Reaction Conditions: Stir the mixture at a controlled temperature (20-30°C) for approximately 2 hours. Maintain the pH of the system between 3.0 and 3.5 by adding a sodium hydroxide solution as needed.[4][11]

  • Crude Product Isolation: After the reaction, filter the mixture to obtain crude folic acid.[4]

  • Purification:

    • Add the crude folic acid to purified water and heat to 80-90°C with stirring.[4]

    • Adjust the pH to 8-9 with a sodium chloride solution and add activated carbon. Stir for 30 minutes and then hot filter.[4]

    • Control the temperature of the filtrate at 80-90°C and add dilute hydrochloric acid to adjust the pH back to 3.0-3.5.[4]

    • Slowly cool the solution to room temperature to allow for crystallization.[4]

  • Final Product: Filter the purified folic acid, and dry the filter cake in a vacuum oven at 60-65°C for 5 hours.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for folic acid and its intermediates.

Table 1: Molar Ratios of Reactants in Folic Acid Synthesis

ReactantMolar Ratio (Reference)
N-(p-aminobenzoyl)-L-glutamic acid1.0[11]
This compound1.2[11]
Potassium Carbonate1.2[11]
Trichloroacetone2.6[11]

Table 2: Reaction Conditions for Folic Acid Synthesis

ParameterValue (Reference)
Reaction Temperature40°C[11]
Initial Reaction Time3 hours at pH 2.5-2.8[11]
Secondary Reaction Time3 hours at pH 3.2-3.5[11]
Purification pH (Alkali)8.5[11]

Table 3: Reported Yields and Purity

ProductYield (Reference)Purity (Reference)
Crude Folic Acid82.22%[11]72.81%[11]
Purified Folic Acid66.35%[11]97.69%[11]
Folic Acid83.2%[4]99.7% (HPLC)[4]

Visualizations

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the chemical synthesis of folic acid from its primary precursors.

Folic_Acid_Synthesis cluster_intermediates Intermediate Synthesis cluster_condensation Condensation Reaction 2_4_diamino_5_nitroso 2,4-Diamino-5-nitroso- 6-hydroxypyrimidine TAHP_Sulfate 6-Hydroxy-2,4,5-triaminopyrimidine sulfate 2_4_diamino_5_nitroso->TAHP_Sulfate Reduction (e.g., Na2S2O4) Folic_Acid Folic Acid TAHP_Sulfate->Folic_Acid p_nitrobenzoyl N-p-nitrobenzoyl- L-glutamic acid PABG N-(p-Aminobenzoyl)- L-glutamic acid p_nitrobenzoyl->PABG Reduction (e.g., Pd/C, H2) PABG->Folic_Acid C3_Unit Three-Carbon Unit (e.g., 1,1,3-Trichloroacetone) C3_Unit->Folic_Acid

Caption: Chemical synthesis pathway of folic acid.

Experimental Workflow for Folic Acid Synthesis

This diagram outlines the general workflow for the laboratory synthesis and purification of folic acid.

Folic_Acid_Workflow start Start reactants Combine Reactants: - this compound - N-(p-Aminobenzoyl)-L-glutamic acid - Three-Carbon Unit start->reactants condensation Condensation Reaction (pH and Temperature Control) reactants->condensation filtration1 Filter to Isolate Crude Folic Acid condensation->filtration1 purification Purification: 1. Dissolve in hot water 2. Alkali treatment (pH 8-9) & Charcoal 3. Hot filtration 4. Acid precipitation (pH 3.0-3.5) filtration1->purification filtration2 Filter to Isolate Purified Folic Acid purification->filtration2 drying Vacuum Drying filtration2->drying end End Product: Pure Folic Acid drying->end

Caption: Experimental workflow for folic acid synthesis.

References

Application Notes and Protocols: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No: 1603-02-7), also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a versatile heterocyclic compound.[1][2] It serves as a crucial chemical intermediate in the synthesis of a wide array of bioactive molecules. Its primary utility lies in its role as a precursor for constructing purine ring systems, which are fundamental components of nucleic acids and various pharmacologically active compounds. This document provides an overview of its applications and detailed protocols for its use in organic synthesis. The compound is typically a slight yellow powder and should be stored at 0-8 °C.[1]

Key Applications

This compound is a pivotal starting material in several synthetic pathways, primarily leveraging the Traube purine synthesis methodology.[3][4] Its major applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the production of antiviral drugs, such as acyclovir and ganciclovir, through the synthesis of their guanine core.[5][6] It is also used in synthesizing folic acid, a vital nutrient for preventing anemia.[6][7]

  • Biochemical Research: The compound is employed to synthesize purine analogs like 8-azaguanine, which has shown antineoplastic activity and is used to study metabolic pathways and enzyme interactions.[8][9]

  • Agricultural Chemicals: It serves as a building block for formulating herbicides and pesticides.[1]

  • Organic Synthesis: It is a versatile reagent for creating various substituted purines, including uric acid derivatives and other heterocyclic compounds.[10][11][12]

A logical diagram of the synthetic possibilities is presented below.

G cluster_products Synthetic Products 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Guanine Guanine 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate->Guanine Formamide Uric_Acid_Derivatives Uric Acid Derivatives 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate->Uric_Acid_Derivatives Urea/Formic Acid 8-Azaguanine 8-Azaguanine 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate->8-Azaguanine Nitrous Acid Folic_Acid Folic Acid 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate->Folic_Acid Multi-step synthesis Antimicrobials_Herbicides Antimicrobials & Herbicides 6-Hydroxy-2,4,5-triaminopyrimidine_sulfate->Antimicrobials_Herbicides Various Reagents

Caption: Synthetic pathways from the intermediate.

Experimental Protocols

Protocol 1: Synthesis of Guanine via Traube Purine Synthesis

This protocol details the cyclization of this compound with formamide to produce guanine. This method is a cornerstone for producing the core of many antiviral medications.[5]

Workflow Diagram

G A Mix Reactants: This compound + Formamide B Heat at 170-180°C for 2 hours A->B C Cool and Filter Crude Guanine B->C D Purify: Dissolve in NaOH Treat with Activated Carbon C->D E Precipitate with Formic Acid (pH 9.5) D->E F Filter and Dry Pure Guanine E->F

Caption: Workflow for Guanine synthesis.

Materials:

  • This compound

  • Formamide

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Formic acid

  • 1 L flask with condenser

  • Oil bath

  • Filtration apparatus

Procedure:

  • Combine 50 g of this compound and 250 mL of formamide in a 1 L flask equipped with a condenser.[5]

  • Heat the mixture in an oil bath at 170-180°C for 2 hours.[5]

  • After the reaction, cool the flask and filter the resulting precipitate to collect the crude guanine.[5]

  • For purification, dissolve the crude product in a sodium hydroxide solution.

  • Add activated carbon to the solution and stir at 60°C for 1 hour to decolorize.[5]

  • Filter the hot solution to remove the activated carbon.

  • Carefully add formic acid drop-wise to the filtrate until the pH reaches 9.5, at which point guanine will precipitate.[5]

  • Filter the purified guanine, wash with distilled water, and dry.

Quantitative Data Summary

ParameterValueReference
Starting Material50 g[5]
Formamide Volume250 mL[5]
Reaction Temperature170-180°C[5]
Reaction Time2 hours[5]
Purification pH9.5[5]
Reported YieldGood[5]
Protocol 2: Synthesis of this compound

The intermediate itself is often synthesized from 2,4-diamino-6-hydroxy-5-nitrosopyrimidine through a reduction reaction.

Synthetic Pathway

G DAHNP 2,4-diamino-6-hydroxy- 5-nitrosopyrimidine Reduction Reduction (e.g., Sodium Dithionite or Catalytic Hydrogenation) DAHNP->Reduction Intermediate 2,4,5-triamino-6-hydroxypyrimidine Reduction->Intermediate Salt_Formation Salt Formation (Sulfuric Acid) Intermediate->Salt_Formation Product 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Salt_Formation->Product

Caption: Synthesis of the title compound.

Method A: Reduction with Sodium Dithionite

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • Sodium dithionite

  • Sulfuric acid (H₂SO₄)

  • Distilled water, Ethanol

Procedure:

  • Add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water in a beaker.[5]

  • Place the beaker in a 90°C water bath and stir the suspension.

  • Gradually add sodium dithionite to the suspension until the reaction is complete, ensuring the temperature is maintained at 80°C.[5]

  • Boil the mixture and filter it while hot.

  • Cool the filtrate, which will cause the reduced pyrimidine to precipitate. Filter and wash with cold water.

  • Add the precipitate to a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.[5]

  • Heat the mixture in a boiling water bath for 90 minutes.

  • The final product, this compound, will precipitate. Wash it with distilled water and ethanol, then dry at 80°C.[5]

Method B: Catalytic Hydrogenation

This method is an alternative to using sodium dithionite and is often preferred for its cleaner reaction profile.

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • Palladium on carbon catalyst (Pd/C)

  • High-pressure reactor

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Place 3.875 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine and 80 mL of deionized water into a 200 mL high-pressure reactor to form a suspension.[6]

  • Add the palladium-carbon catalyst (e.g., 0.3164 g of 5% Pd/C).[6]

  • Heat the mixture to 40°C under a nitrogen atmosphere.

  • Introduce hydrogen gas, maintaining a pressure of 2 MPa, and let the reaction proceed for 5 hours.[6]

  • After the reaction, adjust the pH to 3-4 with a 2 mol/L hydrochloric acid solution and filter to separate the catalyst.[6]

  • Adjust the filtrate pH to 1-2 with a 2 mol/L sulfuric acid solution.[6]

  • Let the solution stand for 30 minutes to cool and crystallize.

  • Filter the white crystals of 2,4,5-triamino-6-hydroxypyrimidine sulfate and dry.[6]

Quantitative Data Summary

ParameterMethod A (Dithionite)Method B (Hydrogenation)Reference
Starting Material52 g3.875 g[5][6]
Reaction Temperature80-90°C40°C[5][6]
Hydrogen PressureN/A2 MPa[6]
Reaction TimeNot specified5 hours[6]
Reported Yield70%Not specified, but purity >98%[5][6]

This compound is a highly valuable and versatile intermediate. The protocols provided herein, derived from established literature, offer robust methods for its application in synthesizing guanine and for its own preparation. Researchers can adapt these methodologies to produce a wide range of purine derivatives for applications in drug discovery, biochemistry, and agricultural science.

References

Application Notes and Protocols: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Purine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate as a key intermediate in the synthesis of purine derivatives. Purine analogs are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and antitumor effects.[1][2] this compound serves as a crucial building block for constructing the purine ring system.[3]

Overview of Synthetic Strategy

The primary strategy for synthesizing purine derivatives, such as guanine, from this compound involves the initial construction of the pyrimidine ring, followed by the subsequent formation of the fused imidazole ring.[4] This approach is widely adopted for its efficiency and the accessibility of the starting materials.[4] this compound provides the necessary diaminopyrimidine scaffold for the final cyclization step to form the purine core.

Logical Workflow for Purine Synthesis

G A Starting Materials (e.g., Guanidine Nitrate, Ethyl Cyanoacetate) B Pyrimidine Ring Formation (2,4-diamino-6-hydroxy pyrimidine) A->B C Nitrosation (2,4-diamino-6-hydroxy-5-nitroso pyrimidine) B->C D Reduction (2,4,5-triamino-6-hydroxy pyrimidine sulfate) C->D E Cyclization with a C1 source (e.g., Formamide) D->E F Purine Derivative (e.g., Guanine) E->F

Caption: General synthetic pathway for purine derivatives.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound and its subsequent conversion to guanine.

Synthesis of 2,4-diamino-6-hydroxy pyrimidine

This initial step forms the core pyrimidine structure.

  • Materials: Guanidine nitrate, ethyl cyanoacetate, ethanol, distilled water, acetic acid.

  • Procedure:

    • Add guanidine nitrate (78.4 g) to a solution of sodium ethoxide prepared from sodium (15.4 g) in ethanol (250 mL).

    • To this mixture, add ethyl cyanoacetate (67.8 g) and reflux for 3 hours in an oil bath.

    • Distill off the excess ethanol under reduced pressure.

    • Dissolve the resulting precipitate completely in distilled water (500 mL).

    • Adjust the pH to 5.0 by adding acetic acid to precipitate the product.

    • Filter and dry the precipitated 2,4-diamino-6-hydroxy pyrimidine.[4]

Synthesis of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine

This step introduces the nitroso group at the 5-position, which will be reduced to an amino group.

  • Materials: 2,4-diamino-6-hydroxy pyrimidine, sodium nitrite, glacial acetic acid, distilled water.

  • Procedure:

    • In a three-liter beaker, add 2,4-diamino-6-hydroxy pyrimidine (60 g) to 1200 mL of water.

    • Add a solution of sodium nitrite (34 g) in distilled water (100 mL) to the beaker.

    • While stirring with a magnetic stirrer, add glacial acetic acid (40 mL) dropwise.

    • Continue stirring the reaction mixture at room temperature for 16 hours.

    • Filter the precipitate, wash with distilled water and ethanol, and then dry.[4]

Synthesis of this compound

This is the key reduction step to form the triaminopyrimidine intermediate.

  • Materials: 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, sodium dithionite, 20% sodium hydroxide solution, concentrated sulfuric acid, distilled water, ethanol.

  • Procedure:

    • To a beaker with hot (80°C) distilled water (440 mL), add 2,4-diamino-6-hydroxy-5-nitroso pyrimidine (52 g).

    • Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.

    • Add 46 mL of 20% sodium hydroxide solution to aid solubility.

    • Add sodium dithionite (15 g) in 20 g portions at 20-minute intervals.

    • After the addition is complete, keep the mixture at 80°C to ensure complete reduction.

    • Boil the product and filter the hot mixture through a Buchner funnel.

    • Cool the supernatant, filter the precipitate, and wash with cold water.

    • Add a solution of concentrated sulfuric acid (56 mL in 500 mL water) to the precipitate and heat in a boiling water bath for 90 minutes.

    • Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate with distilled water and ethanol, followed by drying at 80°C.[4]

Synthesis of Guanine

The final cyclization step to form the purine ring.

  • Materials: 2,4,5-triamino-6-hydroxy pyrimidine sulfate, formamide, sodium hydroxide, activated carbon, formic acid.

  • Procedure:

    • In a one-liter flask equipped with a condenser, place 2,4,5-triamino-6-hydroxy pyrimidine sulfate (50 g) and formamide (250 mL).

    • Heat the flask in an oil bath at 170-180°C for 2 hours.

    • Cool the reaction mixture and filter the formed guanine.

    • For purification, dissolve the product in sodium hydroxide solution, add activated carbon, and stir at 60°C for 1 hour.

    • Filter the solution and add formic acid to the supernatant dropwise until the pH reaches 9.5 to precipitate the purified guanine.[4]

Experimental Workflow for Guanine Synthesis

G A Mix Reactants (Pyrimidine Sulfate + Formamide) B Heat (170-180°C, 2 hr) A->B C Cool and Filter B->C D Crude Guanine C->D E Purification (NaOH, Activated Carbon) D->E F Filter E->F G Precipitate (Formic Acid, pH 9.5) F->G H Pure Guanine G->H

Caption: Workflow for the synthesis and purification of guanine.

Quantitative Data Summary

The yields of the synthetic steps described are summarized below.

StepProductYield (%)
Synthesis of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine2,4-diamino-6-hydroxy-5-nitroso pyrimidine80%
Synthesis of this compound2,4,5-triamino-6-hydroxy pyrimidine sulfate70%
Synthesis of GuanineGuanineGood

Table based on data from the synthesis of an anti-viral purine derivative.[4]

Application Notes

  • Pharmaceutical Development: this compound is a pivotal intermediate in the synthesis of various pharmaceuticals.[5] It is particularly important in the production of guanine, a direct precursor for antiviral drugs like ganciclovir, which is used to treat cytomegalovirus (CMV) infections.[4] The purine scaffold is also fundamental to many anticancer agents.[1]

  • Biochemical Research: This compound is utilized by researchers to study metabolic pathways and enzyme interactions, which is crucial for understanding cellular processes and designing new therapeutic agents.[5] The resulting purine analogs can act as enzyme inhibitors or bind to riboswitches, thereby modulating gene expression.[6]

  • Agricultural Chemicals: Beyond pharmaceuticals, this pyrimidine derivative finds applications in the formulation of herbicides and pesticides.[5]

  • Organic Synthesis: It is a versatile compound for various organic syntheses, serving as a building block for complex heterocyclic molecules.[3][7]

References

Application Note: HPLC Analysis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessment and quality control of this important pharmaceutical intermediate. The protocol is based on a robust method utilizing a common C18 column with UV detection, ensuring accessibility and reproducibility.[1]

Introduction

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients, including the antiviral drug acyclovir and the anti-anemia drug folic acid.[1][2] Its purity is critical for the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This application note details an isocratic reverse-phase HPLC method with ion-pairing for the accurate quantification of this compound.

Experimental Protocol

This protocol is adapted from a validated method for the purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.[1]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: C18 column.

  • Chemicals and Reagents:

    • This compound (analyte)

    • p-Aminobenzenesulfonic acid (internal standard)[1]

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Methanol (HPLC grade)

    • Heptane sulfonic acid sodium salt (ion-pair reagent)

    • Water (HPLC grade)

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18
Mobile Phase H₃PO₄-KH₂PO₄ buffer (pH 3.9) - Methanol, containing 10 mmol/L Sodium Heptanesulfonate
pH of Buffer 3.4 - 4.4 (Optimally 3.9)[1]
Flow Rate 0.3 - 1.0 mL/min (Optimally 0.6 mL/min)[1]
Detection UV Detector
Internal Standard p-Aminobenzenesulfonic acid[1]

2.3. Preparation of Solutions

  • Buffer Preparation: Prepare a suitable concentration of KH₂PO₄ in water. Adjust the pH to 3.9 using phosphoric acid.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the H₃PO₄-KH₂PO₄ buffer with methanol in an appropriate ratio and dissolving the sodium heptanesulfonate to a final concentration of 10 mmol/L. The exact ratio of buffer to methanol should be optimized for best separation.

  • Internal Standard Stock Solution: Accurately weigh and dissolve p-aminobenzenesulfonic acid in the mobile phase to prepare a stock solution of known concentration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase. Add a specific volume of the internal standard stock solution and dilute to a final known volume with the mobile phase.

  • Sample Solution Preparation: Accurately weigh the this compound sample and prepare the solution following the same procedure as the standard solution.

2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention times and peak areas).

  • Inject the sample solution.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., methanol/water) to remove buffer salts and the ion-pair reagent.

Data Analysis

The purity of the this compound sample is determined using the internal standard method. A calibration curve should be generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample can then be calculated from its peak area ratio using the calibration curve.

Quantitative Data Summary

The following table presents representative data for the analysis of a commercial sample of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

ParameterResult
Average Purity (n=3) 93.42%[1]
Relative Average Deviation (n=3) 1.13%[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation of Solutions hplc HPLC System Setup & Equilibration prep->hplc Transfer Solutions sub_prep inject Injection of Samples hplc->inject System Ready data Data Acquisition & Processing inject->data Run Analysis calc Purity Calculation data->calc Peak Integration mobile_phase Mobile Phase standard Standard Solution sample Sample Solution

Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method provides a reliable and accurate means for the quality control and purity determination of this compound. The use of a common C18 column and UV detector makes this method readily implementable in most analytical laboratories. The method has been shown to have high accuracy and precision.[1]

References

Application Note and Protocol: NMR Spectroscopy of 2,4,5-triamino-6-hydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4,5-triamino-6-hydroxypyrimidine sulfate. Due to the limited availability of public experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts based on structurally similar compounds. Furthermore, comprehensive, step-by-step protocols for sample preparation and data acquisition are provided to aid researchers in their own analysis.

Predicted NMR Data

A thorough search of scientific literature and chemical databases did not yield experimental ¹H or ¹³C NMR spectra for 2,4,5-triamino-6-hydroxypyrimidine sulfate. The data presented below is a theoretical prediction based on the known NMR data of the structurally analogous compound, 2,4-diamino-6-hydroxypyrimidine, and established principles of NMR spectroscopy. The addition of an amino group at the C5 position is expected to cause a slight upfield shift for the neighboring protons and carbons due to its electron-donating nature.

Predicted NMR Data for 2,4,5-triamino-6-hydroxypyrimidine in DMSO-d₆

Nucleus Predicted Chemical Shift (ppm) Description
¹H~ 10.5Broad singlet, OH proton
~ 6.5Broad singlet, NH₂ protons
~ 5.8Broad singlet, NH₂ protons
~ 5.0Broad singlet, NH₂ protons
¹³C~ 160C6 (C-OH)
~ 155C2, C4 (C-NH₂)
~ 90C5 (C-NH₂)

Note: The chemical shifts of protons attached to nitrogen and oxygen atoms can be broad and their positions can vary depending on concentration, temperature, and residual water in the solvent.

Experimental Protocols

The following protocols are designed to provide a standardized method for the preparation and NMR analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

2.1. Sample Preparation Protocol

2,4,5-triamino-6-hydroxypyrimidine sulfate is a solid with low solubility in many common NMR solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

Materials:

  • 2,4,5-triamino-6-hydroxypyrimidine sulfate

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipettes

  • Spatula

  • Balance

Procedure:

  • Weighing the sample: Accurately weigh 10-20 mg of 2,4,5-triamino-6-hydroxypyrimidine sulfate directly into a clean, dry NMR tube.

  • Adding the solvent: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube using a pipette.

  • Dissolution: Cap the NMR tube securely and vortex the sample for 1-2 minutes to facilitate dissolution. Gentle heating in a warm water bath may be required to fully dissolve the sample.

  • Homogenization: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

2.2. NMR Data Acquisition Protocol

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

Parameter Value
Spectrometer Frequency400 MHz
SolventDMSO-d₆
Temperature298 K
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm

¹³C NMR Acquisition:

Parameter Value
Spectrometer Frequency100 MHz
SolventDMSO-d₆
Temperature298 K
Pulse Programzgpg30
DecouplingProton decoupled
Number of Scans1024 - 4096
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm

Workflow and Pathway Diagrams

3.1. Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load shim Shimming load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate analyze Spectral Analysis integrate->analyze end end analyze->end Final Report G NMR Data Analysis Logic cluster_processing Processing cluster_analysis Analysis start Acquired Spectra (1H & 13C FID) ft Fourier Transform start->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline chem_shift Chemical Shift Analysis baseline->chem_shift integration Integration (1H) baseline->integration multiplicity Multiplicity Analysis (1H) baseline->multiplicity structure Structure Elucidation / Confirmation chem_shift->structure integration->structure multiplicity->structure

Application Notes and Protocols for the Purification of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients, including antiviral drugs and folic acid analogs. The purity of this intermediate is critical as it directly impacts the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and protocols for two effective methods for the purification of this compound:

  • Purification via Conversion to the Dihydrochloride Salt: A classic recrystallization technique involving the conversion of the sparingly soluble sulfate salt to its more soluble dihydrochloride salt, followed by recrystallization and reconversion to the purified sulfate salt.

  • Purification by Precipitation after Catalytic Hydrogenation: An integrated synthesis and purification approach where the crude product from the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is purified by controlled precipitation.

These methods are designed to enhance the purity of this compound by removing unreacted starting materials, by-products, and other process-related impurities.

Data Presentation

The following table summarizes the quantitative data associated with the purification of this compound using the method of precipitation after catalytic hydrogenation. Data for the conversion to dihydrochloride salt method is less explicitly defined in terms of final purity in the available literature but is a well-established method for purification.

Purification MethodCatalyst/ConditionsStarting Material (2,4-diamino-6-hydroxy-5-nitrosopyrimidine with 36% water content)Final Product Mass (g)Purity (%)
Precipitation after Catalytic HydrogenationRaney Nickel, 0.03g PVP, 0.01g Tween 803.875 g3.8298.5
Precipitation after Catalytic HydrogenationPalladium on Carbon, 0.02g PVP3.875 g3.7898.3
Precipitation after Catalytic HydrogenationRaney Nickel, 0.02g Sodium Dodecylbenzenesulfonate3.875 g3.7498.3
Precipitation after Catalytic HydrogenationPalladium on Carbon, 0.02g Sodium Dodecylbenzenesulfonate3.875 g3.7698.3
Precipitation after Catalytic HydrogenationPalladium on Carbon, 0.01g Sodium Dodecylbenzenesulfonate, 0.01g PVP3.875 g3.8498.1
Precipitation after Catalytic HydrogenationRaney Nickel, 0.02g PVP3.875 g3.8098.1
Precipitation after Catalytic HydrogenationPalladium on Carbon, 0.02g Span 803.875 g3.9897.3

Experimental Protocols

Method 1: Purification via Conversion to the Dihydrochloride Salt

This method leverages the differential solubility of the sulfate and dihydrochloride salts of 6-Hydroxy-2,4,5-triaminopyrimidine to achieve purification. The sulfate salt has very low solubility in water, while the dihydrochloride salt is more soluble, allowing for recrystallization.[1]

Part A: Conversion of Sulfate Salt to Dihydrochloride Salt

  • Suspend the Sulfate Salt: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 g of crude this compound and 4.7 g of barium chloride dihydrate in 22 mL of water.

  • Acidify and Heat: Add 4 drops of 32% hydrochloric acid to the suspension. Heat the mixture to reflux for 5 minutes with stirring. This reaction precipitates barium sulfate.

  • Filter: Filter the hot suspension through a Whatman® glass microfiber filtration funnel to remove the insoluble barium sulfate.

  • Wash: Wash the filter cake with 30 mL of hot water to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrate and washings. Add 0.75 mL of 32% hydrochloric acid to the combined filtrate and concentrate the solution to approximately 12 g using a rotary evaporator.

  • Crystallize the Dihydrochloride Salt: Add 4.5 mL of 32% hydrochloric acid to the concentrated solution. Allow the solution to stand for 1 hour at room temperature, then place it in a freezer overnight to facilitate crystallization.

  • Isolate and Dry: Collect the precipitated 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride by filtration through a sintered disc filter funnel. Dry the product in a vacuum desiccator over sodium hydroxide. This process yields approximately 4.3 g of the dihydrochloride salt.

Part B: Conversion of Dihydrochloride Salt back to Sulfate Salt

  • Dissolve the Dihydrochloride Salt: Dissolve the purified 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in hot water.

  • Precipitate the Sulfate Salt: While the solution is hot, add a stoichiometric equivalent of sulfuric acid. The purified this compound will precipitate as a white microcrystalline solid.[1]

  • Isolate the Purified Sulfate Salt: Filter the hot suspension to collect the precipitated product.

  • Wash and Dry: Wash the filter cake liberally with water and then dry it in a vacuum over P₂O₅ to obtain the purified this compound.[1]

Method 2: Purification by Precipitation after Catalytic Hydrogenation

This method integrates the purification step into the synthesis process. After the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, the resulting 6-Hydroxy-2,4,5-triaminopyrimidine is purified by controlled precipitation with sulfuric acid. The following is a general protocol based on several examples with slight variations in catalysts and surfactants.[2]

  • Prepare the Reaction Mixture: In a 200 mL high-pressure reactor equipped with a stirrer, add 3.875 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (containing 36% water). Add 80 mL of deionized water and a surfactant (e.g., 0.02 g of sodium dodecylbenzenesulfonate or a combination of PVP and Tween 80 as per the table above). Stir to form a suspension.

  • Add Catalyst: Add the hydrogenation catalyst (e.g., 0.2 g of Raney Nickel or a specified amount of Palladium on Carbon).

  • Hydrogenation: Seal the reactor and purge with nitrogen. Heat the mixture to the desired temperature (e.g., 40-60°C). Pressurize the reactor with hydrogen gas to 2 MPa and maintain the reaction for 5 hours with stirring.

  • Catalyst Removal: After the reaction is complete, cool the reactor and release the pressure. Add 2 mol·L⁻¹ hydrochloric acid solution dropwise to the reaction mixture to adjust the pH to 3-4. Stir thoroughly and then filter to remove the catalyst.

  • Precipitation of Purified Product: Transfer the filtrate to a clean vessel. Add 2 mol·L⁻¹ sulfuric acid solution dropwise to adjust the pH to 1-2.

  • Crystallization and Isolation: Allow the mixture to stand for 30-60 minutes to allow for complete crystallization. Cool the mixture and then filter to collect the precipitated this compound.

  • Drying: Dry the filter cake to obtain the final purified product as a white crystalline solid.[2]

Visualizations

G cluster_0 Part A: Sulfate to Dihydrochloride cluster_1 Part B: Dihydrochloride to Sulfate A0 Crude Sulfate Salt Suspension (in H2O with BaCl2 and HCl) A1 Reflux (5 min) A0->A1 A2 Filter (remove BaSO4) A1->A2 A3 Concentrate Filtrate A2->A3 A4 Add HCl & Crystallize A3->A4 A5 Filter & Dry A4->A5 A6 Purified Dihydrochloride Salt A5->A6 B0 Purified Dihydrochloride Salt A6->B0 B1 Dissolve in Hot H2O B0->B1 B2 Add H2SO4 B1->B2 B3 Precipitate Sulfate Salt B2->B3 B4 Filter & Wash B3->B4 B5 Dry B4->B5 B6 Purified Sulfate Salt B5->B6

Caption: Workflow for Purification via Dihydrochloride Salt Formation.

G cluster_0 Synthesis and Purification S0 Precursor Suspension (in H2O with surfactant) S1 Add Catalyst S0->S1 S2 Catalytic Hydrogenation (H2, 2MPa, 5h) S1->S2 S3 Adjust pH to 3-4 with HCl S2->S3 S4 Filter (remove catalyst) S3->S4 S5 Adjust pH to 1-2 with H2SO4 S4->S5 S6 Crystallize (30-60 min) S5->S6 S7 Filter & Dry S6->S7 S8 Purified Sulfate Salt S7->S8

Caption: Workflow for Purification by Precipitation after Synthesis.

References

Application Notes and Protocols for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (HTPS) Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (HTPS) is a pyrimidine derivative with significant potential in pharmaceutical development and biochemical research.[1][2] Its structural similarity to endogenous purines and pyrimidines suggests its possible role as an inhibitor of enzymes involved in nucleotide metabolism.[3] This application note provides a detailed protocol for conducting an enzyme inhibition assay to evaluate the inhibitory potential of HTPS against a relevant enzyme, using Xanthine Oxidase as a representative example. Xanthine oxidase is a key enzyme in the purine catabolism pathway, and its inhibition is a therapeutic strategy for conditions like gout.[4]

Principle of the Xanthine Oxidase Inhibition Assay

The enzymatic activity of xanthine oxidase is determined by monitoring the oxidation of xanthine to uric acid. This reaction results in an increase in absorbance at 295 nm. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of uric acid formation in the presence of the compound.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the xanthine oxidase inhibition assay.

Table 1: Inhibition of Xanthine Oxidase Activity by this compound

HTPS Concentration (µM)Absorbance Change (ΔA295/min)Percent Inhibition (%)
0 (Control)0
1
10
50
100
500

Table 2: Kinetic Parameters of Xanthine Oxidase Inhibition by this compound

ParameterValueStandard Deviation
IC50 (µM)
Ki (µM)
Inhibition Type

Experimental Protocol: Xanthine Oxidase Inhibition Assay

Materials and Reagents
  • This compound (HTPS)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

  • Allopurinol (positive control)

Procedure
  • Preparation of Reagents:

    • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH to 7.5.

    • Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the potassium phosphate buffer. The final concentration in the assay will be 100 µM.

    • Xanthine Oxidase Solution (Enzyme): Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05 U/mL.

    • This compound (Test Compound): Prepare a stock solution of HTPS in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

    • Allopurinol Solution (Positive Control): Prepare a stock solution of allopurinol in DMSO and serially dilute in potassium phosphate buffer.

  • Assay Protocol (96-well plate format):

    • Add 50 µL of potassium phosphate buffer to all wells.

    • Add 25 µL of the HTPS solution (or Allopurinol solution for positive control, or buffer with DMSO for the enzyme activity control) to the respective wells.

    • Add 25 µL of the xanthine oxidase solution to all wells except the blank. For the blank wells, add 25 µL of potassium phosphate buffer.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔA295/min).

    • Calculate the percentage of inhibition for each concentration of HTPS using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of HTPS.

    • Plot the percent inhibition against the logarithm of the HTPS concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor (HTPS).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer add_reagents Add Buffer, HTPS/Control, & Enzyme to Plate prep_buffer->add_reagents prep_substrate Prepare Substrate (Xanthine) initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme (Xanthine Oxidase) prep_enzyme->add_reagents prep_htps Prepare HTPS Stock & Dilutions prep_htps->add_reagents prep_control Prepare Positive Control (Allopurinol) prep_control->add_reagents pre_incubate Pre-incubate at 25°C for 15 min add_reagents->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 295 nm (Kinetic) initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_kinetics Determine Ki & Inhibition Type calc_rate->det_kinetics det_ic50 Determine IC50 calc_inhibition->det_ic50

Experimental Workflow for Xanthine Oxidase Inhibition Assay.

signaling_pathway cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Inflammation Inflammation Uric_Acid->Inflammation Leads to Xanthine_Oxidase->Xanthine Product Xanthine_Oxidase->Uric_Acid Product ROS Reactive Oxygen Species Xanthine_Oxidase->ROS By-product HTPS 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (Inhibitor) HTPS->Xanthine_Oxidase Inhibition ROS->Inflammation Contributes to

Inhibition of the Xanthine Oxidase Signaling Pathway by HTPS.

References

Application Notes & Protocols: A Guide to Bottom-Up Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific applications of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in proteomics sample preparation are not extensively documented in current scientific literature, this guide provides a comprehensive overview of a standard bottom-up proteomics workflow. The principles and protocols detailed herein are fundamental for researchers, scientists, and drug development professionals. This document can serve as a foundational resource for preparing biological samples for mass spectrometry (MS)-based protein analysis and can be adapted for the investigation of novel reagents.

Proteomics, the large-scale study of proteins, is crucial for understanding cellular functions, disease mechanisms, and for the discovery of new drug targets and biomarkers.[1] A typical bottom-up proteomics workflow involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to analysis by mass spectrometry.[2][3] The quality and reproducibility of sample preparation are critical for obtaining high-quality and reliable MS data.[4][5]

Core Principles of Proteomics Sample Preparation

The primary goal of sample preparation is to extract proteins from a biological source (cells, tissues, or biofluids), remove interfering substances, and digest them into peptides suitable for MS analysis.[2][6] Key steps in this process include cell lysis, protein reduction and alkylation, and enzymatic digestion.[4][7]

Experimental Workflow: Bottom-Up Proteomics

The following diagram illustrates a typical workflow for preparing a protein sample for mass spectrometry analysis.

Proteomics Workflow cluster_SamplePrep Sample Preparation cluster_MSAnalysis Analysis BiologicalSample Biological Sample (Cells/Tissue) CellLysis Cell Lysis & Protein Extraction BiologicalSample->CellLysis ReductionAlkylation Reduction & Alkylation CellLysis->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->ProteolyticDigestion PeptideCleanup Peptide Cleanup (Desalting) ProteolyticDigestion->PeptideCleanup LCMS LC-MS/MS Analysis PeptideCleanup->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis

Caption: A generalized workflow for bottom-up proteomics sample preparation and analysis.

Detailed Protocols

The following protocols provide a step-by-step guide for preparing protein samples from cultured mammalian cells for bottom-up proteomic analysis.

Protocol 1: Cell Lysis and Protein Extraction

Objective: To efficiently lyse cells and solubilize proteins while minimizing degradation.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0, supplemented with protease and phosphatase inhibitors.

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Sonicator or homogenizer

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the dish and use a cell scraper to collect the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete cell disruption and to shear DNA, sonicate the lysate on ice.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Protocol 2: Protein Reduction, Alkylation, and Digestion

Objective: To denature proteins and enzymatically digest them into peptides.

Materials:

  • Protein extract from Protocol 1

  • 1 M Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • 50 mM Ammonium Bicarbonate, pH 8.0

Procedure:

  • Reduction: Add DTT to the protein extract to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Allow the sample to cool to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA. Incubate for 15 minutes in the dark at room temperature.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio by weight. Incubate overnight at 37°C.

  • Stopping Digestion: Acidify the sample by adding formic acid to a final concentration of 1% to stop the tryptic digestion.

Protocol 3: Peptide Desalting and Cleanup

Objective: To remove salts and other contaminants that can interfere with mass spectrometry analysis.

Materials:

  • Digested peptide sample from Protocol 2

  • C18 solid-phase extraction (SPE) cartridges or tips

  • Activation Solution: 50% acetonitrile, 0.1% formic acid

  • Wash Solution: 0.1% formic acid in water

  • Elution Solution: 50% acetonitrile, 0.1% formic acid

  • Vacuum manifold or centrifuge

Procedure:

  • Activation: Activate the C18 SPE tip by passing the Activation Solution through it.

  • Equilibration: Equilibrate the tip by passing the Wash Solution through it.

  • Binding: Load the acidified peptide sample onto the C18 material.

  • Washing: Wash the loaded tip with the Wash Solution to remove salts and other hydrophilic contaminants.

  • Elution: Elute the bound peptides using the Elution Solution into a clean collection tube.

  • Drying: Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -20°C or reconstituted in an appropriate solvent for LC-MS/MS analysis.

Data Presentation: Quantitative Proteomics

In a typical quantitative proteomics experiment, the relative abundance of proteins between different conditions (e.g., treated vs. untreated cells) is determined. The data is often presented in tables summarizing the protein identification and quantification results.

Table 1: Example of Protein Quantification Data

Protein IDGene NameDescriptionLog2 Fold Change (Treated/Control)p-value
P02768ALBSerum albumin-0.580.045
P60709ACTBActin, cytoplasmic 10.050.890
Q06830HSP90AA1Heat shock protein 90-alpha1.890.002
P08670VIMVimentin1.540.008
P31946YWHAZ14-3-3 protein zeta/delta0.210.450

This is example data and does not reflect results from a real experiment.

Signaling Pathway Visualization

Proteomics data can be used to understand how different treatments or conditions affect cellular signaling pathways. For example, if a drug is being tested, proteomics can identify which proteins in a particular pathway are up- or down-regulated.

Signaling_Pathway cluster_pathway Hypothetical Drug-Affected Pathway Drug Drug Treatment Receptor Receptor Drug->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 +P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor +P CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway showing a drug's effect, with upregulated proteins highlighted.

Successful proteomic analysis hinges on meticulous sample preparation. While the specific utility of this compound in this field remains to be broadly established, the protocols and workflows described here provide a robust foundation for any researcher entering the field of proteomics. Adherence to these fundamental techniques is essential for generating high-quality data that can lead to meaningful biological insights and advancements in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a key intermediate in the preparation of various bioactive molecules, including guanine and other purine derivatives with antiviral activities.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reduction of the nitroso group.- Ensure the reducing agent (e.g., sodium dithionite, catalytic hydrogenation) is fresh and added in sufficient quantity. For sodium dithionite, add it in portions to maintain the reaction temperature and ensure complete reaction.[3] - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate (3 to 150 bar).[4] - Optimize reaction time and temperature. For the dithionite method, maintaining the temperature around 80-90°C is crucial.[3] For catalytic hydrogenation, temperatures between 60°C and 100°C have been reported.[4][5]
Poor solubility of the starting material (2,4-diamino-6-hydroxy-5-nitrosopyrimidine).- The starting material has low solubility in water and acid.[6] For the dithionite reduction, addition of NaOH can increase solubility.[3] For catalytic hydrogenation, performing the reaction in a pH range of 2.5 to 9.0 is recommended.[4]
Product loss during workup and purification.- The product has very low solubility in water.[1] Ensure complete precipitation by cooling the reaction mixture (0° to 10° C) before filtration.[7] - Wash the precipitate with cold distilled water and ethanol to minimize dissolution.[3]
Product is Colored (Yellow/Beige instead of White) Presence of impurities or side products.- Side reactions such as hydrolysis or oxidation can occur, especially at high pH.[6] Controlling the pH during the reaction and workup is critical. - The purity can be improved by using zinc dust and ammonium hydroxide for the reduction, which can yield purity of approximately 99.5%.[7]
Incomplete removal of starting material or intermediates.- Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., TLC, HPLC). - Purify the product by recrystallization. One method involves converting the sulfate salt to the dihydrochloride salt, which is then reconverted to the insoluble sulfate salt.[1]
Reaction Stalls or is Sluggish Inefficient mass transfer in a three-phase reaction (for catalytic hydrogenation).- This is a typical gas-liquid-solid reaction, and mass transfer can be a limiting factor.[6] - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate hydrogen dissolution. - The use of a surfactant in the aqueous medium can enhance mass transfer.[6]
Deactivation of the catalyst (for catalytic hydrogenation).- Ensure the starting materials and solvent are free from catalyst poisons. - If catalyst deactivation is suspected, filter the reaction mixture and add fresh catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The primary reduction techniques are:

  • Catalytic Hydrogenation: This method uses a noble metal catalyst, such as palladium on carbon (Pd/C), under hydrogen pressure.[4][5] It is considered a clean process with high product purity and simple post-treatment.[6]

  • Sodium Dithionite Reduction: This is a widely used chemical reduction method.[3]

  • Zinc Dust Reduction: Reduction with zinc dust in the presence of an acid or ammonium hydroxide can also be employed and may lead to higher purity products.[7]

Q2: What is the optimal pH for the catalytic hydrogenation process?

A2: The catalytic hydrogenation can be carried out in a pH range from acidic to slightly alkaline (pH 2.5 to 9.0).[4] Some procedures recommend performing the hydrogenation under neutral or slightly acidic conditions initially, followed by the addition of a base after the reaction to dissolve the product for catalyst separation.[4][5]

Q3: How can the purity of the final product be improved?

A3: The purity of this compound can be improved by:

  • Recrystallization: A common purification method involves converting the sulfate salt to the more soluble dihydrochloride salt, which can be recrystallized. The purified dihydrochloride is then treated with sulfuric acid to precipitate the pure sulfate salt.[1]

  • Choice of Reducing Agent: Using zinc dust with ammonium hydroxide for the reduction of the nitroso precursor has been reported to yield a product with approximately 99.5% purity, compared to 60-90% with the dithionite process.[7]

  • Washing: Thoroughly washing the final product with cold distilled water and ethanol helps remove soluble impurities.[3]

Q4: What are some key safety precautions to consider during the synthesis?

A4: Standard laboratory safety practices should always be followed. Specific precautions include:

  • Handling of Reagents: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: This should be performed in a well-ventilated area or a fume hood, using appropriate high-pressure equipment. Hydrogen gas is highly flammable.

  • Sodium Dithionite: This reagent can be unstable and should be handled with care.

  • Waste Disposal: The reaction can generate significant amounts of wastewater, which should be neutralized and disposed of according to institutional guidelines.[6][8]

Experimental Protocols

Protocol 1: Synthesis via Sodium Dithionite Reduction

This protocol is adapted from a literature procedure.[3]

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • Distilled water

  • 20% Sodium hydroxide solution

  • Sodium dithionite

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • To a beaker with 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.

  • Add 46 mL of 20% sodium hydroxide solution to the mixture to increase the solubility of the suspension.

  • Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.

  • After all the sodium dithionite has been added, maintain the temperature at 80°C to ensure complete reduction.

  • Boil the mixture and filter it while hot through a Buchner funnel.

  • Cool the supernatant, filter the precipitate, and wash it with cold water.

  • To the precipitate, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • Filter the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate.

  • Wash the product with distilled water and ethanol, then dry at 80°C.

Expected Yield: Approximately 70%.[3]

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol is a generalized procedure based on patented methods.[4][5]

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

  • Water

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Aqueous sodium hydroxide solution

  • Sulfuric acid

Procedure:

  • In a high-pressure autoclave, prepare a suspension of DAHNP in water (concentration can range from 0.4 to 3.0 mols/liter).[4]

  • Add the 5% Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas (3 to 150 bar).[4]

  • Heat the mixture to a temperature between 60°C and 100°C.[4][5]

  • Stir the reaction mixture until hydrogen uptake ceases.

  • After the reaction is complete, cool the mixture.

  • Add aqueous sodium hydroxide to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product.

  • Filter the mixture to remove the catalyst.

  • Acidify the filtrate with sulfuric acid to a pH of about 1-2 to precipitate the 2,4,5-triamino-6-hydroxypyrimidine sulfate.[6]

  • Cool the mixture to 0-10°C to ensure complete crystallization.[7]

  • Filter the white crystalline product, wash with cold water, and dry.

Expected Yield: Yields over 95% with high purity have been reported.[6]

Data Summary

Parameter Sodium Dithionite Method Catalytic Hydrogenation Method Zinc Dust Method
Starting Material 2,4-diamino-6-hydroxy-5-nitrosopyrimidine2,4-diamino-6-hydroxy-5-nitrosopyrimidine2,4-Diamino-5-nitroso-6-hydroxypyrimidine
Reducing Agent Sodium dithioniteH₂ with Pd/C catalystZinc dust with NH₄OH or acid
Reaction Temperature 80-90°C[3]60-100°C[4][5]20-65°C[7]
pH Alkaline (NaOH added)[3]2.5 - 9.0[4]Acidic (pH below 7) or with NH₄OH[7]
Reported Yield ~70-80%[3]>95%[6]Not explicitly stated, but high purity is emphasized.
Reported Purity 60-90%[7]High Purity (>98%)[6]~99.5%[7]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_method1 Method 1: Dithionite cluster_method2 Method 2: Catalytic Hydrogenation cluster_method3 Method 3: Zinc Dust cluster_workup Workup & Purification cluster_product Final Product start 2,4-diamino-6-hydroxy-5-nitrosopyrimidine m1_reductant Sodium Dithionite m2_reductant H₂ / Pd-C m3_reductant Zinc Dust intermediate Crude 2,4,5-triaminopyrimidine m1_reductant->intermediate yields m1_conditions 80-90°C, aq. NaOH m2_reductant->intermediate yields m2_conditions 60-100°C, 3-150 bar m3_reductant->intermediate yields m3_conditions Acidic or NH₄OH precipitation Precipitation with H₂SO₄ intermediate->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying end 6-Hydroxy-2,4,5-triaminopyrimidine sulfate drying->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Product Loss start->cause4 sol1 Increase Reaction Time / Temp cause1->sol1 sol2 Use Fresh Reagents cause2->sol2 sol3 Optimize pH & Pressure cause3->sol3 sol4 Improve Workup (e.g., cooling) cause4->sol4

References

Technical Support Center: Synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Issue 1: Low Yield and Purity of this compound

Question: My synthesis of this compound resulted in a low yield and the final product is off-color (yellowish or brownish instead of white to off-white). What are the potential causes and how can I troubleshoot this?

Answer: Low yield and discoloration are common issues often related to incomplete reaction or the formation of colored byproducts. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

  • Incomplete Hydrogenation: The catalytic hydrogenation of the nitroso precursor may be incomplete.

    • Catalyst Activity: Ensure the catalyst (e.g., Pd/C) is fresh and active. Improper storage or handling can lead to deactivation.

    • Catalyst Loading: The catalyst-to-substrate ratio might be too low. A typical loading is 5-10% w/w of Pd/C relative to the starting material.

    • Hydrogen Pressure: Inadequate hydrogen pressure can slow down or stall the reaction. Ensure a consistent and sufficient pressure (e.g., 50-100 psi) is maintained throughout the reaction.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by techniques like TLC or HPLC.

  • Formation of Colored Byproducts: The presence of color indicates impurities. During the reduction of aromatic nitroso compounds, several side reactions can occur, leading to the formation of highly colored azo and azoxy compounds.

    • Reaction Temperature: High temperatures can promote the formation of byproducts. Maintain the recommended temperature range for the hydrogenation.

    • Localized Overheating: Ensure efficient stirring to prevent localized overheating on the catalyst surface, which can lead to side reactions.

    • pH Control: The pH of the reaction mixture can influence the reaction pathway. Maintaining a neutral to slightly acidic pH is often preferred to minimize side reactions.

  • Oxidation of the Product: The product, 6-Hydroxy-2,4,5-triaminopyrimidine, is susceptible to oxidation, which can lead to discoloration.

    • Inert Atmosphere: After the hydrogenation is complete, handle the reaction mixture and the isolated product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Issue 2: Identification of Unknown Impurities in the Final Product

Question: My HPLC analysis of the final this compound product shows several unexpected peaks. How can I identify these impurities?

Answer: The presence of unknown peaks in your HPLC chromatogram indicates the formation of byproducts or the presence of unreacted starting materials. Here’s a systematic approach to identify these impurities:

Potential Impurities and Identification Methods:

  • Starting Material and Intermediates:

    • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (Precursor): This is a common impurity if the hydrogenation is incomplete. It can be identified by comparing its retention time with a standard sample.

    • 2,4-Diamino-6-hydroxypyrimidine: The starting material for the nitrosation step.

  • Byproducts from Catalytic Hydrogenation:

    • N-Arylhydroxylamines: These are intermediates in the reduction of nitroso groups and can be present if the reaction is not complete.

    • Azo and Azoxy Compounds: These are formed from the condensation of the hydroxylamine intermediate with the nitroso starting material or another hydroxylamine molecule. These compounds are typically colored.

Analytical Techniques for Identification:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating impurities. A typical method involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique for identifying unknown impurities. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity, which is crucial for determining its chemical structure.

  • Forced Degradation Studies: To understand potential degradation products, you can subject your pure compound to stress conditions (e.g., acid, base, oxidation, heat, light). Analyzing the resulting mixture by LC-MS can help identify potential degradants that might also be formed as byproducts during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts originate from the catalytic hydrogenation of the 5-nitroso group. These include:

  • Partially reduced intermediates: Such as the corresponding N-hydroxylamine derivative.

  • Condensation products: Azo and azoxy compounds formed from the reaction of the nitroso and hydroxylamine intermediates. These are often responsible for the colored impurities in the final product.

  • Unreacted starting material: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation, careful control of reaction parameters is crucial:

  • Catalyst: Use a high-quality, active catalyst.

  • Temperature: Maintain a controlled and moderate temperature.

  • Hydrogen Pressure: Ensure sufficient and constant hydrogen pressure.

  • pH: Operate in a neutral to slightly acidic pH range.

  • Reaction Monitoring: Monitor the reaction to ensure it goes to completion.

Q3: What is a suitable analytical method for determining the purity of this compound?

A3: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is well-suited for purity determination. A patent describes a method using a C18 column with a mobile phase of a phosphate buffer (pH 3.4-4.4) and methanol, with an ion-pair reagent like sodium heptanesulfonate.[1] UV detection is typically used.

Q4: My final product is difficult to filter. What could be the reason?

A4: Difficulty in filtration can be due to a very fine particle size of the precipitated product. This can sometimes be influenced by the rate of precipitation and the solvent system used. Allowing the product to crystallize slowly by gradual cooling might result in larger crystals that are easier to filter.

Data Presentation

Table 1: Potential Byproducts and their Origin

Byproduct Name/ClassPotential OriginImpact on Final Product
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineIncomplete hydrogenation of the starting material.Can affect the purity and subsequent reactions.
N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)hydroxylamineIncomplete reduction of the nitroso group.Can lead to the formation of azo and azoxy impurities.
Azo/Azoxy pyrimidine derivativesCondensation of nitroso and hydroxylamine intermediates.Causes discoloration (yellow to brown) and reduces purity.
2,4-Diamino-6-hydroxypyrimidineUnreacted starting material from the nitrosation step.Impurity in the final product.

Table 2: Illustrative HPLC Purity Analysis Data

This table provides an example of how purity data and byproduct levels might be presented. The values are for illustrative purposes to guide troubleshooting.

Sample IDMain Peak Purity (%)Impurity A (%) (Unreacted Precursor)Impurity B (%) (Azo/Azoxy-type)Appearance
Batch 1 (Optimal Conditions)99.50.1<0.05White Crystalline Solid
Batch 2 (Low H₂ Pressure)95.23.50.8Light Yellow Powder
Batch 3 (High Temperature)92.11.25.5Brownish Powder

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is based on literature procedures.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Distilled water

Procedure:

  • Suspend 2,4-diamino-6-hydroxypyrimidine in water.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

  • Acidify the mixture by the dropwise addition of hydrochloric acid or acetic acid, keeping the temperature below 10°C.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Protocol 2: Synthesis of this compound

This protocol is a general representation of catalytic hydrogenation procedures found in patents.[2]

Materials:

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Water or a water/solvent mixture

  • Hydrogen gas

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Charge a hydrogenation reactor with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine and the solvent.

  • Add the Pd/C catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, slowly add sulfuric acid to precipitate the this compound.

  • Cool the mixture to complete the precipitation.

  • Filter the product, wash with cold water, and dry under vacuum.

Protocol 3: HPLC Analysis of this compound

This is a representative HPLC method based on a patented procedure.[1]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen phosphate), adjust pH to 3.9. Add sodium heptanesulfonate (e.g., 10 mM).

  • Mobile Phase B: Methanol

  • Gradient: Isocratic or a shallow gradient depending on the impurity profile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Mandatory Visualizations

Synthesis_Pathway 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Nitrosation Nitrosation 2,4-Diamino-6-hydroxypyrimidine->Nitrosation 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Nitrosation->2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Catalytic Hydrogenation Catalytic Hydrogenation 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine->Catalytic Hydrogenation 6-Hydroxy-2,4,5-triaminopyrimidine 6-Hydroxy-2,4,5-triaminopyrimidine Catalytic Hydrogenation->6-Hydroxy-2,4,5-triaminopyrimidine Sulfation Sulfation 6-Hydroxy-2,4,5-triaminopyrimidine->Sulfation This compound This compound Sulfation->this compound

Caption: Synthetic pathway for this compound.

Byproduct_Formation Nitroso Precursor Nitroso Precursor Reduction Reduction Nitroso Precursor->Reduction Incomplete Reduction Incomplete Reduction Nitroso Precursor->Incomplete Reduction Condensation Condensation Nitroso Precursor->Condensation Desired Amine Product Desired Amine Product Reduction->Desired Amine Product Hydroxylamine Intermediate Hydroxylamine Intermediate Incomplete Reduction->Hydroxylamine Intermediate Hydroxylamine Intermediate->Condensation Azo/Azoxy Byproducts Azo/Azoxy Byproducts Condensation->Azo/Azoxy Byproducts

Caption: Formation of byproducts during catalytic hydrogenation.

Troubleshooting_Workflow Low Yield / Purity Low Yield / Purity Check Catalyst Check Catalyst Low Yield / Purity->Check Catalyst Activity, Loading Verify Reaction Conditions Verify Reaction Conditions Low Yield / Purity->Verify Reaction Conditions Temp, Pressure, Time Analyze Byproducts Analyze Byproducts Low Yield / Purity->Analyze Byproducts HPLC, LC-MS Successful Synthesis Successful Synthesis Check Catalyst->Successful Synthesis Verify Reaction Conditions->Successful Synthesis Optimize Purification Optimize Purification Analyze Byproducts->Optimize Purification Optimize Purification->Successful Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

degradation of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Solution turns yellow or brown upon standing. Oxidation of the aminopyrimidine ring. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.Prepare solutions fresh and use them promptly. Protect the solution from light by using amber vials or covering the container with aluminum foil. For storage, purge the solution with an inert gas (e.g., nitrogen or argon) and store at low temperatures (0-8 °C).[1] Consider adding a chelating agent like EDTA to the solution to sequester metal ions that can catalyze oxidation.[2]
Precipitate forms in the aqueous solution. The compound has limited solubility in neutral aqueous solutions. Changes in pH or temperature can also affect solubility.Prepare solutions in a suitable buffer system. The solubility of aminopyrimidines can be pH-dependent.[1] Ensure the storage temperature is maintained as recommended. If a precipitate forms upon cooling, gentle warming and sonication may help redissolve the compound, provided it has not degraded.
Loss of compound potency or inconsistent experimental results. Degradation of the compound due to hydrolysis, oxidation, or photodegradation.Always use freshly prepared solutions. If solutions must be stored, conduct stability studies under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine the compound's stability over time. Analyze stored solutions by a suitable analytical method (e.g., HPLC) to confirm concentration before use.
Unexpected peaks appear in HPLC analysis of the solution. These are likely degradation products. Common degradation pathways include oxidation of the amino groups and hydrolysis of the sulfate moiety.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[2] Adjust solution preparation and storage conditions to minimize the formation of these impurities. This may include deoxygenating the solvent, working under an inert atmosphere, and protecting from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound in solution are oxidation and hydrolysis.[2] The electron-rich aminopyrimidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[2][3] This can lead to the formation of colored polymeric byproducts. Hydrolysis of the sulfate salt is another potential degradation route, especially under certain pH conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of many pharmaceutical compounds is pH-dependent.[4] For aminopyrimidines, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. The ionization state of the molecule changes with pH, which can influence its reactivity and degradation pathways.[4] While specific data for this compound is limited, it is advisable to maintain the pH of the solution within a range determined by stability studies for your specific application.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in water.[5][6] However, its aqueous solubility may be limited and pH-dependent. For research purposes, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in an aqueous buffer for experiments.[7] It is crucial to be aware of the final DMSO concentration in your assay, as it can affect biological systems.

Q4: How should I store solutions of this compound?

A4: To minimize degradation, solutions should be stored at low temperatures (0-8 °C).[1] They should be protected from light by using amber vials or wrapping the container in foil. To prevent oxidation, it is recommended to purge the solution and the headspace of the container with an inert gas like nitrogen or argon before sealing.[2] For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be assessed.

Q5: My solid this compound has a slight yellow tint. Is it degraded?

A5: The appearance of a slight yellow powder is considered normal for this compound.[1] However, a significant change in color to dark yellow or brown could indicate degradation of the solid material. Always store the solid compound in a tightly closed container in a cool, dry place, as recommended by the supplier.[7]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Aqueous Solution

This protocol outlines a general method for assessing the stability of the compound under various conditions.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q)
  • Buffers of various pH (e.g., phosphate, acetate, borate)
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • Amber glass vials
  • HPLC system with a UV detector or a mass spectrometer

2. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
  • Dilute the stock solution with the desired aqueous buffers to the final experimental concentration.
  • For studying the effect of light, prepare parallel samples in clear and amber vials.
  • For studying the effect of temperature, prepare replicate samples for each temperature condition.

3. Incubation:

  • Place the vials in the respective controlled environments (e.g., incubators at different temperatures, a photostability chamber).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

4. Analysis:

  • Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for pyrimidine derivatives.[8]
  • The mobile phase composition will depend on the specific method but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8]
  • Monitor the elution of the parent compound and any degradation products using a UV detector at the λmax of the compound or a mass spectrometer for more sensitive detection and identification of degradants.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Quantitative Data Summary (Illustrative)

The following table provides an example of how to present stability data. Note: The values presented here are for illustrative purposes only and are not based on experimental data for this specific compound due to its limited availability in the public domain.

Condition Time (hours) Remaining Compound (%)
pH 4.0 at 25°C 0100.0
898.5
2495.2
4890.8
pH 7.0 at 25°C 0100.0
899.2
2497.5
4894.1
pH 9.0 at 25°C 0100.0
897.1
2492.3
4885.6
25°C in Light 0100.0
896.4
2489.1
40°C in Dark 0100.0
895.8
2488.2

Visualizations

degradation_pathway parent 6-Hydroxy-2,4,5-triaminopyrimidine sulfate oxidized Oxidized Products (e.g., polymeric compounds) parent->oxidized Oxidation (O2, light, metal ions) hydrolyzed Hydrolyzed Product (2,4,5-triamino-6-hydroxypyrimidine) parent->hydrolyzed Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow prep Solution Preparation (Varying pH, Temp, Light) incubate Incubation (Controlled Conditions) prep->incubate sample Sample Aliquots (at different time points) incubate->sample analyze HPLC Analysis (Quantify parent & degradants) sample->analyze data Data Analysis (Determine Degradation Rate) analyze->data

Caption: Workflow for stability testing of this compound.

troubleshooting_logic issue Issue Observed (e.g., Color Change, Precipitate) cause_ox Potential Cause: Oxidation issue->cause_ox cause_sol Potential Cause: Poor Solubility / pH shift issue->cause_sol action_ox Action: Use inert gas, protect from light, add chelating agent cause_ox->action_ox action_sol Action: Use appropriate buffer, control temperature cause_sol->action_sol

Caption: Troubleshooting logic for common issues with the compound in solution.

References

solubility issues of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound is known to have low solubility in water and is generally soluble in dimethyl sulfoxide (DMSO) and aqueous basic solutions.[1][2][3] Its solubility in other organic solvents is not widely reported in quantitative terms.

Q2: What are the primary applications of this compound in research and development?

A2: This compound is a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[4] It is notably used in the preparation of purine derivatives with antiviral activities, such as guanine.[1][5] Additionally, it has applications in the development of antimicrobial agents and herbicides.[4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store this compound in a cool, dry place, in a tightly sealed container.[6] For long-term storage, maintaining a temperature between 0-8°C under an inert atmosphere is advisable.[4][7]

Q4: Is this compound sensitive to any particular conditions?

A4: Yes, care should be taken to avoid dust generation during handling.[6] The compound is incompatible with strong oxidizing agents.[6]

Troubleshooting Guide

Issue 1: Difficulty in Dissolving the Compound
  • Symptom: The compound does not readily dissolve in the chosen solvent.

  • Possible Cause: this compound has limited solubility in many common organic solvents and is known to have very low solubility in water.[1]

  • Troubleshooting Steps:

    • Solvent Selection: If not already in use, switch to DMSO or an aqueous basic solution, as these are reported to be effective solvents.[1][2][3]

    • Sonication: Gentle sonication of the solvent-compound mixture may aid in dissolution.

    • Heating: Gentle warming of the mixture can increase solubility. However, be cautious as excessive heat may lead to degradation.

    • pH Adjustment: If using an aqueous medium, carefully adjusting the pH to the basic range can enhance solubility.[2]

Issue 2: Compound Appears Discolored or Degraded
  • Symptom: The typically slight yellow or yellow-beige powder appears darker or shows signs of clumping.[1][4]

  • Possible Cause: Improper storage, exposure to moisture, light, or incompatible substances.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark place, preferably under an inert atmosphere.[4][7]

    • Check for Contamination: Review handling procedures to ensure no cross-contamination with incompatible materials like strong oxidizing agents has occurred.[6]

    • Purity Check: If degradation is suspected, it is advisable to verify the purity of the compound using appropriate analytical techniques (e.g., HPLC, NMR) before proceeding with experiments.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
Aqueous BaseSoluble[2]
WaterVery Low Solubility[1]

Experimental Protocols

Synthesis of Guanine from this compound

This protocol describes the synthesis of guanine using this compound as a starting material.

Materials:

  • This compound

  • Formamide

  • Sodium hydroxide

  • Activated carbon

  • Formic acid

  • One-liter flask with condenser

  • Oil bath

  • Filtration apparatus

Procedure:

  • Combine 50 g of this compound and 250 mL of formamide in a one-liter flask equipped with a condenser.[5]

  • Heat the mixture in an oil bath to approximately 170-180°C for 2 hours.[5]

  • After the reaction period, allow the flask to cool, which will result in the precipitation of guanine.[5]

  • Filter the cooled mixture to collect the crude guanine product.[5]

  • For purification, dissolve the crude product in a sodium hydroxide solution.[5]

  • Add activated carbon to the solution and stir at 60°C for 1 hour to decolorize.[5]

  • Filter the hot solution to remove the activated carbon.[5]

  • Carefully add formic acid drop-wise to the filtrate until the pH reaches 9.5 to precipitate the purified guanine.[5]

  • Collect the purified guanine by filtration and dry appropriately.

Mandatory Visualization

experimental_workflow start Start reagents Combine this compound and Formamide start->reagents heating Heat at 170-180°C for 2 hours reagents->heating cooling Cool to Precipitate Guanine heating->cooling filtration1 Filter to Collect Crude Product cooling->filtration1 dissolution Dissolve in NaOH Solution filtration1->dissolution Crude Guanine decolorization Add Activated Carbon and Heat at 60°C dissolution->decolorization filtration2 Filter to Remove Activated Carbon decolorization->filtration2 precipitation Add Formic Acid to pH 9.5 filtration2->precipitation Purification filtration3 Filter to Collect Purified Guanine precipitation->filtration3 end End filtration3->end Purified Guanine

Caption: Workflow for the synthesis of guanine.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,5-Triamino-6-Hydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Problem Potential Cause Recommended Solution
Low Yield of 2,4,5-triamino-6-hydroxypyrimidine sulfate Incomplete reduction of the nitroso intermediate.- Ensure the reducing agent (e.g., sodium dithionite or catalytic hydrogenation setup) is fresh and active. - Optimize the reaction time and temperature for the reduction step. For catalytic hydrogenation, ensure efficient stirring and adequate hydrogen pressure.[1][2] - Check the pH of the reaction mixture; some reduction methods are pH-sensitive.[1]
Loss of product during washing steps.- Use cold distilled water and ethanol for washing the final product to minimize solubility losses.[3]
Suboptimal pH during precipitation.- Carefully adjust the pH with sulfuric acid to the optimal range of 1-2 to ensure complete precipitation of the sulfate salt.[1]
Product Discoloration (not white or off-white) Presence of impurities from starting materials or side reactions.- Ensure the purity of the starting material, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. - Purify the final product by recrystallization. A method involves converting the sulfate to the dihydrochloride salt and then back to the sulfate.[4][5]
Oxidation of the aminopyrimidine product.- Minimize exposure of the triamino compound to air, especially at elevated temperatures. The use of antioxidants like sodium sulfite can be considered in specific applications.[6]
Reaction temperature too high during hydrogenation.- Maintain the hydrogenation temperature between 70-120°C. Temperatures above 120°C can lead to dark-colored products.[2]
Poor Solubility of Starting Material (2,4-diamino-6-hydroxy-5-nitrosopyrimidine) The starting material has low solubility in water.- Increase the temperature of the water to around 80°C before adding the nitrosopyrimidine.[3] - Add a dilute alkali solution (e.g., 20% sodium hydroxide) to the suspension to increase solubility before the reduction step.[3]
Catalyst (e.g., Pd/C) Leaching or Deactivation Hydrogenation performed under strongly alkaline conditions.- Conduct the hydrogenation in an acidic, neutral, or weakly alkaline medium (below pH 9) to prevent the dissolution of noble metal catalysts.[7]
Catalyst poisoning by impurities.- Ensure starting materials are free from catalyst poisons like sulfur compounds.
Formation of By-products Side reactions during the nitrosation or reduction steps.- Control the addition rate and temperature during the nitrosation reaction. - Optimize the reduction conditions to favor the formation of the desired triamino product.
Incomplete reaction leading to a mixture of starting material and product.- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for 2,4,5-triamino-6-hydroxypyrimidine sulfate?

A common and effective method involves a two-step process starting from 2,4-diamino-6-hydroxypyrimidine. The first step is the nitrosation of the pyrimidine ring at the 5-position, followed by the reduction of the nitroso group to an amino group. The final product is then precipitated as its sulfate salt.[1][3]

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters include reaction temperature, pH, reagent concentration, and reaction time. For instance, the nitrosation reaction is typically carried out at a controlled temperature, while the reduction step, especially catalytic hydrogenation, requires careful control of temperature and pressure.[1][2][3] The pH is crucial for both the solubility of intermediates and the final precipitation of the product.[1][3][7]

Q3: How can the purity of the final product be assessed and improved?

The purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate can be determined by techniques such as melting point analysis (it decomposes above 300°C), infrared (IR) spectroscopy, and assessing its appearance (typically a yellow-beige or white crystalline powder).[3][4] For purification, a common method is to convert the sulfate salt to the more soluble dihydrochloride salt, which can be recrystallized and then converted back to the insoluble sulfate salt by adding sulfuric acid.[4][5]

Q4: What are the safety precautions to consider during this synthesis?

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Care should be taken when handling corrosive reagents like sulfuric acid and sodium hydroxide. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate equipment and safety measures.

Q5: Are there alternative reducing agents to catalytic hydrogenation?

Yes, chemical reducing agents can also be used. Sodium dithionite (also known as sodium hydrosulfite) is a common alternative for the reduction of the nitroso group.[3] Historically, methods using sodium sulfide or iron/zinc powder in acidic media have been employed, but these are often less favored due to lower yields and the generation of hazardous waste.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate

Step Parameter Value/Range Reference
Nitrosation Starting Material2,4-diamino-6-hydroxypyrimidine[3]
ReagentsSodium nitrite, Glacial acetic acid[3]
SolventWater[3]
TemperatureRoom Temperature[3]
Reaction Time16 hours[3]
Reduction (Sodium Dithionite Method) Starting Material2,4-diamino-6-hydroxy-5-nitrosopyrimidine[3]
ReagentSodium dithionite, Sodium hydroxide[3]
SolventWater[3]
Temperature90°C (water bath)[3]
Reaction TimeStaggered addition over time[3]
Reduction (Catalytic Hydrogenation) Starting Material2,4-diamino-6-hydroxy-5-nitrosopyrimidine[1][7]
CatalystPalladium on carbon (Pd/C) or Raney Nickel[1][7]
Hydrogen Pressure10 - 60 bar[2]
Temperature70 - 120°C[2]
pHAcidic, neutral, or weakly alkaline (<9)[7]
Precipitation ReagentSulfuric acid[1][3]
Final pH1 - 2[1]
TemperatureCooled for crystallization[1]

Table 2: Reported Yields and Purity

Method Reported Yield Reported Purity Reference
Sodium Dithionite Reduction70%Not specified[3]
Catalytic Hydrogenation>95%≥98%[1]

Experimental Protocols

Protocol 1: Synthesis via Nitrosation and Sodium Dithionite Reduction [3]

  • Nitrosation: In a suitable beaker, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.

  • Add a solution of 34 g of sodium nitrite in 100 mL of distilled water to the beaker.

  • While stirring, add 40 mL of glacial acetic acid dropwise. The solution will turn red.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Filter the resulting precipitate, wash with distilled water and ethanol, and then dry to obtain 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Reduction: In a separate beaker, add 52 g of the dried 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water.

  • Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.

  • Add 46 mL of 20% sodium hydroxide solution to aid in dissolution.

  • Add 15 g of sodium dithionite in portions over a period of time (e.g., 20 g portions at 20-minute intervals as a starting point, though the original text is slightly ambiguous).

  • After the reduction is complete (indicated by a color change), cool the supernatant, filter, and wash with cold water.

  • Precipitation: To the filtrate, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • The precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate is then filtered, washed with distilled water and ethanol, and dried at 80°C.

Protocol 2: Synthesis via Catalytic Hydrogenation [1][2][7]

  • Hydrogenation: In a high-pressure reactor, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in an aqueous solvent. The concentration can range from 0.4 to 3.0 mols/liter.[2]

  • Add a suitable hydrogenation catalyst, such as 5% Pd/C.

  • Pressurize the reactor with hydrogen gas to a pressure between 10 and 60 bar.

  • Heat the reaction mixture to a temperature between 70°C and 120°C while stirring vigorously.

  • Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction. It is advisable to continue stirring for an additional 30-60 minutes.[7]

  • Post-Hydrogenation Work-up: After cooling and venting the reactor, if the hydrogenation was performed under acidic or neutral conditions, add an alkaline solution (e.g., sodium hydroxide) to dissolve the 2,4,5-triamino-6-hydroxypyrimidine product, which will have a pH around 12.[7]

  • Filter off the catalyst.

  • Precipitation: Acidify the filtrate with sulfuric acid to a pH between 1 and 2.

  • Cool the solution to induce crystallization.

  • Filter the precipitated 2,4,5-triamino-6-hydroxypyrimidine sulfate, wash with cold water and ethanol, and dry.

Visualizations

experimental_workflow cluster_start Starting Material cluster_nitrosation Step 1: Nitrosation cluster_reduction Step 2: Reduction cluster_precipitation Step 3: Precipitation start 2,4-diamino-6-hydroxypyrimidine nitrosation React with NaNO2 / Acetic Acid start->nitrosation intermediate 2,4-diamino-6-hydroxy-5-nitrosopyrimidine nitrosation->intermediate reduction Reduction Method intermediate->reduction catalytic Catalytic Hydrogenation (H2, Pd/C) reduction->catalytic chemical Chemical Reduction (Sodium Dithionite) reduction->chemical product_freebase 2,4,5-triamino-6-hydroxypyrimidine catalytic->product_freebase chemical->product_freebase precipitation Add H2SO4 (pH 1-2) product_freebase->precipitation final_product 2,4,5-triamino-6-hydroxypyrimidine sulfate precipitation->final_product

Caption: Synthetic workflow for 2,4,5-triamino-6-hydroxypyrimidine sulfate.

troubleshooting_low_yield start Low Product Yield check_reduction Was the reduction step complete? start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction No check_precipitation Was precipitation pH optimal? check_reduction->check_precipitation Yes solution_reduction Optimize reduction: - Check reducing agent activity - Increase reaction time/temp - Ensure proper pH and mixing incomplete_reduction->solution_reduction wrong_ph Incorrect pH ( > 2 ) check_precipitation->wrong_ph No check_washing Were washing conditions correct? check_precipitation->check_washing Yes solution_ph Adjust pH to 1-2 with H2SO4 for full product precipitation. wrong_ph->solution_ph wash_loss Product loss during washing check_washing->wash_loss No solution_wash Wash final product with cold water and ethanol to minimize loss. wash_loss->solution_wash

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Scaling Up 6-Hydroxy-2,4,5-triaminopyrimidine sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Troubleshooting Guide

Scaling up the synthesis of this compound from the lab to pilot or production scale can introduce a variety of challenges. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Low Yield and Incomplete Conversion

A common problem during scale-up is a significant drop in yield compared to lab-scale experiments.

Possible Causes and Solutions:

ParameterProblem IndicationPotential Cause at ScaleSuggested Solution
Reaction Monitoring (e.g., HPLC, TLC) Stalling of reaction before full conversion of starting material (2,4-diamino-6-hydroxy-5-nitrosopyrimidine).Poor Mass Transfer: Inefficient mixing in larger reactors can lead to localized depletion of hydrogen at the catalyst surface.- Increase agitation speed. - Evaluate different impeller designs for better gas-liquid dispersion. - Consider using a sparging tube for more efficient hydrogen introduction.
Catalyst Activity Reaction slows down or stops prematurely.Catalyst Poisoning: Impurities in starting materials or solvents, which are negligible at a small scale, can accumulate and deactivate the catalyst at a larger scale. Catalyst Deactivation: Localized overheating on the catalyst surface due to poor heat dissipation can cause sintering or coking.- Ensure high purity of starting materials and solvents. - Perform a thorough cleaning of the reactor to remove any residues. - Improve temperature control and heat dissipation. - Consider a higher catalyst loading, but be mindful of potential side reactions.
Temperature Inconsistent reaction rates.Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat removal more challenging. This can lead to hot spots and side reactions.- Use a reactor with a jacket and/or internal cooling coils. - Control the rate of addition of reagents to manage the exotherm. - Profile the temperature at different points within the reactor.
Pressure Difficulty in maintaining consistent hydrogen pressure.Leaks in the System: Larger and more complex reactor setups have more potential leak points (flanges, valves, etc.).- Conduct a thorough leak test of the reactor system with an inert gas before introducing hydrogen. - Use high-quality gaskets and fittings.

Experimental Protocol: Monitoring Reaction Conversion by HPLC

A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used to monitor the reaction progress.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of methanol and a phosphate buffer (pH adjusted to 3.5-4.5 to suppress the dissociation of the amine groups) is often effective.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at a wavelength where both the starting material and product have significant absorbance.

  • Procedure:

    • Carefully withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately (e.g., by diluting in a cold solvent).

    • Filter the sample to remove the catalyst.

    • Dilute the sample to an appropriate concentration and inject it into the HPLC system.

    • Quantify the peak areas of the starting material and product to determine the conversion.

Issue 2: Impurity Profile Changes and Product Purity Issues

The impurity profile can change significantly upon scale-up, leading to difficulties in purification and failure to meet product specifications.

Possible Causes and Solutions:

Impurity TypePotential Source at ScaleSuggested Mitigation Strategy
Over-reduction Products Excessive hydrogen pressure or prolonged reaction times due to inefficient monitoring in a large reactor.- Optimize hydrogen pressure and reaction time for the specific reactor setup. - Implement strict in-process controls to monitor the disappearance of starting material and the formation of the product.
Incompletely Reduced Intermediates Insufficient catalyst activity or short reaction times. - Ensure the catalyst is active and used in the correct amount. - Verify complete conversion by a sensitive analytical method like HPLC before proceeding with workup.
Degradation Products Exposure to high temperatures or oxygen during reaction or workup. The product is susceptible to oxidation.- Maintain strict temperature control. - Handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and drying.
Residual Solvents Inefficient drying at a larger scale.- Use a suitable drying method for the scale (e.g., vacuum oven with controlled temperature). - Validate the drying process to ensure solvent levels are within specification.

Experimental Protocol: Purity Analysis by HPLC

The same HPLC method described for reaction monitoring can be used for final product purity analysis. The method should be validated for linearity, accuracy, and precision.

Issue 3: Crystallization and Isolation Difficulties

Obtaining a crystalline product with the desired physical properties can be challenging at a larger scale.

Possible Causes and Solutions:

ProblemPossible Cause at ScaleSuggested Solution
Formation of an Oil or Amorphous Solid Slower cooling rates in large vessels can lead to different nucleation and crystal growth patterns. Higher concentration of impurities that can inhibit crystallization.- Optimize the cooling profile. A slower, controlled cooling rate can sometimes promote better crystal formation. - Use seeding with previously isolated crystals to induce crystallization. - Ensure the purity of the material before attempting crystallization.
Poor Filterability Formation of very fine particles due to rapid crystallization.- Control the rate of crystallization through optimized cooling and/or anti-solvent addition rates. - Age the slurry with gentle agitation to allow for particle size growth.
Inconsistent Crystal Form (Polymorphism) The presence of impurities and different cooling profiles can lead to the formation of different crystal forms with varying properties.- Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). - Develop a robust crystallization protocol that consistently produces the desired polymorph.

Experimental Protocol: Cooling Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water with a small amount of sulfuric acid to aid solubility) at an elevated temperature.

  • Cooling: Cool the solution according to a predefined profile. Slow, linear cooling is often a good starting point.

  • Seeding (Optional): If necessary, add a small amount of seed crystals at a temperature where the solution is slightly supersaturated.

  • Aging: Hold the resulting slurry at a low temperature with gentle agitation for a period to allow for complete crystallization and crystal growth.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a cold solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at a controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the catalytic hydrogenation for this synthesis?

A1: The primary safety concerns are the handling of a pyrophoric catalyst (like Raney Nickel or Palladium on carbon) and the use of flammable hydrogen gas under pressure.[1][2] Key precautions include:

  • Inerting the Reactor: Always purge the reactor with an inert gas (nitrogen or argon) to remove all oxygen before introducing the catalyst and hydrogen.[1]

  • Catalyst Handling: Handle the catalyst as a slurry in a solvent to prevent it from drying out and becoming pyrophoric.[1] Never add a dry pyrophoric catalyst to a flammable solvent in the presence of air.

  • Pressure and Leak Testing: Ensure the reactor is rated for the intended pressure and has been recently inspected and pressure tested.[3]

  • Exotherm Control: The hydrogenation reaction is exothermic. Ensure adequate cooling capacity to prevent a runaway reaction.[3]

  • Proper Venting: Have a proper venting system in place for emergency pressure relief.

Q2: My final product is off-white or slightly colored. How can I improve the color?

A2: A colored product often indicates the presence of oxidized impurities. To improve the color:

  • Inert Atmosphere: Protect the reaction and the isolated product from air by working under an inert atmosphere.

  • Charcoal Treatment: A charcoal treatment of the solution before crystallization can help remove colored impurities.

  • Recrystallization: An additional recrystallization step can also improve the color and purity.

Q3: What is the best way to handle the waste from this process?

A3: The waste will primarily consist of the depleted catalyst and the mother liquor from crystallization.

  • Catalyst: The pyrophoric catalyst must be handled with care. It should be filtered and kept wet. There are specialized companies that can handle the recycling or disposal of precious metal catalysts.

  • Mother Liquor: The mother liquor will contain residual product, impurities, and solvents. It should be treated as chemical waste and disposed of according to local regulations.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Production cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Analysis & Release start Start: Lab-Scale Synthesis Data process_dev Process Development & Risk Assessment start->process_dev scale_up_synthesis Scale-Up Synthesis in Pilot Reactor process_dev->scale_up_synthesis in_process_control In-Process Control (HPLC, Temp, Pressure) scale_up_synthesis->in_process_control filtration Catalyst Filtration (under N2) scale_up_synthesis->filtration in_process_control->filtration crystallization Crystallization filtration->crystallization isolation Product Isolation (Filtration & Washing) crystallization->isolation drying Drying under Vacuum isolation->drying purity_analysis Purity & Impurity Profiling (HPLC) drying->purity_analysis drying->purity_analysis char_analysis Characterization (XRPD, DSC) purity_analysis->char_analysis release Final Product Release char_analysis->release

Caption: A typical workflow for scaling up the production of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction_params Reaction Parameter Issues cluster_workup_issues Workup & Isolation Issues start Low Yield Observed check_conversion Check Reaction Conversion (HPLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion check_conversion->complete_conv No check_mixing Evaluate Agitation & H2 Dispersion incomplete_conv->check_mixing check_catalyst Check Catalyst Activity & Loading incomplete_conv->check_catalyst check_temp Verify Temperature Control incomplete_conv->check_temp check_solubility Product Loss to Mother Liquor? complete_conv->check_solubility check_degradation Degradation during workup? complete_conv->check_degradation optimize_mixing optimize_mixing check_mixing->optimize_mixing Optimize optimize_catalyst optimize_catalyst check_catalyst->optimize_catalyst Optimize optimize_temp optimize_temp check_temp->optimize_temp Optimize optimize_cryst optimize_cryst check_solubility->optimize_cryst Optimize Crystallization optimize_workup optimize_workup check_degradation->optimize_workup Optimize Workup Conditions

Caption: A logical diagram for troubleshooting low yield issues during scale-up.

References

Technical Support Center: 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of this compound.

Problem Potential Cause Recommended Solution
Product has a yellow or beige tint The presence of oxidation byproducts or residual starting materials. Side reactions such as hydrolysis or oxidation can occur if the reaction conditions are not optimal.[1]Recrystallization is often effective. For persistent color, consider the dihydrochloride conversion method outlined in the experimental protocols. Ensure reactions are carried out under an inert atmosphere to minimize oxidation.
Low Solubility in Water This is an inherent property of this compound.[2]For purification or reaction, the compound can be converted to its more soluble dihydrochloride salt.[2] For analytical purposes, it is soluble in DMSO.[2][3]
Low Yield After Purification Loss of product during recrystallization due to partial solubility in the wash solvent. Incomplete precipitation.Minimize the volume of the wash solvent and ensure it is ice-cold. After precipitation, allow sufficient time for complete crystallization before filtration, potentially at reduced temperatures (0-10°C).[4]
Inconsistent HPLC Results Poor peak shape or retention time shifts can be due to the compound's ionic nature and interaction with the stationary phase. Sample instability.Use a C18 column with an acidic mobile phase containing an ion-pairing agent or a buffer to ensure consistent protonation. Ensure samples are analyzed promptly after preparation.
Presence of Inorganic Salts Byproducts from pH adjustments during synthesis and purification (e.g., sodium sulfate, sodium chloride).The dihydrochloride conversion and recrystallization method is effective at removing inorganic salt impurities.[2] Alternatively, washing the final sulfate product thoroughly with cold deionized water can help reduce salt content.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities can be categorized as starting materials, by-products from the synthesis, and inorganic salts.

Impurity Category Potential Compounds Origin
Unreacted Starting Materials 2,4-Diamino-6-hydroxy-5-nitrosopyrimidineIncomplete reduction during synthesis.
Guanidine saltsFrom the initial pyrimidine ring formation.[5]
Synthesis By-products Oxidation productsAir sensitivity of the aminopyrimidine ring.
Hydrolysis productsDue to harsh acidic or basic conditions.[1]
Polymeric structuresCan form under acidic conditions.[4]
Inorganic Salts Sodium Sulfate, Barium Sulfate, Sodium ChlorideRemnants from pH adjustments and purification steps.[1][2]

Q2: How can I improve the purity of my this compound?

A2: A highly effective method is the conversion to the dihydrochloride salt, which has better solubility, allowing for recrystallization to remove impurities. The purified dihydrochloride is then converted back to the insoluble sulfate salt.[2]

Q3: My product is a pale yellow powder. Is this normal?

A3: While a white to off-white color is ideal, a pale yellow or beige tint is common and may indicate the presence of minor impurities.[2][5] If high purity is required, further purification is recommended.

Q4: What is the best way to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for purity assessment. A titration method can also be employed for quantitative analysis.

Q5: The compound is not dissolving in water. What should I do?

A5: this compound has very low solubility in water.[2] For reactions or purification, converting it to the dihydrochloride salt will increase its aqueous solubility.[2] For analytical techniques like HPLC, dissolving the compound in DMSO is a common practice.[2][3]

Experimental Protocols

Purification via Dihydrochloride Salt Formation

This method is effective for removing both organic and inorganic impurities.[2]

Experimental Workflow:

A Suspend Sulfate Salt in Water with BaCl2 B Heat in Boiling Water Bath A->B C Cool and Filter off BaSO4 B->C D Acidify Filtrate with HCl C->D E Evaporate to Dryness D->E F Recrystallize Dihydrochloride from H2O/HCl E->F G Dissolve Purified Dihydrochloride in Hot Water F->G H Add H2SO4 to Precipitate Sulfate Salt G->H I Filter, Wash with H2O, and Dry H->I

Caption: Purification workflow for this compound.

Methodology:

  • Suspend this compound in water containing an equimolar amount of Barium Chloride (BaCl₂).

  • Heat the suspension in a boiling water bath for 15 minutes with stirring.

  • Cool the mixture and filter off the insoluble Barium Sulfate (BaSO₄), washing the precipitate with hot water.

  • Combine the filtrate and washings, then acidify with hydrochloric acid (HCl).

  • Evaporate the solution to dryness to obtain the crude dihydrochloride salt.

  • Recrystallize the dihydrochloride salt from water by adding concentrated HCl.

  • Dissolve the purified dihydrochloride salt in hot water.

  • Add a stoichiometric amount of sulfuric acid (H₂SO₄) to the hot solution to precipitate the purified this compound.

  • Filter the white microcrystalline solid, wash thoroughly with cold water, and dry under vacuum.

Purity Assessment by HPLC

This method uses an internal standard for accurate quantification.

Logical Relationship for HPLC Method Development:

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification A Prepare Standard Solutions of Analyte and Internal Standard C Inject Standard Solutions and Sample A->C B Prepare Sample Solution B->C D Separate on C18 Column with Acidic Mobile Phase C->D E Detect with UV Detector D->E F Generate Standard Curve (Peak Area Ratio vs. Concentration) E->F G Calculate Purity of Sample F->G

Caption: HPLC purity analysis workflow.

Methodology:

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). The aqueous phase should be acidic to ensure proper peak shape.

    • Detector: UV

  • Internal Standard: p-Aminobenzenesulfonic acid can be used as an internal standard.

  • Procedure:

    • Prepare a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Prepare a sample solution with a known weight of the product and the same fixed concentration of the internal standard.

    • Inject the standard solutions and plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to create a calibration curve.

    • Inject the sample solution and use the peak area ratio and the calibration curve to determine the concentration, and thus the purity, of the this compound in the sample.

Purity Analysis by Titration

This method provides a quantitative measure of purity without the need for chromatographic instrumentation.

Methodology:

  • Accurately weigh a sample of this compound.

  • Convert the sulfate salt to the hydrochloride salt by a suitable method (e.g., reaction with BaCl₂ followed by filtration and addition of HCl to the filtrate, though for titration a direct conversion might be simplified).

  • Titrate the total acidity of the resulting solution with a standardized strong base solution (e.g., 0.1 M NaOH).

  • The endpoint can be determined using a pH meter or an appropriate acid-base indicator.

  • Calculate the purity based on the stoichiometry of the acid-base reaction.

References

Technical Support Center: 2,4,5-Triamino-6-hydroxypyrimidine Sulfate (TAHP-S)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP-S). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of TAHP-S in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,5-triamino-6-hydroxypyrimidine sulfate (TAHP-S) and what are its common applications?

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative. It primarily serves as a chemical intermediate in the synthesis of other compounds, such as guanines and purine derivatives, which may exhibit antiviral or antioxidant activities.[1][2][3] It is important to note that while it is a precursor to molecules with antioxidant properties, it is not commonly used as a standard antioxidant in routine assays.

Q2: What are the key physical and chemical properties of TAHP-S I should be aware of?

TAHP-S is typically a white to off-white or yellow-beige crystalline solid.[2] The sulfate salt form is used to enhance the stability of the free base.[1] Key properties are summarized in the table below.

PropertyValueReferences
Appearance White to off-white/yellow-beige crystalline powder[2]
Solubility in Water Very low (approx. 2 g/L)[1][2]
Solubility in Organic Solvents Soluble in DMSO[2][4]
pH of Aqueous Solution 2.0 - 3.0 (for a 2 g/L solution)
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[4][5]
Incompatibilities Strong oxidizing agents

Q3: How should I prepare a stock solution of TAHP-S?

Due to its very low solubility in water, preparing aqueous stock solutions can be challenging.[1][2]

  • For organic solvent-based assays: Dimethyl sulfoxide (DMSO) is a suitable solvent.[2][4] Prepare a concentrated stock solution in DMSO and dilute it into the assay medium. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

  • For aqueous-based assays: Preparing a stock solution directly in neutral buffers will be difficult. If an aqueous solution is necessary, consider the following:

    • The pH of a 2 g/L solution of TAHP-S in water is acidic (pH 2-3).

    • Its solubility is pH-dependent; it is more soluble in acidic conditions and can be precipitated by adjusting the pH.[6]

    • For assays requiring neutral pH, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. This may still lead to precipitation if the final concentration exceeds its aqueous solubility limit.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in antioxidant assays.

Inconsistent results when using TAHP-S in assays like DPPH or FRAP can stem from its inherent instability and low solubility.

Possible Causes and Solutions:

CauseSolution
Degradation of TAHP-S stock solution Prepare fresh stock solutions for each experiment. Avoid storing stock solutions for extended periods, even at low temperatures. Protect stock solutions from light.[5]
Precipitation in assay medium Visually inspect the assay wells for any precipitate. If precipitation occurs, consider lowering the final concentration of TAHP-S or increasing the percentage of co-solvent (like DMSO), ensuring the solvent itself does not interfere with the assay.
Oxidation of TAHP-S by assay components TAHP-S is susceptible to oxidation.[5] This is particularly relevant in assays that involve strong oxidizing agents. Ensure that the assay conditions are appropriate and consider running controls to assess the stability of TAHP-S in the assay buffer over the experiment's time course.
pH-related instability The stability of TAHP-S is pH-dependent. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH upon the addition of the (likely acidic) TAHP-S stock solution.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Results Observed check_solution Is the TAHP-S solution clear and freshly prepared? start->check_solution check_precipitation Is there visible precipitation in the assay well? check_solution->check_precipitation Yes prepare_fresh Prepare fresh stock solution. Protect from light. check_solution->prepare_fresh No check_controls Are control results (positive and negative) within expected range? check_precipitation->check_controls No lower_concentration Lower the final TAHP-S concentration or adjust co-solvent percentage. check_precipitation->lower_concentration Yes troubleshoot_assay Troubleshoot general assay procedure (reagents, instrument). check_controls->troubleshoot_assay No investigate_stability Investigate TAHP-S stability in assay buffer (time-course experiment). check_controls->investigate_stability Yes end Re-run Experiment prepare_fresh->end lower_concentration->end troubleshoot_assay->end investigate_stability->end TAHP 2,4,5-Triamino-6-hydroxypyrimidine (TAHP-S) Intermediate Reactive Intermediates (e.g., radical cations) TAHP->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., radicals, air) Oxidizing_Agent->Intermediate Degradation_Products Complex Mixture of Oxidized Products (Colored, Inactive) Intermediate->Degradation_Products Further Reactions start Prepare TAHP-S stock in DMSO spike Spike into aqueous buffer start->spike t0 Analyze aliquot at t=0 via HPLC spike->t0 incubate Incubate solution under assay conditions spike->incubate analyze Compare peak areas to t=0 to determine degradation t0->analyze timepoints Withdraw and analyze aliquots at defined time points incubate->timepoints timepoints->analyze end Establish stability window analyze->end

References

Technical Support Center: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a pyrimidine derivative with a structure that includes three amino groups and one hydroxyl group.[1][2] This chemical structure, particularly the electron-rich amino moieties, makes the compound susceptible to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, heat, and the presence of metal ions.[1] Its sulfate salt form is often used to improve water solubility.[2][3]

Q2: How can I visually identify if my sample has oxidized?

While the pure compound is typically an off-white, yellow, or beige powder, significant degradation may be indicated by a noticeable color change, such as darkening or the appearance of brown tints, especially in solution.[4] For accurate assessment, it is recommended to monitor the compound's stability and the emergence of decomposition products using analytical techniques like LC-MS.[1]

Q3: What are the primary degradation pathways to be aware of?

The main degradation pathways include the oxidation of the amine groups and potential hydrolysis of the sulfate group under certain conditions.[1] Oxidation can be catalyzed by metal ions, leading to the formation of impurities and a reduction in the compound's purity and activity.[1]

Q4: What are the ideal storage conditions for the solid compound?

To minimize degradation, the solid compound should be stored in a tightly closed container in a cool, dry place.[5] For long-term stability, it is highly recommended to store it under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), at refrigerated temperatures (0-8 °C).[1][6]

Q5: My experiment requires an aqueous solution. How can I prevent oxidation in solution?

When preparing aqueous solutions, several precautions are critical. The use of deoxygenated water (prepared by boiling and cooling under an inert gas or by sparging with N₂ or Ar) is recommended. Adding a chelating agent, such as EDTA, can help by sequestering metal ions that catalyze oxidation.[1] In some applications, antioxidants like sodium sulphite have been used to protect the compound in solution.[4] It is always best practice to prepare solutions fresh for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solid compound has darkened in color. Oxidation: The compound has likely been exposed to air, light, or moisture during storage.Discard the degraded compound. Procure a fresh batch and ensure it is stored under the recommended conditions (refrigerated, under an inert atmosphere).[1][6]
Aqueous solution quickly turns yellow/brown. Rapid Oxidation: The solvent may contain dissolved oxygen, or there may be trace metal ion contamination.Prepare fresh solution using deoxygenated solvent. Add a chelating agent like EDTA (final concentration ~0.1-1 mM) to the buffer.[1] Consider adding a compatible antioxidant if the experimental design allows.[4]
Inconsistent experimental results. Compound Degradation: The purity of the compound may be compromised due to gradual oxidation, leading to variable effective concentrations.Always use a fresh, properly stored sample. Prepare solutions immediately before use. Monitor the stability of stock solutions if they must be stored, even for short periods.[1]
Precipitate forms in the solution. Formation of Insoluble Oxidation Products: Oxidized derivatives of the compound may have lower solubility.Filter the solution before use. However, this indicates significant degradation has already occurred. It is best to prepare a new solution following all preventative measures.

Summary of Preventative Measures

The following table summarizes the key strategies to prevent the oxidation of this compound.

Condition Solid Storage Solution Preparation & Handling Rationale
Atmosphere Store under an inert gas (Nitrogen or Argon).[1]Use deoxygenated solvents; work under an inert gas blanket where possible.Minimizes exposure to atmospheric oxygen, a primary oxidant.
Temperature Refrigerate at 0-8 °C.[6][7]Prepare and use solutions at low temperatures (e.g., on ice) when possible.Reduces the rate of chemical reactions, including oxidation.
Light Store in an opaque or amber container in the dark.Protect solutions from light by using amber vials or wrapping containers in foil.Prevents light-induced degradation.
Additives N/AAdd a chelating agent (e.g., EDTA) to sequester metal ions.[1]Prevents metal-catalyzed oxidation.
Add a compatible antioxidant (e.g., sodium sulphite) if permissible.[4]Scavenges residual oxygen and reactive oxygen species.
Purity Use high-purity grade compound.Use high-purity, deoxygenated solvents.Impurities can sometimes catalyze degradation.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound
  • Place the vial containing the solid compound inside a larger, sealable container or a desiccator.

  • Add a desiccant pouch to the container to ensure a dry environment.

  • Flush the container with a gentle stream of an inert gas (N₂ or Ar) for 1-2 minutes to displace air.

  • Seal the container tightly while maintaining the inert atmosphere.

  • Store the container in a refrigerator at 0-8 °C, away from light.[6]

Protocol 2: Preparation of a Stabilized Aqueous Solution
  • Solvent Deoxygenation: Prepare the required volume of aqueous buffer. Sparge the buffer with a steady stream of N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen.

  • Additive Inclusion: To the deoxygenated buffer, add EDTA from a stock solution to a final concentration of 0.1 mM to chelate trace metal ions.[1]

  • Weighing: Quickly weigh the required amount of this compound in a clean vial. Minimize exposure to ambient air.

  • Dissolution: Add the deoxygenated, EDTA-containing buffer to the solid compound. Mix gently by vortexing or inversion until fully dissolved. If the process is slow, keep the vial on ice.

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm syringe filter to remove any microparticulates.

  • Storage and Use: Use the solution immediately for best results. If temporary storage is unavoidable, flush the headspace of the vial with inert gas, seal tightly, and store on ice, protected from light.

Visualizations

Oxidation_Prevention_Pathway cluster_Compound Initial State cluster_Stressors Oxidative Stressors cluster_Products Result cluster_Prevention Preventative Measures Compound 6-Hydroxy-2,4,5- triaminopyrimidine sulfate Oxidized_Products Degraded / Oxidized Products Compound->Oxidized_Products Oxidation Oxygen Atmospheric O₂ Oxygen->Compound Metal_Ions Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal_Ions->Compound Light_Heat Light / Heat Light_Heat->Compound Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Oxygen Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Metal_Ions Cold_Dark Cold & Dark Storage Cold_Dark->Light_Heat Antioxidants Antioxidants Antioxidants->Compound

Caption: Logical diagram of oxidation pathways and intervention points.

Experimental_Workflow cluster_prep Solvent Preparation cluster_handling Compound Handling cluster_final Final Product arrow A1 1. Sparge Buffer with N₂ or Ar gas (30 min) A2 2. Add EDTA to a final concentration of 0.1 mM A1->A2 B2 4. Dissolve solid in prepared solvent on ice A2->B2 B1 3. Weigh solid compound rapidly B1->B2 B3 5. (Optional) Filter with 0.22 µm syringe filter B2->B3 C1 6. Use stabilized solution immediately B3->C1

Caption: Workflow for preparing a stabilized aqueous solution.

References

Technical Support Center: HPLC Separation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the HPLC separation of pyrimidine derivatives?

The primary challenges in the HPLC separation of pyrimidine derivatives often stem from their polarity.[1] Key issues include:

  • Poor retention in reversed-phase chromatography: Due to their polar nature, pyrimidine derivatives may have weak interactions with non-polar stationary phases like C18, leading to early elution and poor separation.[1]

  • Peak tailing: This is a common form of peak distortion where the peak has an asymmetrical tail.[2][3] It can be caused by secondary interactions between basic analytes and residual silanol groups on the silica-based column packing.[2][3][4]

  • Co-elution with impurities: Overlapping peaks can make accurate quantification and identification difficult.[5]

  • Retention time variability: Inconsistent retention times can affect the reliability and reproducibility of the analytical method.[6][7]

Q2: How can I improve the retention of my polar pyrimidine derivatives in reversed-phase HPLC?

To enhance the retention of polar pyrimidine derivatives in reversed-phase HPLC, consider the following strategies:

  • Decrease the organic modifier concentration: Reducing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[1][8]

  • Adjust the mobile phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[1][9][10] A mobile phase pH that is at least one unit away from the analyte's pKa is generally recommended to ensure the analyte is in a single ionization state.[11]

  • Use a suitable column:

    • Polar-embedded or polar-endcapped columns: These columns are designed to provide better retention for polar analytes.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often preferred for highly polar compounds as it utilizes a polar stationary phase.[1]

  • Employ ion-pairing agents: These agents can be added to the mobile phase to form neutral ion pairs with charged analytes, thereby increasing their retention on a reversed-phase column.

Q3: My chromatogram shows significant peak tailing for my pyrimidine derivative. What can I do to improve the peak shape?

Peak tailing for basic pyrimidine derivatives is often caused by interactions with acidic silanol groups on the column.[2][4] Here’s how you can address this:

  • Operate at a lower pH: Lowering the mobile phase pH (e.g., to pH 3 or below) can protonate the silanol groups, minimizing their interaction with basic analytes.[2][4]

  • Use a highly deactivated (end-capped) column: These columns have their residual silanol groups chemically bonded with a less polar group, reducing secondary interactions.[2]

  • Add a competing base: A small amount of a basic additive, like triethylamine, can be added to the mobile phase to compete with the analyte for interaction with the silanol groups.

  • Check for column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[12]

  • Ensure sample solvent compatibility: The sample should be dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[1]

Q4: I am observing inconsistent retention times for my pyrimidine derivatives. What are the likely causes and how can I fix them?

Retention time variability can be caused by several factors:[6][13]

  • Changes in mobile phase composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[14][15] Ensure accurate and consistent preparation of the mobile phase. Using an online mixer for the mobile phase can improve reproducibility.[6]

  • Temperature fluctuations: Changes in column temperature can affect retention times.[6][15] Using a column oven is crucial for maintaining a stable temperature.

  • Improper column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

  • Leaks in the HPLC system: Check for any leaks in the pump, injector, or fittings, as these can cause pressure fluctuations and affect the flow rate.[15][16]

  • Column degradation: Over time, the performance of an HPLC column can degrade, leading to changes in retention.

Troubleshooting Guides

Problem 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Peaks are not well separated (resolution < 1.5).

  • A shoulder is observed on a peak.[5]

  • Inconsistent peak integration.

Troubleshooting Workflow:

cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Parameters start Poor Resolution / Co-elution mp_strength Adjust Mobile Phase Strength (Decrease % Organic) start->mp_strength mp_ph Optimize Mobile Phase pH start->mp_ph col_select Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) start->col_select mp_solvent Change Organic Solvent (e.g., ACN to MeOH) mp_strength->mp_solvent If still poor end Resolution Improved mp_strength->end Successful mp_ph->mp_solvent If still poor mp_ph->end Successful gradient Optimize Gradient Profile (Shallower Gradient) mp_solvent->gradient If still poor mp_solvent->end Successful col_select->gradient If still poor col_select->end Successful temp Adjust Temperature gradient->temp Fine-tuning gradient->end Successful temp->end Successful

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier will increase retention times and may improve the separation of early eluting peaks.[17]

  • Optimize Mobile Phase pH: The ionization state of pyrimidine derivatives can be manipulated by changing the pH of the mobile phase.[9][10] This can alter the selectivity between co-eluting compounds. A study on the separation of purine and pyrimidine bases found that a pH around 4.0 provided optimal separation.[9][18]

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column chemistry can provide different selectivity. For example, switching from a C18 to a phenyl-hexyl or a polar-embedded column can alter the interactions with your analytes.[17][19]

  • Optimize the Gradient: For complex mixtures, using a gradient elution is often more effective than an isocratic method.[20][21] A shallower gradient can improve the resolution of closely eluting peaks.[21]

  • Adjust the Column Temperature: Lowering the column temperature can sometimes enhance resolution, although it may lead to longer run times and higher backpressure.[19]

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Peak asymmetry factor > 1.2.[2]

Troubleshooting Decision Tree:

start Peak Tailing Observed is_basic Is the analyte basic? start->is_basic lower_ph Lower Mobile Phase pH (e.g., pH < 3) is_basic->lower_ph Yes injection_solvent Is injection solvent stronger than mobile phase? is_basic->injection_solvent No end_capped Use End-Capped Column lower_ph->end_capped If still tailing end Peak Shape Improved lower_ph->end end_capped->end dissolve_in_mp Dissolve sample in initial mobile phase injection_solvent->dissolve_in_mp Yes overload Is there mass overload? injection_solvent->overload No dissolve_in_mp->end reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes column_degradation Consider column degradation overload->column_degradation No reduce_conc->end replace_column Replace column column_degradation->replace_column

Caption: Decision tree for troubleshooting peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention of Pyrimidine and Purine Bases

CompoundRetention Time (min) at pH 5.5Retention Time (min) at pH 4.0
Cytosine~4.0~4.5
Uracil~4.5~5.0
Thymine~6.0~7.5
Adenine~7.0~10.0
Guanine~8.5~13.0

Data adapted from a study on the separation of purine and pyrimidine bases, illustrating the general trend of increased retention at a lower pH for these compounds.[18] Conditions: 50 mM phosphate buffer with 3% (v/v) MeOH.

Table 2: Influence of Organic Modifier on Retention Time

AnalyteMobile Phase (Acetonitrile:Water)Retention Time (min)
Pyrimidine A20:8012.5
Pyrimidine A30:708.2
Pyrimidine B20:8015.8
Pyrimidine B30:7010.1

This table illustrates the general principle that increasing the organic modifier concentration in reversed-phase HPLC decreases the retention time of analytes.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Pyrimidine Derivatives
  • Column Selection: Choose a C18 or a polar-endcapped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20-50 mM buffer solution (e.g., ammonium acetate or phosphate) and adjust the pH to a suitable value (e.g., 4.0) using an appropriate acid (e.g., acetic acid or phosphoric acid).[9][18] Filter the buffer through a 0.22 µm filter.

    • Organic Phase (B): HPLC-grade acetonitrile or methanol.

  • Sample Preparation: Dissolve the pyrimidine derivative in the initial mobile phase composition or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: Set according to the UV absorbance maximum of the target pyrimidine derivative.

    • Injection Volume: 5-20 µL.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peaks of interest and perform quantification based on a standard calibration curve.

Protocol 2: HILIC Method for Highly Polar Pyrimidine Derivatives
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile) and a small percentage of aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate).[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Ensure the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compounds.[1]

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Post-Run: Ensure the column is properly washed and stored according to the manufacturer's recommendations.

References

Validation & Comparative

A Comparative Guide to 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate and its Analogs as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (HTPS) with other pyrimidine analogs in the context of their application as precursors for the synthesis of biologically significant heterocyclic compounds, such as pteridines and purines. The comparison is supported by experimental data on reaction yields and detailed methodologies for key synthetic transformations.

Introduction to Pyrimidine Precursors

Pyrimidine derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous bioactive molecules, including enzyme cofactors (e.g., folic acid) and nucleic acid bases (e.g., guanine). The selection of the initial pyrimidine precursor is a critical step that can significantly influence the efficiency, regioselectivity, and overall yield of a synthetic pathway.

This compound (HTPS), also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a widely used intermediate, particularly in the synthesis of folic acid and its analogs, as well as purines like guanine.[1][2] Its sulfate salt form enhances its stability and solubility in aqueous media.[3] However, a variety of other pyrimidine analogs, such as 2,4,5,6-tetraaminopyrimidine (TAP) and various 5-nitroso- or 4,5-diaminopyrimidines, serve as viable alternatives, each with distinct advantages depending on the desired target molecule and synthetic strategy.[4][5][6] This guide compares the synthetic performance of these key precursors.

Data Presentation: Comparison of Synthetic Performance

The selection of a pyrimidine precursor often depends on the desired final product and the synthetic route employed. The following table summarizes quantitative data from various studies, comparing the yields of target molecules synthesized from HTPS and its analogs. It is important to note that direct, side-by-side comparative studies are rare, and reaction conditions may vary between different reports.

Pyrimidine PrecursorTarget MoleculeSynthetic MethodReported Yield (%)ReferenceNotes
This compound (HTPS) GuanineTraube Purine SynthesisGood (not specified)[7]Reaction with formamide at 170-180°C.
This compound (HTPS) Folic AcidMulti-step Condensation36.9 (Total Recovery)[8]Reaction with α,β-dibromopropionaldehyde and PABA-Glu.
2,4-Diamino-5-nitroso-6-hydroxypyrimidineGuanineOne-step Reductive Cyclization90 (Refined)[3][9]High-yielding one-pot reaction with formamide and a reducing agent.
2,4,5,6-Tetraaminopyrimidine (TAP) 2,4-Diamino-6-hydroxymethylpteridineGabriel-Isay Condensation~85[4][10]From TAP dihydrochloride; product purity of 96%.
Pyrimidine-4,5-diamine7-MethylpteridineGabriel-Isay Condensation60[11]Reaction with 2-oxopropanal.
2-Phenylpyrimidine-4,5,6-triamine6-Methyl-2-phenylpteridin-4-amineGabriel-Isay (hydrazine-mediated)48[11]Hydrazine is used to control regioselectivity.
2-Phenylpyrimidine-4,5,6-triamine2,6-Diphenylpteridine-4,7-diamineCyanide-mediated Condensation71[11]Reaction with benzaldehyde and NaCN.

Key Synthetic Methodologies and Their Precursor Choices

The synthesis of pteridines from pyrimidines is dominated by two primary strategies: the Gabriel-Isay condensation and the Timmis reaction. The choice of precursor is intrinsically linked to the chosen method.

G cluster_0 Gabriel-Isay Condensation cluster_1 Timmis Reaction P1 4,5-Diaminopyrimidine (e.g., HTPS, TAP) Prod1 Pteridine Product (Potential regioisomer mixture) P1->Prod1 Cyclocondensation P2 5-Nitroso-6-aminopyrimidine R1 1,2-Dicarbonyl Compound R1->Prod1 Prod2 6-Substituted Pteridine (Regioselective) P2->Prod2 Base-catalyzed Cyclocondensation R2 Active Methylene Compound R2->Prod2

Figure 1. Comparison of Gabriel-Isay and Timmis reaction pathways for pteridine synthesis.

  • Gabriel-Isay Condensation: This is a versatile method involving the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5][6] Both HTPS and 2,4,5,6-tetraaminopyrimidine (TAP) are suitable precursors for this reaction. A significant challenge with unsymmetrical dicarbonyl compounds is the potential formation of a mixture of 6- and 7-substituted pteridine regioisomers, which can complicate purification and reduce the yield of the desired product.[12]

  • Timmis Reaction: This method provides a regioselective route to 6-substituted pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[5][6] The nitroso group directs the cyclization, avoiding the issue of regioisomers encountered in the Gabriel-Isay synthesis. This makes precursors like 2,4-diamino-5-nitroso-6-hydroxypyrimidine highly valuable for specific synthetic targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from published literature and offer a basis for laboratory application.

Protocol 1: Synthesis of Guanine from this compound (HTPS)

This protocol details the final cyclization step to form the purine ring system from the pyrimidine precursor.

Reference: Adapted from Hemmati et al.[7]

Materials:

  • This compound (HTPS) (50 g)

  • Formamide (250 mL)

  • Sodium hydroxide solution

  • Formic acid

  • Activated carbon

  • 1 L flask with condenser, oil bath, filtration apparatus

Procedure:

  • Combine this compound (50 g) and formamide (250 mL) in a 1 L flask equipped with a condenser.

  • Heat the reaction mixture in an oil bath to 170-180°C for 2 hours.

  • Cool the flask, allowing the crude guanine product to precipitate.

  • Filter the crude product.

  • For purification, dissolve the crude product in a sodium hydroxide solution. Add activated carbon and stir at 60°C for 1 hour.

  • Filter the hot solution to remove the activated carbon.

  • To the filtrate, add formic acid drop-wise until the pH reaches 9.5 to precipitate the purified guanine.

  • Filter the purified guanine, wash, and dry.

Protocol 2: High-Yield Synthesis of Guanine from 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

This one-step protocol offers a high-yielding alternative to the traditional Traube synthesis from HTPS.

Reference: Adapted from patent CN114380832A.[3]

Materials:

  • 2,4-Diamino-5-nitroso-6-hydroxypyrimidine (31 g, 0.2 mol)

  • 75% Formamide solution (120 mL)

  • Sodium dithionite (2.5 g)

  • 15% Hydrochloric acid solution

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Add 2,4-diamino-5-nitroso-6-hydroxypyrimidine (31 g) to 120 mL of 75% formamide in a reaction vessel.

  • Begin stirring and slowly heat the mixture to 80°C.

  • Add sodium dithionite (2.5 g) to initiate the formylation and reductive cyclization reaction. A large amount of gas (ammonia and carbon dioxide) will be evolved.

  • Continue to heat the reaction mixture to 160°C over a period of 6 hours.

  • Once the temperature reaches 160°C, maintain it under reflux for 3 hours.

  • Cool the reaction mixture. The crude guanine will precipitate.

  • Filter the crude product. The reported yield is approximately 98.6%.

  • Refine the crude product by refluxing in 10 volumes of 15% dilute hydrochloric acid for decolorization, followed by neutralization to precipitate the pure guanine. The final reported yield after refining is ~90%.[9]

Protocol 3: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine (TAP)

This protocol exemplifies the Gabriel-Isay condensation for pteridine synthesis using TAP.

Reference: Adapted from patent DE4309123A1.[4][10]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine dihydrochloride (113 g)

  • Dihydroxyacetone (70 g)

  • 50% Sodium hydroxide solution

  • Sodium chloride

  • Water, Ethanol

  • Reaction vessel with stirring, pH control, and gas inlet

Procedure:

  • Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.

  • Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.

  • Prepare a solution of 70 g of dihydroxyacetone in 500 mL of water.

  • Over a period of 12 hours, add the dihydroxyacetone solution dropwise to the pyrimidine solution while introducing a stream of air (oxygen).

  • Maintain the reaction temperature between 5°C and 8°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.

  • Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.

  • Filter the precipitate and wash sequentially with water and ethanol to obtain the final product. The reported yield is 95.5 g with 96% purity.

G start Start prep 1. Dissolve TAP in Water start->prep ph_adjust 2. Adjust pH to 2.5 with NaOH prep->ph_adjust reaction 3. Add Dihydroxyacetone solution over 12h (5-8°C, with Air) ph_adjust->reaction stir 4. Stir for an additional 12h reaction->stir precipitate 5. Add NaCl and cool to 5°C stir->precipitate filter 6. Filter Precipitate precipitate->filter wash 7. Wash with Water and Ethanol filter->wash end End Product: 2,4-Diamino-6- hydroxymethylpteridine wash->end

Figure 2. Experimental workflow for the synthesis of a pteridine derivative from TAP.

Conclusion

This compound is a valuable and established precursor for the synthesis of guanine and folic acid derivatives. However, for specific synthetic targets, alternative pyrimidine analogs may offer significant advantages in terms of yield and selectivity. For instance, the one-step synthesis of guanine from 2,4-diamino-5-nitroso-6-hydroxypyrimidine demonstrates a remarkably high yield (90%) and represents a more efficient pathway.[3][9] Similarly, for pteridine synthesis, 2,4,5,6-tetraaminopyrimidine can provide high yields, as seen in the synthesis of 2,4-diamino-6-hydroxymethylpteridine (~85%).[4][10]

The choice of precursor should be guided by the desired substitution pattern on the final heterocyclic ring. For regioselective synthesis of 6-substituted pteridines, a 5-nitrosopyrimidine precursor for a Timmis reaction is superior to a 4,5-diaminopyrimidine in a Gabriel-Isay condensation, which may yield isomeric mixtures. Ultimately, the optimal choice will depend on a careful evaluation of the target molecule's structure, precursor availability, and the desired process efficiency.

References

A Comparative Guide to the Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent methods for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate, a crucial intermediate in the production of pharmaceuticals such as the antiviral agent acyclovir and the vitamin folic acid.[1][2] The comparison focuses on chemical reduction using sodium dithionite and catalytic hydrogenation, evaluating them on key performance indicators to inform researchers, scientists, and drug development professionals.

Synthesis Overview

The primary route to 2,4,5-triamino-6-hydroxypyrimidine sulfate involves a two-step process starting from 2,4-diamino-6-hydroxypyrimidine. The first step is a nitrosation reaction to form 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The critical second step, the reduction of the nitroso group to an amino group, is the focus of this comparison.

Historically, methods such as reduction with sodium sulfide or iron powder in acidic conditions were employed; however, these methods are now largely obsolete due to low yields and significant environmental pollution from waste products like hydrogen sulfide gas and iron sludge.[3] Modern synthesis has shifted towards cleaner and more efficient methods, namely reduction with sodium dithionite and catalytic hydrogenation.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the two synthesis methods.

ParameterMethod A: Sodium Dithionite ReductionMethod B: Catalytic Hydrogenation
Starting Material 2,4-diamino-6-hydroxy-5-nitrosopyrimidine2,4-diamino-6-hydroxy-5-nitrosopyrimidine
Yield 70%[4]>95%[3]
Purity Not explicitly stated, requires purification≥98%[3]
Reaction Temperature 80-90°C, then boiling[4]70-130°C[3]
Reaction Pressure Atmospheric0.1-5 MPa[3]
Key Reagents Sodium dithionite, Sodium hydroxide, Sulfuric acidHydrogen gas, Noble metal catalyst (e.g., Pd/C), Acid/Base for pH adjustment
Environmental Impact Generation of sulfur-containing aqueous wasteReduced waste, potential for catalyst recycling.[5] Avoids large quantities of acid and alkali.[3]

Experimental Protocols

Method A: Reduction with Sodium Dithionite

This protocol is based on a documented laboratory-scale synthesis.[4]

  • Suspension Preparation: Add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water in a beaker. Place the beaker in a 90°C water bath and stir the suspension for at least one hour.

  • Solubilization: Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase the solubility of the starting material.

  • Reduction: Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals. Maintain the temperature at 80°C after the addition is complete to ensure the full reduction of the nitroso compound.

  • Isolation and Filtration: Boil the reaction mixture and filter it while hot through a Buchner funnel. Cool the filtrate, filter the precipitate, and wash it with cold water.

  • Salt Formation: Add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate. Heat the mixture in a boiling water bath for 90 minutes.

  • Final Product Isolation: Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate with distilled water and ethanol, followed by drying at 80°C.

Method B: Catalytic Hydrogenation

This generalized protocol is derived from several patents describing the process.[3][5][6]

  • Catalyst Suspension: In a suitable pressure reactor, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine and a noble metal catalyst (e.g., 5% Palladium on carbon) in a solvent, typically water.

  • Hydrogenation: Heat the mixture to a temperature between 70-130°C and pressurize the reactor with hydrogen gas to 0.1-5 MPa.[3] The reaction is carried out until hydrogen uptake ceases. The pH during hydrogenation can be controlled in the neutral, acidic, or weakly alkaline range to optimize the reaction and minimize catalyst leaching.[3][5][6]

  • Catalyst Removal: After the reaction is complete and the reactor has cooled, filter the mixture to remove the catalyst. The catalyst can often be recycled.

  • Product Precipitation: The filtrate containing the free base is then acidified with sulfuric acid to a pH of 1-2 to precipitate the 2,4,5-triamino-6-hydroxypyrimidine sulfate.[3]

  • Isolation and Drying: The crystalline product is isolated by filtration, washed with water, and dried to yield a high-purity product.

Process Flow and Logic

The following diagram illustrates the general workflow and decision points when comparing the two synthesis methods.

G cluster_start Starting Point cluster_methods Reduction Method Selection cluster_params Key Comparison Parameters cluster_end Final Product Start 2,4-diamino-6-hydroxy-5-nitrosopyrimidine MethodA Method A: Sodium Dithionite Reduction Start->MethodA MethodB Method B: Catalytic Hydrogenation Start->MethodB Yield Yield MethodA->Yield Purity Purity MethodA->Purity Environment Environmental Impact MethodA->Environment Cost Cost & Scalability MethodA->Cost MethodB->Yield MethodB->Purity MethodB->Environment MethodB->Cost EndProduct 2,4,5-triamino-6-hydroxypyrimidine sulfate Yield->EndProduct Purity->EndProduct Environment->EndProduct Cost->EndProduct

Caption: Comparison workflow for synthesis methods of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Conclusion

The selection of a synthesis method for 2,4,5-triamino-6-hydroxypyrimidine sulfate depends on the specific requirements of the researcher or manufacturer.

Method A (Sodium Dithionite Reduction) is a viable laboratory-scale method that does not require specialized high-pressure equipment. However, its lower yield and the generation of sulfur-containing waste may be disadvantageous for larger-scale production.

Method B (Catalytic Hydrogenation) represents a more modern, efficient, and environmentally friendly approach.[3] It offers significantly higher yields and purity, making it the preferred method for industrial applications. The main considerations for this method are the initial investment in high-pressure reactors and the cost of the noble metal catalyst, although the latter can often be mitigated through recycling. For professionals in drug development and manufacturing, catalytic hydrogenation is the superior choice for a scalable, green, and cost-effective process.

References

Comparative Biological Activity of Triaminopyrimidine Analogs as Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of triaminopyrimidine analogs as inhibitors of caspase-1, a key target in inflammatory pathways. The data presented is based on a study by Grice et al. (2024), which explores the structure-activity relationship (SAR) of these compounds. While the core scaffold in this study is a substituted triaminopyrimidine, the findings offer valuable insights for the development of analogs of related compounds like 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.

Overview of Triaminopyrimidines as Caspase-1 Inhibitors

Triaminopyrimidines have emerged as a promising class of small molecule inhibitors of caspase-1.[1] These compounds have been shown to act via an allosteric, reversible mechanism.[1] The core structure, a triaminopyrimidine, can be modified with various substituents to modulate potency and other pharmacological properties. This guide focuses on analogs with methyl- and ethyl-linked alkyl and aryl substituents, as well as derivatives containing electrophilic covalent "warheads."[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various triaminopyrimidine analogs against caspase-1. Lower IC50 values indicate higher potency.

Table 1: Methylene- and Ethylene-Linked Aryl Substituents with Electron Donating Groups [1]

Compound IDLinkerAryl SubstituentIC50 (nM)
CK-1-29Methylene3-methoxybenzene>200
AE-1-37Ethylene3-methoxybenzene108 ± 13
AE-2-7Methylene4-tolyl100 ± 16
AE-1-75Ethylene4-tolyl87 ± 9
AE-2-21Methyleneo-tolyl18

Table 2: Methylene- and Ethylene-Linked Aryl Substituents with Electron Withdrawing Groups [1]

Compound IDLinkerAryl SubstituentIC50 (nM)
AE-2-48Methylene4-trifluoromethylphenyl13

Table 3: N-Alkylpiperazine Derivatives [1]

Compound IDN-Alkyl SubstituentIC50 (nM)
Not specifiedmethylcyclopentyl40 ± 7
Not specifiedethoxyethyl43 ± 3

Table 4: Analogs with Electrophilic Warheads [1]

Compound IDDescriptionIC50 (nM)
CA-1-11Covalent warhead linked via amide bond134
EM-1-10Covalent warhead linked via amide bond144
AE-2-51Tertiary amide control236 ± 40

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of Triaminopyrimidine Analogs

General Synthesis A (for aryl bromides): [1]

  • The triaminopyrimidine core (1 equivalent) is dissolved in dimethylformamide (DMF) to a final concentration of 0.1 M.

  • Diisopropylethylamine (DIPEA; 5 equivalents) is added to the reaction vessel.

  • The corresponding aryl bromide (1 equivalent) is added to the mixture.

  • The reaction is heated to reflux for 1-3 days.

  • After cooling, the reaction mixture is washed with water and extracted with ethyl acetate (EtOAc).

  • The organic layer is washed with saturated sodium bicarbonate and then dried with sodium sulfate (Na2SO4).

  • The solvent is removed via rotary evaporation to yield the crude product.

General Synthesis B (for alkyl bromides): [1]

  • The triaminopyrimidine core (1 equivalent) is added to a reaction vessel containing acetonitrile (CH3CN) to a final concentration of 0.1 M.

  • Triethylamine (TEA; 5 equivalents) is added.

  • The appropriate alkyl bromide (1 equivalent) is added to the mixture.

  • The reaction is heated to reflux for 1-3 days.

  • The reaction mixture is extracted with water and EtOAc.

  • The organic layer is washed with saturated sodium bicarbonate.

  • The solvent is removed via rotary evaporation.

In Vitro Caspase-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against caspase-1 is typically determined using a fluorometric assay. The assay measures the cleavage of a specific caspase-1 substrate, such as Ac-WEHD-AMC. The fluorescence generated upon substrate cleavage is monitored in the presence and absence of the test compounds to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

Signaling Pathway of Caspase-1 Activation

Caspase1_Activation_Pathway PAMPs_DAMPs PAMPs/DAMPs PRR PRR PAMPs_DAMPs->PRR NLRP3 NLRP3 Inflammasome PRR->NLRP3 Activation Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

Caption: Caspase-1 activation pathway leading to inflammation.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Synthesis_A General Synthesis A (Aryl Bromides) Analogs Library of Analogs Synthesis_A->Analogs Synthesis_B General Synthesis B (Alkyl Bromides) Synthesis_B->Analogs Caspase1_Assay Caspase-1 Inhibition Assay (IC50 Determination) Data IC50 Data Caspase1_Assay->Data SAR_Analysis Structure-Activity Relationship Analysis SAR_Insights SAR Insights SAR_Analysis->SAR_Insights Docking Molecular Docking Docking->SAR_Insights Triaminopyrimidine_Core Triaminopyrimidine Core Triaminopyrimidine_Core->Synthesis_A Triaminopyrimidine_Core->Synthesis_B Analogs->Caspase1_Assay Analogs->Docking Data->SAR_Analysis

Caption: Workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship studies on triaminopyrimidine analogs reveal key insights for designing potent caspase-1 inhibitors. Generally, both alkyl and aryl groups linked via methylene or ethylene spacers to the piperazine nitrogen are well-tolerated, with IC50 values in the nanomolar range.[1] Notably, the methylene-linked o-tolyl (AE-2-21) and 4-trifluoromethylphenyl (AE-2-48) analogs exhibited the highest potencies.[1] The introduction of electrophilic warheads resulted in semi-reversible, non-competitive inhibitors, albeit with slightly reduced potencies.[1] These findings, supported by molecular docking studies, confirm the allosteric mechanism of inhibition for this class of compounds and provide a solid foundation for the future development of novel anti-inflammatory therapeutics based on the triaminopyrimidine scaffold.[1]

References

The Search for Folic Acid Alternatives: A Comparative Guide to Novel Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for alternative precursors in folic acid synthesis is a critical area of investigation. This guide provides an objective comparison of alternative precursors to the natural substrate, para-aminobenzoic acid (PABA), supported by experimental data to illuminate their potential in therapeutic and biotechnological applications.

Folic acid, an essential B vitamin, plays a pivotal role in one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides and amino acids. The de novo synthesis of folate is exclusive to microorganisms and plants, making the enzymes in this pathway attractive targets for antimicrobial agents. A key step in this pathway is the condensation of a pteridine precursor with PABA to form dihydropteroate, a reaction catalyzed by dihydropteroate synthase (DHPS). While PABA is the natural precursor, various analogs have been explored for their ability to act as alternative substrates, potentially leading to the synthesis of novel folate derivatives with unique biological activities.

Comparative Performance of PABA and Its Analogs

The efficacy of various PABA analogs as substrates for the folate-synthesizing enzyme system from Escherichia coli has been investigated. The following table summarizes the substrate efficiency of these compounds relative to PABA, providing a quantitative comparison of their ability to be incorporated into a dihydropteroate analog.

PrecursorSubstituent on PABARelative Substrate Efficiency (%)[1]
para-Aminobenzoic acid (PABA) None (H)100
2-Hydroxy-4-aminobenzoic acid2-OH96
2-Chloro-4-aminobenzoic acid2-Cl95
2-Fluoro-4-aminobenzoic acid2-F93
2-Methyl-4-aminobenzoic acid2-CH380
3-Hydroxy-4-aminobenzoic acid3-OH105
3-Chloro-4-aminobenzoic acid3-Cl100
3-Fluoro-4-aminobenzoic acid3-F98
3-Methyl-4-aminobenzoic acid3-CH3102
3,5-Dichloro-4-aminobenzoic acid3,5-diCl95
para-Aminosalicylic acid 3-OHNot directly quantified in this study, but known to be a substrate[2]

Folic Acid Synthesis Pathway and Alternative Precursor Integration

The biosynthesis of folic acid is a multi-step process involving two main branches that converge. One branch synthesizes the pteridine ring from guanosine triphosphate (GTP), while the other produces PABA from chorismate. DHPS then catalyzes the condensation of the pteridine pyrophosphate with PABA. Alternative precursors, such as substituted PABA analogs, can intercept this pathway by acting as substrates for DHPS.

Folic_Acid_Pathway cluster_pteridine Pteridine Synthesis cluster_paba p-Aminobenzoic Acid Synthesis GTP Guanosine Triphosphate (GTP) Dihydroneopterin_TP Dihydroneopterin Triphosphate GTP->Dihydroneopterin_TP HMDHP_PP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate Dihydroneopterin_TP->HMDHP_PP DHPS Dihydropteroate Synthase (DHPS) HMDHP_PP->DHPS Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PABA->DHPS Alt_PABA Alternative Precursor (e.g., Substituted PABA) Alt_PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate + Glutamate (DHFS) Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate DHFR

Figure 1. Folic acid biosynthesis pathway highlighting the entry point for alternative precursors.

Experimental Protocols

General Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol outlines a method to assess the ability of a compound to act as a substrate for DHPS by measuring the formation of dihydropteroate or its analog.

1. Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Para-aminobenzoic acid (PABA) as a control substrate

  • Alternative precursor (test compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2 and 10 mM dithiothreitol)

  • Thin-layer chromatography (TLC) plates (e.g., cellulose)

  • Developing solvent (e.g., 0.1 M LiCl)

  • UV lamp for visualization

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DHPPP, and either PABA or the alternative precursor in a microcentrifuge tube.

  • Initiate the enzymatic reaction by adding a known amount of purified DHPS enzyme.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl) or by heat inactivation.

  • Spot a small aliquot of the reaction mixture onto a TLC plate.

  • Develop the TLC plate using the appropriate developing solvent.

  • Visualize the separated product (dihydropteroate or its analog) under a UV lamp. The product will fluoresce.

  • Quantify the amount of product formed by measuring the intensity of the fluorescent spot, comparing it to a standard curve of known concentrations of dihydropteroate.

  • Calculate the relative substrate efficiency of the alternative precursor compared to PABA.

Experimental Workflow for Evaluating Novel Precursors

The evaluation of a potential alternative precursor for folic acid synthesis typically follows a structured workflow, from initial screening to detailed kinetic analysis.

Experimental_Workflow start Identify Potential Alternative Precursors screen Initial Screening: DHPS Activity Assay (TLC/Spectrophotometry) start->screen kinetics Detailed Kinetic Analysis: Determine Km and Vmax screen->kinetics Active Compounds product_id Product Identification: LC-MS/NMR to confirm folate analog structure kinetics->product_id cell_based Cell-based Assays: Evaluate biological activity of the synthesized folate analog product_id->cell_based end Characterized Alternative Precursor cell_based->end

References

A Comparative Guide to Analytical Method Validation for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (6-HTPS) is critical for ensuring product quality and consistency. This guide provides a comparative overview of potential analytical methods for 6-HTPS, complete with supporting experimental data from analogous compounds and detailed methodologies to aid in the selection and implementation of a suitable analytical strategy.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is evaluated through various validation parameters. While specific validated methods for 6-HTPS are not extensively published, the following table summarizes the expected performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Acid-Base Titration based on methods validated for similar pyrimidine derivatives and general analytical principles.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Acid-Base Titration
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Measurement of light absorbance at a specific wavelength.Neutralization reaction between the acidic analyte and a basic titrant.
Specificity High (can separate from impurities)Moderate (potential interference from compounds with similar absorbance spectra)Low (titrates total acidity)
Linearity Range Typically wide (e.g., 0.1 - 100 µg/mL)Narrower (e.g., 10 - 60 µg/mL)[1]Dependent on titrant concentration and sample solubility
Correlation Coefficient (r²) > 0.999> 0.999[1]Not Applicable
Accuracy (% Recovery) 98 - 102%98 - 102%[2]98 - 102%
Precision (% RSD) < 2%< 2%[2]< 2%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Moderate (µg/mL range)High (mg/mL range)
Throughput Moderate (requires chromatographic run time)High (rapid measurements)Low (manual and time-consuming)
Cost & Complexity High (expensive equipment and solvents)Low (common and affordable equipment)Very Low (basic laboratory glassware)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for HPLC and UV-Vis Spectrophotometry, adapted for the analysis of 6-HTPS.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a patent for the purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate and is suitable for quantification and impurity profiling.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Heptanesulfonic acid sodium salt (ion-pair reagent)

  • Ultrapure water

3. Chromatographic Conditions:

  • Mobile Phase: A buffered aqueous solution containing an ion-pair reagent and an organic modifier. For example, a mixture of a phosphate buffer (pH adjusted to 3.5 with phosphoric acid) containing 10 mM heptanesulfonic acid sodium salt and methanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of 6-HTPS reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a sample of 6-HTPS and prepare a stock solution in the mobile phase at a concentration similar to the stock standard solution.

  • Dilute the sample stock solution with the mobile phase to a concentration that falls within the calibration curve range.

6. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of 6-HTPS from the calibration curve.

UV-Vis Spectrophotometric Method

This method is a simple and rapid approach for the quantification of 6-HTPS in bulk form. This protocol is based on validated methods for other pyrimidine derivatives.[1][2][3][4][5]

1. Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

  • 0.1 M Hydrochloric acid (HCl)

3. Preparation of Standard Solutions:

  • Solvent: A mixture of methanol and 0.1 M HCl (e.g., 50:50 v/v).

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 6-HTPS reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 20, 30, 40, 50, and 60 µg/mL) by diluting the stock solution with the solvent.

4. Wavelength Selection (λmax):

  • Scan a mid-range standard solution (e.g., 30 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For aminopyrimidines, this is often in the range of 270-290 nm.[1][3]

5. Preparation of Sample Solutions:

  • Accurately weigh a sample of 6-HTPS and prepare a stock solution in the solvent at a concentration of 100 µg/mL.

  • Dilute the sample stock solution with the solvent to a concentration that falls within the calibration curve range.

6. Analysis and Quantification:

  • Measure the absorbance of the standard solutions at the determined λmax.

  • Generate a calibration curve by plotting absorbance against concentration.

  • Measure the absorbance of the sample solution and determine the concentration of 6-HTPS from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC method and a logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase instrument_setup Instrument Setup (Column, Flow Rate, Wavelength) prep_mobile->instrument_setup prep_std Prepare Standard Solutions calibration Generate Calibration Curve prep_std->calibration prep_sample Prepare Sample Solutions sample_analysis Analyze Sample prep_sample->sample_analysis instrument_setup->calibration calibration->sample_analysis quantification Quantify 6-HTPS Concentration sample_analysis->quantification validation Perform Method Validation quantification->validation

Caption: Experimental workflow for the HPLC analysis of 6-HTPS.

Method_Comparison cluster_hplc HPLC cluster_uv UV-Vis Spectrophotometry cluster_titration Titration hplc_node Principle: Chromatography Specificity: High Sensitivity: High Cost: High uv_node Principle: Absorbance Specificity: Moderate Sensitivity: Moderate Cost: Low titration_node Principle: Neutralization Specificity: Low Sensitivity: Low Cost: Very Low center_node Analytical Methods for 6-HTPS center_node->hplc_node center_node->uv_node center_node->titration_node

Caption: Logical comparison of key attributes for different analytical methods.

References

Unveiling the Potency: A Comparative Analysis of Pyrimidine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of pyrimidine derivatives as potent enzyme inhibitors. Delving into their performance against key enzyme targets, this document provides a synthesis of experimental data, detailed methodologies for crucial assays, and a visual representation of a critical signaling pathway, serving as a vital resource for advancing therapeutic discovery.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its prevalence in the structures of DNA and RNA bases makes it a privileged framework for designing molecules that can interact with biological targets.[2] Pyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, particularly as enzyme inhibitors in the context of cancer, infectious diseases, and metabolic disorders.[3] Their ability to mimic the purine core of ATP allows them to effectively compete for the active sites of various enzymes, leading to the modulation of cellular processes.[4][5] This guide provides a comparative analysis of the inhibitory efficacy of different pyrimidine-based compounds against several key enzymes, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity of Pyrimidine Derivatives

The inhibitory potential of pyrimidine derivatives has been extensively evaluated against a variety of enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these compounds against key enzyme targets, offering a clear comparison of their potency.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Pyrimidine derivatives have emerged as a significant class of kinase inhibitors.

Table 1: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Compound ClassSpecific DerivativeTarget EnzymeIC50Reference
Pyrido[3,2-d]pyrimidinesCompound 30EGFR0.95 nM[7]
Compound 31EGFR0.97 nM[7]
Compound 32EGFR1.5 nM[7]
Pyrrolo[2,3-d]pyrimidinesCompound 46EGFR3.76 nM[7]
Compound 48EGFR3.63 nM[7]
Compound 70EGFR5.7 nM[7]
Pyrimidine-5-carbonitrilesCompound 10bEGFR8.29 nM[8]
Pyrazolo[3,4-d]pyrimidinesCompound 16EGFR0.034 µM[9]
Compound 4EGFR0.054 µM[9]
Compound 15EGFR0.135 µM[9]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors

Compound ClassSpecific DerivativeTarget EnzymeIC50Reference
Pyrazolo[3,4-d]pyrimidinesCompound 18CDK25.1 µM[6]
Compound 19CDK26.8 µM[6]
Pyrimidine DerivativeCompound 117 (C2213-A)CDK6290 nM[10]
Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an important target for antimicrobial and anticancer therapies.[11][12] The pyrimidine ring is a common feature in many DHFR inhibitors.[13]

Table 3: Dihydrofolate Reductase (DHFR) Inhibitors

Compound ClassSpecific DerivativeTarget EnzymeIC50Reference
Pyrazolo[3,4-d]pyrimidine analogueCompound 6iHuman DHFR2.41 µM[14]
Lipophilic di- and tricyclic diaminopyrimidinesMultiple compoundsC. parvum DHFR<0.1 µM - >10 µM[15]
Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[16] Elevated levels of uric acid can lead to conditions like gout.[16]

Table 4: Xanthine Oxidase (XO) Inhibitors

Compound ClassSpecific DerivativeTarget EnzymeIC50Reference
Pyrimidone derivativeCompound 10Xanthine Oxidase0.046 µM[17]
Pyrimidone derivativeCompound 64Xanthine Oxidase0.085 µM[17]
Pyrimidone derivativeCompound 63Xanthine Oxidase0.16 µM[17]
Pyrimidone derivatives22 compoundsXanthine Oxidase14.4 - 418 µM[16]
Other Enzyme Inhibitors

The versatility of the pyrimidine scaffold extends to the inhibition of other important enzymes.

Table 5: Other Enzyme Inhibitors

Compound ClassSpecific DerivativeTarget EnzymeIC50 / KiReference
Pyrimidine derivativesL1 and L2COX-2Comparable to meloxicam[18]
Pyrimidine-pyridine hybridsCompound 29COX-20.25 µM[19]
4-amino-2,6-dichloropyrimidine-Glutathione ReductaseKi = 0.979 µM[20]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to comparative studies. Below are detailed methodologies for key enzyme inhibition assays.

General Protocol for Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a common method for determining the inhibitory activity of pyrimidine derivatives against a protein kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR)

  • Peptide substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Pyrimidine derivative test compounds

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine derivatives in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Assay Reaction:

    • Add the kinase enzyme to each well of the microplate.

    • Add the test compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction Termination and Signal Detection:

    • After a specific incubation period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C), stop the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously measures the amount of remaining ATP, which is inversely correlated with kinase activity.

    • Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay is commonly used to measure the activity of DHFR inhibitors.

Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolate (DHF) as the substrate

  • NADPH as a cofactor

  • Pyrimidine derivative test compounds

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • Assay Reaction:

    • In a UV-transparent plate or cuvette, combine the assay buffer, NADPH, and the test compound or vehicle control.

    • Add the DHFR enzyme and incubate for a few minutes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the DHF substrate.

  • Kinetic Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizing the Impact: The EGFR Signaling Pathway

To contextualize the importance of enzyme inhibition, the following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a major target for pyrimidine-based anticancer drugs.[4]

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

This guide underscores the significant and diverse roles of pyrimidine derivatives as enzyme inhibitors. The presented data and protocols offer a valuable starting point for researchers aiming to design and evaluate novel therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to Assessing the Efficacy of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate across various cell lines. Due to a lack of publicly available experimental data on the specific cellular effects of this compound, this document outlines standardized protocols and data presentation formats to enable objective comparison with alternative compounds.

Introduction

This guide is intended to provide researchers with the necessary tools to conduct such efficacy studies. The following sections detail standardized experimental protocols, suggest data presentation formats for clear comparison, and provide visualizations of experimental workflows and potential signaling pathways for investigation.

Comparative Efficacy Data

To facilitate a direct comparison of this compound with other compounds, it is recommended to determine the half-maximal inhibitory concentration (IC50) in a panel of relevant cell lines. A hypothetical data structure for comparing the compound with a standard chemotherapeutic agent, such as Cisplatin, is presented below.

Table 1: Comparative IC50 Values (μM) of this compound and Alternative Compounds in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeThis compound (μM)Cisplatin (μM)Doxorubicin (μM)
MCF-7 Breast AdenocarcinomaExperimental DataReference DataReference Data
A549 Lung CarcinomaExperimental DataReference DataReference Data
HeLa Cervical AdenocarcinomaExperimental DataReference DataReference Data
HepG2 Hepatocellular CarcinomaExperimental DataReference DataReference Data

Experimental Protocols

A standardized protocol is crucial for generating reproducible and comparable data. The following is a detailed methodology for a common colorimetric assay to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

Materials:

  • This compound

  • Alternative compound(s) for comparison

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound and alternative compounds in an appropriate solvent (e.g., DMSO, water).

    • Perform serial dilutions to create a range of concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of a test compound in a cell line.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Acquisition Data Acquisition Viability Assay (e.g., MTT)->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro cell viability testing of a compound.

Hypothetical Signaling Pathway for Investigation

As a pyrimidine analog, this compound could potentially interfere with nucleotide metabolism and DNA/RNA synthesis. The following diagram depicts a simplified representation of a signaling pathway that could be investigated.

G This compound This compound Pyrimidine Synthesis Pyrimidine Synthesis This compound->Pyrimidine Synthesis Inhibition? Purine Synthesis Purine Synthesis This compound->Purine Synthesis Inhibition? DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential mechanism of action via nucleotide synthesis inhibition.

References

A Spectroscopic Guide to Differentiating Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The diazines—pyridazine, pyrimidine, and pyrazine—are isomeric heterocyclic aromatic compounds with the molecular formula C₄H₄N₂. While sharing the same mass and elemental composition, the arrangement of the two nitrogen atoms within their six-membered rings leads to distinct chemical and physical properties.[1][2] These differences are readily distinguishable through various spectroscopic techniques, which are crucial for the unambiguous identification of these isomers in chemical synthesis, drug discovery, and materials science. This guide provides a comparative overview of their spectroscopic signatures, supported by experimental data and standard analytical protocols.

Comparative Spectroscopic Data

The unique placement of the nitrogen atoms in pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) creates significant differences in molecular symmetry and electron distribution. These variations are directly reflected in their respective spectra.

Spectroscopic TechniquePyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)
¹H NMR (ppm)Two signals:• δ 9.21 (H3, H6)• δ 7.51 (H4, H5)[3]Three signals:• δ 9.26 (H2)• δ 8.78 (H4, H6)• δ 7.36 (H5)[4]One signal:• δ 8.60 (all protons equivalent)[5]
¹³C NMR (ppm)Two signals:• δ 151.0 (C3, C6)• δ 126.5 (C4, C5)[6][7]Three signals:• δ 158.5 (C2)• δ 157.0 (C4, C6)• δ 121.8 (C5)[8][9]One signal:• δ 145.1 (all carbons equivalent)[8]
FT-IR (cm⁻¹)Key absorptions:• ~3050 (C-H stretch)• ~1570, 1450, 1415 (Ring vibrations)[10]Key absorptions:• ~3060 (C-H stretch)• ~1590, 1570, 1470, 1400 (Ring vibrations)[10][11]Key absorptions:• ~3070 (C-H stretch)• ~1520, 1472, 1435, 1156, 1019 (Ring vibrations)[11]
UV-Vis (λmax, nm)• ~246 (π → π)• ~340 (n → π)[12][13]• ~243 (π → π)• ~298 (n → π)[12][13]• ~260 (π → π)• ~328 (n → π)[12][13]
Mass Spectrometry (m/z)Molecular Ion (M⁺): 80Major Fragment: 52 (M⁺ - N₂)Molecular Ion (M⁺): 80Major Fragment: 53 (M⁺ - HCN)[14]Molecular Ion (M⁺): 80Major Fragment: 54 (M⁺ - CN) or 53 (M⁺ - HCN)[15][16]

Visualization of Isomeric Structures

The structural differences among the three diazine isomers are fundamental to understanding their distinct spectroscopic properties. The diagram below illustrates the atom numbering and relative positions of the nitrogen atoms in each molecule.

Isomers cluster_pyridazine Pyridazine (1,2-Diazine) cluster_pyrimidine Pyrimidine (1,3-Diazine) cluster_pyrazine Pyrazine (1,4-Diazine) pyridazine pyridazine pyrimidine pyrimidine pyrazine pyrazine Isomers_node Diazine Isomers (C4H4N2) Isomers_node->pyridazine 1,2-position Isomers_node->pyrimidine 1,3-position Isomers_node->pyrazine 1,4-position

Caption: Chemical structures of the three diazine isomers.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic methodologies. Below are generalized protocols for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or deuterated 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid (TSP), for chemical shift referencing.[17]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the prepared sample in the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands and compare them to reference spectra or correlation charts. Key features for diazines include C-H stretching vibrations above 3000 cm⁻¹ and aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.[11]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference or blank) and another with the sample solution. Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.[12]

  • Data Analysis : Identify the λmax values for the principal electronic transitions, such as π → π* and n → π* transitions, which are characteristic of the electronic structure of the molecule.[12][13]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the diazines, direct infusion or injection via Gas Chromatography (GC-MS) is common.

  • Ionization : Ionize the sample using a suitable method. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.[15]

  • Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

  • Data Analysis : Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (m/z 80 for diazines).[18] Examine the fragmentation pattern, as the relative positions of the nitrogen atoms dictate the primary decomposition pathways, providing a clear method for distinguishing between the isomers.[14]

References

A Comparative Guide to the Applications of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare its performance with alternative starting materials, supported by available experimental data, to inform synthetic strategy and drug development decisions.

Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, making it a prime target for antimicrobial and anticancer therapies. Pyrimidine derivatives are a well-established class of DHFR inhibitors. Here, we compare the synthesis of DHFR inhibitors starting from this compound and an alternative precursor, 2,4-diamino-6-hydroxypyrimidine.

Synthetic Route from this compound

The Traube purine synthesis is a classical method for constructing the purine ring system found in many DHFR inhibitors.[1][2] Starting with this compound, the synthesis proceeds through the formation of a 5-nitroso derivative, followed by reduction to the corresponding 4,5-diamine. Cyclization with a one-carbon source, such as formic acid, yields the purine core.

Experimental Protocol: Traube Purine Synthesis

A general procedure for the Traube synthesis involves the following steps:

  • Nitrosation: this compound is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position.[1]

  • Reduction: The 5-nitroso group is then reduced to an amino group, typically using a reducing agent like ammonium sulfide or through catalytic hydrogenation.[1]

  • Cyclization: The resulting 2,4,5,6-tetraaminopyrimidine derivative is cyclized by heating with formic acid or a derivative thereof to form the purine ring.[3]

Traube_Synthesis

Synthetic Route from 2,4-diamino-6-hydroxypyrimidine

An alternative pathway to pyrimidine-based DHFR inhibitors involves the initial chlorination of 2,4-diamino-6-hydroxypyrimidine to form the more reactive 2,4-diamino-6-chloropyrimidine. This intermediate can then undergo nucleophilic substitution to introduce various side chains, a common strategy in the synthesis of non-classical antifolates.

Experimental Protocol: Synthesis of 2,4-diamino-6-chloropyrimidine

The following protocol is adapted from the literature for the chlorination of 2,4-diamino-6-hydroxypyrimidine:

  • Chlorination: 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) is added to phosphorus oxychloride (POCl3, 9 mL).[4]

  • The mixture is stirred at 97 °C for 17 hours.[4]

  • The reaction solution is slowly added to ice water and then stirred at 90 °C for 1 hour to hydrolyze excess POCl3.[4]

  • The pH of the solution is adjusted to 8 with sodium hydroxide (NaOH).[4]

  • The product is extracted with ethyl acetate (3 x 150 mL).[4]

  • The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield 2,4-diamino-6-chloropyrimidine.[4]

Alternative_DHFR_Synthesis

Performance Comparison
FeatureThis compound Route2,4-diamino-6-hydroxypyrimidine Route
Starting Material This compound2,4-diamino-6-hydroxypyrimidine
Key Intermediate 2,4,5,6-Tetraaminopyrimidine2,4-diamino-6-chloropyrimidine
Typical Yields Guanine synthesis from 2,5,6-triaminopyrimidin-4-ol with formic acid reported as 65-75%.[3]Chlorination of 2,4-diamino-6-hydroxypyrimidine reported with an 85% yield.[4]
Advantages Direct route to the purine core.[1]Versatile intermediate for introducing diverse side chains.[4]
Disadvantages May require harsh reducing agents.[1]Involves the use of hazardous reagents like POCl3.[4]

Synthesis of Antiviral Drugs: The Case of Ganciclovir

Ganciclovir is a potent antiviral drug effective against cytomegalovirus (CMV) infections. Its synthesis often involves the construction of a guanine core, for which this compound can serve as a starting material. We will compare this approach to a route starting from guanine itself.

Synthesis from this compound

This route mirrors the Traube synthesis, where the pyrimidine is first converted to guanine, which is then alkylated to produce ganciclovir.

Experimental Protocol: Guanine Synthesis

A reported procedure for synthesizing guanine from a triaminopyrimidine precursor is as follows:

  • Reaction: 2,4,5-triamino-6-hydroxy pyrimidine sulphate is heated in formamide at 170-180°C for 2 hours.

  • Purification: The formed guanine is filtered after cooling, dissolved in sodium hydroxide, treated with activated carbon, and stirred at 60°C for 1 hour.

  • Precipitation: The solution is filtered, and formic acid is added to the supernatant until the pH reaches 9.5 to precipitate the purified guanine.

Ganciclovir_Synthesis_from_Pyrimidine

Synthesis from Guanine

A more direct approach starts with guanine, which is first protected and then alkylated with a suitable side chain precursor, followed by deprotection to yield ganciclovir.

Experimental Protocol: One-Pot Ganciclovir Synthesis from Guanine

A recently developed one-pot synthesis of ganciclovir from guanine is described as follows:

  • Acetylation: Guanine is treated with acetic anhydride in the presence of iodine (5%) to form a diacetyl guanine intermediate.[5]

  • N-Alkylation: This intermediate undergoes in-situ N-alkylation with 2-(acetoxymethoxy)propane-1,3-diyl diacetate (AMDP) in the presence of acidic Amberlite IR-120 as a catalyst.[5]

  • Deacetylation: The final step is deacetylation to yield pure, regioselective ganciclovir.[5]

Ganciclovir_Synthesis_from_Guanine

Performance Comparison
FeatureSynthesis from this compoundSynthesis from Guanine
Starting Material This compoundGuanine
Number of Steps Generally more steps (synthesis of guanine first)Fewer steps (one-pot synthesis available)[5]
Reported Yields Yields for the initial guanine synthesis step can vary.One-pot synthesis from guanine reports yields up to 95%.[5]
Advantages Utilizes a potentially more accessible starting material.More direct and potentially higher yielding.[5]
Disadvantages Longer synthetic route.May require more expensive reagents and catalysts.

Conclusion

This compound is a versatile and valuable precursor in the synthesis of important pharmaceutical compounds, particularly DHFR inhibitors and antiviral agents. Its utility in the Traube purine synthesis provides a reliable method for constructing the core structures of these molecules.

However, for the synthesis of certain classes of compounds, alternative starting materials may offer advantages in terms of efficiency and yield. For instance, the synthesis of non-classical antifolates can be more flexibly approached from 2,4-diamino-6-chloropyrimidine, which allows for the ready introduction of diverse side chains. In the case of ganciclovir, modern one-pot syntheses starting directly from guanine appear to be more efficient.

The choice of starting material will ultimately depend on a variety of factors, including the specific target molecule, desired yield, cost considerations, and available resources. This guide provides a comparative overview to aid researchers in making informed decisions for their drug discovery and development programs. Further research into the development of more efficient and greener synthetic routes from all these precursors is warranted.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its potential hazards. While some classifications may vary, caution should always be exercised. The compound may cause irritation to the eyes, skin, and respiratory tract[1].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1].

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact[1].

  • Body Protection: Wear protective clothing to minimize skin contact[1].

  • Respiratory Protection: In case of inadequate ventilation or dust generation, use a NIOSH/MSHA-approved respirator.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or vacuum up the spilled material[1][2].

  • Avoid generating dust during cleanup[1][2].

  • Place the collected material into a clean, dry, and properly labeled, sealable container for disposal[2].

Major Spills:

  • Evacuate and clear the area of all personnel.

  • Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard[2].

  • Control personal contact with the substance by using the recommended PPE and a dust respirator[2].

  • Prevent the spilled material from entering drains, sewers, or water courses[2].

  • Recover the product wherever possible and place it in a labeled container for disposal[2].

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[1][3][4].

  • Waste Classification: Determine if the waste is hazardous. US EPA guidelines for this classification are listed in 40 CFR Parts 261.3[1]. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on this classification.

  • Containerization: Place the waste material in a suitable, sealed, and clearly labeled container. The label should include the chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Waste Collection: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain[4].

  • Documentation: Maintain accurate records of the waste generated and its disposal, in line with your institution's policies and regulatory requirements.

IV. Data Summary

No specific quantitative data for disposal, such as concentration limits, were identified in the reviewed safety data sheets. Disposal decisions should be based on the hazardous waste characteristics determined by the generator.

ParameterValueSource
CAS Number 35011-47-3[1][3][4]
Appearance Light yellow to Brown Solid[3]
Melting Point > 300 °C / 572 °F[3]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides[1][4]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 6-Hydroxy-2,4,5-triaminopyrimidine sulfate for disposal consult_sds Consult Safety Data Sheet (SDS) and local regulations start->consult_sds is_hazardous Is the waste classified as hazardous under 40 CFR Parts 261.3 or local regulations? consult_sds->is_hazardous package_hazardous Package in a labeled, sealed container for hazardous waste is_hazardous->package_hazardous Yes package_non_hazardous Package in a labeled, sealed container for non-hazardous chemical waste is_hazardous->package_non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor package_hazardous->contact_ehs package_non_hazardous->contact_ehs dispose_hazardous Dispose of as hazardous waste according to regulations contact_ehs->dispose_hazardous Hazardous dispose_non_hazardous Dispose of as non-hazardous chemical waste according to institutional procedures contact_ehs->dispose_non_hazardous Non-Hazardous

References

Essential Safety and Operational Guide for 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Summary: this compound may cause irritation to the eyes, skin, and respiratory tract.[1] It can also lead to skin sensitization, an allergic reaction upon re-exposure.[1] Ingestion and inhalation of this substance may be harmful.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesChemical safety goggles or glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[1][2]
Skin Protection GlovesWear appropriate protective gloves to prevent skin contact.[1]
Protective ClothingWear appropriate protective clothing to minimize skin contact.[1]
Respiratory Protection RespiratorIn case of insufficient ventilation or dust generation, use a MSHA/NIOSH-approved respirator.[1]

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is crucial for safely handling this compound. The following step-by-step process should be followed.

1. Preparation:

  • Ensure the work area is well-ventilated.[1] Local exhaust ventilation is recommended to keep airborne concentrations low.[1]
  • Confirm that safety showers and eyewash stations are readily accessible.[2]
  • Assemble all necessary PPE as detailed in the table above.
  • Have a designated and properly labeled waste container ready for disposal.

2. Handling the Chemical:

  • Wear all required PPE before handling the substance.
  • Minimize the generation and accumulation of dust.[1]
  • Avoid all direct contact with eyes, skin, and clothing.[1]
  • Do not breathe in the dust.[1]
  • Weigh and handle the solid in a designated area, preferably within a chemical fume hood or a glove box.

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
  • Remove contaminated clothing and wash it before reuse.[1][3]
  • Store the chemical in a cool, dry place in a tightly closed container.[1][3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][3][4]

  • Ingestion: Wash your mouth out with water and get medical aid.[1][3][4]

  • Inhalation: Remove from exposure and move to fresh air immediately. Seek medical attention if you feel unwell.[1][3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

2. Container Management:

  • Use suitable, labeled containers for disposal.[1]

3. Spill and Leak Cleanup:

  • In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[1]
  • Avoid generating dusty conditions during cleanup and ensure adequate ventilation.[1]

4. Regulatory Compliance:

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
  • Dispose of the contents and container to an approved waste disposal plant.[3]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_vent Ensure Adequate Ventilation prep_ppe Don PPE prep_vent->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_weigh Weigh/Handle Chemical (Minimize Dust) prep_waste->handle_weigh post_wash Wash Hands Thoroughly handle_weigh->post_wash dispose_collect Collect Waste in Labeled Container handle_weigh->dispose_collect Spill? post_decontam Decontaminate & Store post_wash->post_decontam post_decontam->dispose_collect Contaminated Materials dispose_consult Consult Regulations dispose_collect->dispose_consult dispose_transfer Transfer to Approved Waste Facility dispose_consult->dispose_transfer

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.